L-Homophenylalanine tert-Butyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQRTXTMVVNCH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of L-Homophenylalanine tert-Butyl Ester
Foreword: The Strategic Importance of L-Homophenylalanine Derivatives
In the landscape of modern pharmaceutical development, non-natural amino acids serve as powerful building blocks for creating novel therapeutics with enhanced efficacy, stability, and target specificity.[1][][3] Among these, L-Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is of paramount importance. It is a critical chiral intermediate in the synthesis of several life-saving drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Delapril, which are cornerstones in the management of hypertension and congestive heart failure.[4][5][6][7]
The synthesis of peptide-based drugs and complex organic molecules requires a sophisticated strategy of functional group manipulation. Protecting group chemistry is central to this strategy, preventing reactive moieties from interfering with desired transformations.[8][9] The tert-butyl ester is a widely employed protecting group for the carboxylic acid function of amino acids. Its utility stems from its remarkable stability across a wide range of nucleophilic and reductive conditions, coupled with its clean and straightforward removal under mild acidic conditions.[10][11]
This guide provides an in-depth technical exploration of the synthesis of L-Homophenylalanine tert-Butyl Ester, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and present robust, field-proven protocols.
Core Principles: The Rationale for tert-Butyl Ester Protection
The primary challenge in synthesizing derivatives of amino acids like L-Homophenylalanine is the presence of at least two reactive functional groups: the nucleophilic amino group and the electrophilic carboxylic acid. To achieve selective modification at other parts of the molecule or to facilitate peptide coupling, the carboxylic acid must be temporarily "masked."
The tert-butyl group is an ideal choice for this purpose due to several key properties:
-
Steric Hindrance: The bulky nature of the tert-butyl group effectively shields the ester's carbonyl carbon from nucleophilic attack, rendering it stable to bases, organometallics, and many reducing agents.
-
Acidic Lability: The stability of the tertiary carbocation formed upon cleavage allows for deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which typically do not affect other common protecting groups like Cbz or Fmoc, enabling orthogonal protection strategies.[9]
-
Clean Deprotection: Cleavage yields the desired carboxylic acid, gaseous isobutylene, and a proton, minimizing complex purification steps.
Traditional methods for tert-butylation, such as reactions with isobutylene gas and a strong acid catalyst, often suffer from practical limitations, including the need for specialized equipment (autoclaves), long reaction times, and poor solubility of the starting free amino acid in compatible organic solvents.[11][12] This has driven the development of more efficient and user-friendly methodologies.
Synthetic Methodology I: A Modern, High-Efficiency Catalytic Approach
A significant advancement in the tert-butylation of free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst in conjunction with tert-butyl acetate (t-BuOAc) serving as both the solvent and the tert-butylating reagent.[13][14][15] This method elegantly overcomes the solubility barrier that plagues traditional approaches.
Causality and Mechanism
The success of this protocol hinges on the unique properties of Tf₂NH. As a strong Brønsted acid, it protonates the amino group of L-Homophenylalanine. The resulting imide salt exhibits dramatically improved solubility in the organic medium (t-BuOAc). Simultaneously, the protonated species activates the carboxylic acid, facilitating the esterification reaction with t-BuOAc. This dual role of Tf₂NH—enhancing both solubility and reactivity—leads to faster reaction times and higher yields compared to conventional methods.[13][16]
Caption: Workflow for Tf₂NH-catalyzed synthesis of this compound.
Experimental Protocol: Tf₂NH-Catalyzed Synthesis
This protocol is adapted from the high-efficiency method developed by Namba et al.[10][13]
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (for 10 mmol scale) | Notes |
| L-Homophenylalanine | 179.22 | 1.79 g (10 mmol) | Starting material |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | 281.14 | 3.09 g (11 mmol, 1.1 eq) | Catalyst, handle in a fume hood |
| tert-Butyl Acetate (t-BuOAc) | 116.16 | 50 mL | Solvent and reagent |
| Saturated Sodium Bicarbonate (aq.) | - | ~100 mL | For work-up |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying agent |
| Silica Gel | - | As needed | For column chromatography (if required) |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-Homophenylalanine (1.79 g, 10 mmol).
-
Reagent Addition: Add tert-butyl acetate (50 mL) to the flask, followed by the careful addition of bis(trifluoromethanesulfonyl)imide (3.09 g, 11 mmol).
-
Reaction Execution: Stir the mixture at room temperature. The solid L-Homophenylalanine will gradually dissolve as the salt forms. The reaction can be gently heated to 40°C to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the Tf₂NH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a free base.
-
(Optional) Hydrochloride Salt Formation: For improved stability and handling, the purified free base can be converted to its hydrochloride salt.[17] Dissolve the product in anhydrous diethyl ether, cool to 0°C, and add a stoichiometric amount of HCl in ether solution. The hydrochloride salt will precipitate and can be collected by filtration.
Synthetic Methodology II: Traditional Acid Catalysis with Isobutylene
This classical approach remains a viable, albeit more demanding, method for tert-butyl ester formation. It relies on the generation of a tert-butyl carbocation from isobutylene under strongly acidic conditions, which is then trapped by the carboxylic acid.
Causality and Mechanism
A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, protonates isobutylene to form the relatively stable tert-butyl carbocation. This highly electrophilic species is then attacked by the nucleophilic oxygen of the L-Homophenylalanine's carboxylic acid group. The main drawbacks are the poor solubility of the zwitterionic amino acid in the required non-polar organic solvents and the need to handle isobutylene, which is a gas at room temperature.[12]
Caption: Workflow for traditional synthesis via acid-catalyzed reaction with isobutylene.
Experimental Protocol: Isobutylene Method
This protocol is a generalized procedure based on established methods for amino acid esterification.[12]
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (for 10 mmol scale) | Notes |
| L-Homophenylalanine | 179.22 | 1.79 g (10 mmol) | Starting material |
| Dioxane or Dichloromethane (DCM) | - | 100 mL | Anhydrous solvent |
| p-Toluenesulfonic acid (PTSA) monohydrate | 190.22 | 3.80 g (20 mmol, 2.0 eq) | Acid catalyst |
| Isobutylene | 56.11 | ~30 mL (liquid) | Reagent, highly flammable gas |
| 10% Sodium Bicarbonate (aq.) | - | ~100 mL | For work-up |
| Diethyl Ether | 74.12 | ~150 mL | For extraction and salt formation |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying agent |
Step-by-Step Methodology:
-
Reactor Charging: In a suitable pressure vessel (autoclave), suspend L-Homophenylalanine (1.79 g, 10 mmol) and PTSA (3.80 g, 20 mmol) in anhydrous dioxane (100 mL).
-
Addition of Isobutylene: Cool the vessel in a dry ice/acetone bath and carefully condense isobutylene gas (~30 mL) into the reactor.
-
Reaction Execution: Seal the autoclave and allow it to warm to room temperature. Stir the contents for 4-5 days. The internal pressure will increase as the isobutylene warms.
-
Work-up: After the reaction period, carefully vent the excess isobutylene in a fume hood. Wash the reaction mixture with 10% aqueous sodium bicarbonate solution, followed by water and brine.[12]
-
Extraction and Purification: Extract the product into an organic solvent like diethyl ether. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product as a free base.[12]
-
Salt Formation: Purify the product as described in Method I and convert it to the stable hydrochloride salt for storage.
Product Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure its suitability for subsequent applications in research and drug development. The product is typically isolated as its hydrochloride salt, which is a stable, crystalline solid.[17]
Table 3: Characterization Data for this compound Hydrochloride
| Property | Expected Value |
| CAS Number | 130316-46-0[17][] |
| Appearance | White to off-white solid[17] |
| Molecular Formula | C₁₄H₂₂ClNO₂[17] |
| Molecular Weight | 271.79 g/mol [17] |
| ¹H NMR | Key signals: ~1.4-1.5 ppm (s, 9H, t-Bu); ~2.0-2.3 ppm (m, 2H, β-CH₂); ~2.6-2.8 ppm (t, 2H, γ-CH₂); ~4.0 ppm (t, 1H, α-CH); ~7.1-7.4 ppm (m, 5H, Ar-H); ~8.5 ppm (br s, 3H, NH₃⁺). (Predicted, solvent dependent) |
| ¹³C NMR | Key signals: ~27.9 ppm (t-Bu CH₃); ~31-35 ppm (β/γ CH₂); ~53 ppm (α-CH); ~83 ppm (t-Bu C); ~126-129 ppm (Ar-C); ~140 ppm (Ar-C); ~170 ppm (C=O). (Predicted, solvent dependent) |
| Application | Reactant in the preparation of macrocyclic compounds and TNFα modulators.[17] |
Conclusion and Outlook
The synthesis of this compound is a critical enabling step for the development of numerous pharmaceuticals. While traditional methods involving isobutylene and strong acids are functional, they are increasingly supplanted by modern catalytic techniques. The Tf₂NH-catalyzed approach offers a superior alternative that is safer, faster, more efficient, and particularly well-suited for the direct esterification of free amino acids, which are often poorly soluble.[11][13] This method provides a robust and scalable route to this key building block, empowering researchers and drug developers to accelerate their discovery programs. The continued evolution of synthetic methodologies for unnatural amino acids will undoubtedly play a pivotal role in the future of medicinal chemistry and peptide science.[1][19]
References
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 3. Introduction to Unnatural Amino Acids [en.highfine.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 13. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 14. citedrive.com [citedrive.com]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. This compound Hydrochloride CAS#: 130316-46-0 [amp.chemicalbook.com]
- 19. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of L-Homophenylalanine tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of L-Homophenylalanine tert-Butyl Ester, a key building block in medicinal chemistry and drug development. While specific experimental data for the free base form of this compound is not extensively available in public literature, this document synthesizes known information for its hydrochloride salt and provides a robust framework for its characterization. We will delve into the theoretical underpinnings and practical methodologies for determining its key physicochemical parameters, offering insights born from extensive laboratory experience.
Introduction: The Significance of this compound
L-Homophenylalanine, a non-proteinogenic amino acid, serves as a crucial precursor in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the management of hypertension.[1][2] The tert-butyl ester modification of L-homophenylalanine is a strategic chemical manipulation primarily employed to protect the carboxylic acid functionality during peptide synthesis and other complex organic transformations.[3] This protection prevents unwanted side reactions and enhances the solubility of the amino acid derivative in organic solvents, thereby facilitating its use in a broader range of synthetic applications.[4] this compound Hydrochloride is a commonly used reactant in the preparation of macrocyclic compounds that act as TNFα modulators, which are valuable in the combination treatment of various diseases.[5]
The tert-butyl protecting group is favored for its stability under a range of reaction conditions and its susceptibility to clean removal under acidic conditions, liberating the free carboxylic acid at the desired synthetic juncture.[6] A thorough understanding of the physicochemical properties of this compound is therefore paramount for its effective handling, reaction optimization, and the ultimate success of the synthetic endeavors in which it is employed.
Core Physicochemical Properties
This section will detail the known and expected physicochemical properties of this compound. Where specific data for the free base is unavailable, information for the hydrochloride salt will be presented, and the anticipated differences will be discussed.
Chemical Structure and Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (S)-tert-Butyl 2-amino-4-phenylbutanoate | [5] |
| CAS Number | 130316-46-0 (for Hydrochloride salt) | [5][7] |
| Molecular Formula | C₁₄H₂₁NO₂ (Free Base) | Inferred |
| Molecular Weight | 235.32 g/mol (Free Base) | Inferred |
| Molecular Formula (HCl Salt) | C₁₄H₂₂ClNO₂ | [5] |
| Molecular Weight (HCl Salt) | 271.79 g/mol | [5] |
The structure consists of a chiral center at the alpha-carbon, an amino group, a phenyl group attached to a butyl chain, and a tert-butyl ester protecting the carboxylic acid. The hydrochloride salt forms by the protonation of the primary amine.
Physical State and Appearance
This compound Hydrochloride is typically supplied as a white to off-white solid.[5] The free base, once isolated, is expected to be a solid or a viscous oil at room temperature, a common characteristic of protected amino acids.
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.
| Compound | Melting Point (°C) |
| This compound Hydrochloride | Data not available |
| This compound (Free Base) | Data not available |
Experimental Protocol for Melting Point Determination:
The determination of a melting point for a novel or uncharacterized compound like this compound would be a foundational step in its analysis.
-
Methodology: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
-
Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate melting range.[8] For amino acids and their derivatives, which can be prone to decomposition at elevated temperatures, a rapid preliminary determination can be performed to estimate the approximate melting point, followed by a more precise measurement with a slower ramp rate.[9][10]
Diagram: Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile
The solubility of this compound is a key parameter for its use in synthesis, dictating the choice of reaction solvents and purification methods.
| Solvent | Expected Solubility of Free Base | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic phenyl and tert-butyl groups decrease aqueous solubility. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the amino group. |
| Dichloromethane, Chloroform | Soluble | Common organic solvents for protected amino acids. |
| Ethyl Acetate | Soluble | A moderately polar solvent suitable for many organic compounds. |
| Hexane, Diethyl Ether | Sparingly soluble to insoluble | Nonpolar solvents are less likely to dissolve the polar amino ester. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with excellent solvating power for protected amino acids.[11] |
The hydrochloride salt is expected to have higher solubility in polar protic solvents like water and alcohols due to its ionic nature.
Experimental Protocol for Solubility Determination:
A qualitative and semi-quantitative assessment of solubility is a fundamental characterization step.
-
Procedure:
-
To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each tube, add a measured volume of a different solvent (e.g., 1 mL) in increments.
-
After each addition, vortex or agitate the tube and visually inspect for complete dissolution.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., <10 mg/mL).
-
Causality Behind Experimental Choices: This systematic approach across a range of solvents with varying polarities provides a comprehensive solubility profile. The use of a fixed solute-to-solvent ratio allows for a standardized comparison. For drug development purposes, quantitative solubility studies using techniques like shake-flask with subsequent concentration measurement by HPLC would be employed.
Diagram: Solubility Testing Workflow
Caption: A systematic workflow for determining solubility.
Acidity and Basicity (pKa)
The pKa values of the amino group and the (deprotonated) carboxylic acid are fundamental to understanding the ionization state of the molecule at different pH values. This is critical for designing extraction and purification protocols, as well as for predicting its behavior in biological systems.
-
Expected pKa (Amino Group): ~9-10. The amino group is basic and will be protonated at acidic pH.
-
Expected pKa (alpha-proton of the ester): The alpha-proton is generally not considered acidic under normal conditions.
The pKa of the corresponding carboxylic acid in the parent L-homophenylalanine is a key determinant of the reactivity of the carboxyl group before esterification.
Experimental Protocol for pKa Determination:
-
Methodology: Potentiometric titration.
-
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a water/organic co-solvent mixture if aqueous solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable groups. The titration curve provides a visual representation of the buffering capacity of the compound and allows for the precise determination of the pH at which the amino group is 50% protonated.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~7.1-7.3 ppm: Aromatic protons of the phenyl group (multiplet, 5H).
-
~3.5-3.8 ppm: The alpha-proton (CH-NH₂) (triplet or multiplet, 1H).
-
~2.6-2.9 ppm: The benzylic protons (CH₂-Ph) (multiplet, 2H).
-
~1.8-2.2 ppm: The other methylene protons (CH₂-CH₂) (multiplet, 2H).
-
~1.4-1.5 ppm: The tert-butyl protons (C(CH₃)₃) (singlet, 9H).
-
~1.5-2.0 ppm (broad): The amine protons (NH₂) (singlet, 2H).
-
-
-
¹³C NMR: The carbon NMR spectrum will show a peak for each unique carbon atom.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~170-175 ppm: Ester carbonyl carbon (C=O).
-
~135-140 ppm: Quaternary aromatic carbon.
-
~125-130 ppm: Aromatic CH carbons.
-
~80-85 ppm: Quaternary carbon of the tert-butyl group.
-
~55-60 ppm: Alpha-carbon (CH-NH₂).
-
~30-40 ppm: Methylene carbons.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
-
General Protocol for NMR Sample Preparation and Analysis:
-
Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Diagram: NMR Analysis Workflow
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Absorptions (cm⁻¹):
-
3300-3400 (broad): N-H stretching of the primary amine.
-
2850-3000: C-H stretching of aliphatic and aromatic groups.
-
~1730-1740: C=O stretching of the ester.
-
~1600, 1495, 1450: C=C stretching of the aromatic ring.
-
~1150-1250: C-O stretching of the ester.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 235.32 (for the free base).
-
Expected Fragmentation Patterns:
-
Loss of the tert-butyl group (-57 amu) to give a fragment at m/z = 178.
-
Loss of the entire tert-butoxycarbonyl group (-101 amu) to give a fragment at m/z = 134.
-
Cleavage at the benzylic position.
-
Synthesis and Purification
A general and robust method for the synthesis of this compound involves the acid-catalyzed reaction of L-homophenylalanine with isobutylene.[15]
General Synthetic Protocol:
-
L-homophenylalanine is suspended in a suitable solvent (e.g., dioxane).
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is treated with an excess of isobutylene under pressure.
-
The reaction is stirred at room temperature for several days.
-
Upon completion, the reaction is worked up by neutralizing the acid and extracting the product into an organic solvent.
-
The free base can be isolated or converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
Purification:
The product is typically purified by column chromatography on silica gel, using a gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane).
Stability and Storage
This compound Hydrochloride should be stored in a cool, dry place, sealed from moisture.[5] The free base is expected to be susceptible to hydrolysis of the ester group under strongly acidic or basic conditions, especially at elevated temperatures. The amino group can also react with aldehydes and ketones. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
References
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Protecting Amino Acids Supplier [cds-bsx.com]
- 5. This compound Hydrochloride CAS#: 130316-46-0 [amp.chemicalbook.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. eMolecules this compound Hydrochloride | 130316-46-0 | Fisher Scientific [fishersci.com]
- 8. thinksrs.com [thinksrs.com]
- 9. quora.com [quora.com]
- 10. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
L-Homophenylalanine tert-Butyl Ester: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. L-Homophenylalanine tert-Butyl Ester, a non-proteinogenic amino acid derivative, has emerged as a critical synthon, particularly in the development of modulators for inflammatory pathways. This guide provides an in-depth technical overview of this compound, its synthesis, characterization, and application, with a focus on empowering researchers to leverage its full potential in their discovery programs. Our narrative is grounded in established scientific principles and practical, field-proven insights to ensure both accuracy and applicability.
Core Compound Identification and Structure
This compound, in its commonly used hydrochloride salt form, is a cornerstone for introducing the homophenylalanine moiety in peptide and small molecule synthesis.
-
Chemical Name: (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride[1]
-
Synonyms: H-L-HomoPhe-OtBu·HCl, this compound hydrochloride[1]
-
Molecular Formula: C₁₄H₂₂ClNO₂[3]
-
Molecular Weight: 271.79 g/mol [3]
Chemical Structure:
References
mechanism of action of L-Homophenylalanine tert-Butyl Ester
An In-Depth Technical Guide to the Mechanism of Action of L-Homophenylalanine tert-Butyl Ester
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the , designed for researchers, scientists, and professionals in drug development. The content is structured to deliver a comprehensive understanding, from its molecular activation to its physiological effects, grounded in scientific principles and supported by experimental validation protocols.
Introduction: The Strategic Design of this compound
This compound is a derivative of L-Homophenylalanine, an unnatural amino acid that serves as a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1] These inhibitors are a cornerstone in the management of hypertension and congestive heart failure. The addition of a tert-butyl ester group to L-Homophenylalanine is a strategic chemical modification aimed at improving the compound's pharmacokinetic properties, positioning it as a prodrug. This guide will dissect the multi-step mechanism of action, starting from its activation in the body to its ultimate therapeutic effect.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its biological activity.
| Property | Value | Source |
| Molecular Formula | C14H21NO2 | Inferred from structure |
| Molecular Weight | 235.32 g/mol | Inferred from structure |
| CAS Number | 130316-46-0 (for the Hydrochloride salt) | [2][3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol. | [4] |
Core Mechanism: A Prodrug Activation Pathway
The primary is that of a prodrug. The bulky and lipophilic tert-butyl ester group enhances the molecule's ability to be absorbed and distributed in the body. Once in a biological system, it is designed to be cleaved by endogenous enzymes to release the active precursor, L-Homophenylalanine.
Enzymatic Bioactivation
The conversion of the ester to the active L-Homophenylalanine is catalyzed by non-specific esterases present in the blood, liver, and other tissues. This hydrolysis reaction is a critical first step in the compound's mechanism of action.
References
The Strategic Intermediate: An In-Depth Technical Guide to L-Homophenylalanine tert-Butyl Ester
An essential building block in modern pharmaceutical development, L-Homophenylalanine tert-butyl ester plays a pivotal role in the synthesis of complex therapeutic agents, most notably a class of life-saving drugs known as angiotensin-converting enzyme (ACE) inhibitors. This guide provides a comprehensive overview of its synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Therapeutic Significance
L-Homophenylalanine, a non-proteinogenic amino acid, is a cornerstone in the synthesis of several widely prescribed ACE inhibitors, including enalapril, lisinopril, and ramipril. These drugs are fundamental in the management of hypertension and congestive heart failure[1][2]. The tert-butyl ester of L-Homophenylalanine serves as a critical intermediate in these synthetic pathways. The introduction of the tert-butyl ester protecting group is a strategic maneuver to temporarily mask the carboxylic acid functionality, preventing its interference in subsequent coupling reactions and enabling precise molecular construction.
Synthesis and Mechanistic Insights
The synthesis of this compound hydrochloride is typically achieved through the direct esterification of L-Homophenylalanine. This process involves the reaction of the amino acid with a tert-butylating agent in the presence of an acid catalyst.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound Hydrochloride.
Experimental Protocol: Esterification of L-Homophenylalanine
The following protocol is a representative method for the synthesis of this compound hydrochloride, adapted from established procedures for amino acid esterification.
Materials:
-
L-Homophenylalanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (gas or solution in an inert solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-Homophenylalanine in a suitable volume of tert-butyl acetate.
-
Acid Catalysis: Carefully add a catalytic amount of perchloric acid to the suspension. The reaction mixture is then stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation of the Free Base: The solvent is removed under reduced pressure to yield the crude this compound as a free base.
-
Salt Formation: The crude ester is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.
-
Final Product Isolation: The precipitated this compound hydrochloride is collected by filtration, washed with cold, dry solvent, and dried under vacuum to afford the final product as a white to off-white solid.
Expert Insights: The choice of an acid catalyst is critical. While strong mineral acids like perchloric acid are effective, they require careful handling. Lewis acids can also be employed. The anhydrous conditions during salt formation are crucial to prevent hydrolysis of the ester.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected spectroscopic data, based on closely related structures and general chemical principles.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 130316-46-0[3] |
| Molecular Formula | C14H22ClNO2[3] |
| Molecular Weight | 271.79 g/mol [3] |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data (Predicted and based on analogous compounds)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons of the ethyl bridge, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the chiral alpha-carbon, the methylene carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group[4]. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ester, and C-O stretching[4]. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, along with characteristic fragmentation patterns. |
Applications in Drug Discovery and Peptide Synthesis
The primary application of this compound is as a protected building block in the synthesis of pharmaceuticals and peptides.
Role in ACE Inhibitor Synthesis
L-Homophenylalanine is a key structural motif in several ACE inhibitors. The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for the selective formation of amide bonds at the amino terminus without interference.
Caption: Role of this compound in the synthesis of ACE inhibitors.
Causality in Experimental Design: The use of the tert-butyl ester is a deliberate choice due to its stability under a wide range of reaction conditions, yet its facile removal under acidic conditions. This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis.
Utility in Peptide Synthesis
Beyond ACE inhibitors, this compound can be incorporated into novel peptide sequences to modulate their pharmacological properties. The bulky tert-butyl group can influence the peptide's conformation and its interactions with biological targets. The hydrophobicity of the homophenylalanine side chain can also be exploited to enhance membrane permeability of the resulting peptide.
Discovery and Development
The development of L-Homophenylalanine derivatives is intrinsically linked to the discovery and optimization of ACE inhibitors. Early research identified the importance of specific amino acid residues in the binding of inhibitors to the active site of the angiotensin-converting enzyme. The exploration of non-natural amino acids like L-Homophenylalanine was a key step in moving from peptide-based inhibitors to more drug-like small molecules with improved oral bioavailability and metabolic stability. The use of the tert-butyl ester as a protecting group became a standard practice in peptide and pharmaceutical synthesis during the latter half of the 20th century, and its application to L-Homophenylalanine was a logical progression in the development of efficient synthetic routes to ACE inhibitors.
Conclusion
This compound is a testament to the power of strategic molecular design in drug discovery and development. Its synthesis, while seemingly straightforward, relies on a deep understanding of reaction mechanisms and protecting group chemistry. As a key intermediate, it has enabled the large-scale production of vital medications and continues to be a valuable tool for researchers exploring new therapeutic frontiers. This guide provides a foundational understanding of this important molecule, empowering scientists to leverage its properties in their own research endeavors.
References
Introduction: The Strategic Role of L-Homophenylalanine tert-Butyl Ester in Synthesis
An In-Depth Technical Guide to the Solubility and Stability of L-Homophenylalanine tert-Butyl Ester
L-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in modern pharmaceutical development. It serves as a key precursor for several drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension.[1][2][3] To facilitate its use in complex, multi-step syntheses, particularly in peptide chemistry, the carboxylic acid moiety is often protected. The tert-butyl ester is a protecting group of choice due to its unique combination of steric hindrance and specific chemical lability.[4][5]
The tert-butyl group offers exceptional stability across a wide range of nucleophilic and basic conditions, preventing unwanted side reactions.[4][5] However, its true strategic value lies in its clean and selective removal under acidic conditions, a property of orthogonality that is fundamental to the successful synthesis of complex molecules.[6][7]
This guide provides an in-depth exploration of two critical physicochemical properties of this compound: its solubility profile and its chemical stability. Understanding these parameters is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure efficient reaction kinetics, develop robust analytical methods, and establish appropriate storage and handling conditions. We will provide not just data, but the field-proven methodologies to generate and validate these critical characteristics in your own laboratory setting.
Section 1: Solubility Profiling
The solubility of a synthetic intermediate directly impacts its utility. In process chemistry, poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, and challenges in purification. For analytical purposes, knowing the solubility is essential for preparing stock solutions and developing accurate quantification methods.
Theoretical Considerations
This compound possesses a composite molecular structure: a hydrophilic amino acid backbone and two significant hydrophobic moieties—the phenyl group and the tert-butyl ester. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. While expected to be poorly soluble in water, its solubility should increase significantly in organic solvents. The free amine group also provides a handle for salt formation (e.g., the commonly available hydrochloride salt), which typically enhances solubility in more polar or aqueous media.
Experimental Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility limit in a given solvent system.[8][9]
Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of relevant solvents at a controlled temperature (e.g., 25 °C and 37 °C).
Materials:
-
This compound (or its hydrochloride salt)
-
Selection of solvents (see Table 1)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
Validated stability-indicating HPLC-UV or LC-MS method for quantification
-
pH meter and appropriate buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[8]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent or buffer to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be allowed to equilibrate for a minimum of 48-72 hours to ensure the solution is fully saturated.[8]
-
Phase Separation: After equilibration, carefully remove the vials. Allow the contents to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., PTFE for organic solvents). Discard the initial fraction to saturate any binding sites on the filter.
-
-
Sample Preparation: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.[8]
References
- 1. L-苯丙氨酸叔丁酯 盐酸盐 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. nbinno.com [nbinno.com]
- 7. alfachemic.com [alfachemic.com]
- 8. who.int [who.int]
- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
L-Homophenylalanine tert-Butyl Ester molecular weight and formula
An In-depth Technical Guide to L-Homophenylalanine tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
This compound is a pivotal derivative of the non-proteinogenic amino acid, L-homophenylalanine. Its significance in the realms of medicinal chemistry and synthetic organic chemistry stems from the strategic incorporation of a tert-butyl ester protecting group. This guide provides an in-depth examination of its molecular characteristics, a detailed protocol for its synthesis, and a discussion of its critical role as a building block in the development of advanced therapeutics, particularly in peptide synthesis. The parent compound, L-homophenylalanine, is a key precursor in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure[1]. The tert-butyl ester form facilitates its integration into complex molecules by rendering the carboxylic acid moiety unreactive under specific conditions, enhancing solubility, and ensuring stability during multi-step synthetic sequences.
Part 1: Core Molecular and Physicochemical Properties
The fundamental identity of a synthetic building block is defined by its molecular structure and physical characteristics. This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and shelf-life.
Key Molecular Identifiers
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₄H₂₁NO₂ | C₁₄H₂₂ClNO₂[2][3][4] |
| Molecular Weight | 235.32 g/mol | 271.78 g/mol [3][4] |
| IUPAC Name | tert-butyl (2S)-2-amino-4-phenylbutanoate | tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride[2] |
| CAS Number | Not explicitly assigned | 130316-46-0[2][3][4] |
| Synonyms | H-L-HomoPhe-OtBu | H-L-HomoPhe-OtBu·HCl, (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride[2] |
Physicochemical Characteristics
-
Appearance: The hydrochloride salt is typically a white to off-white crystalline solid or powder[5].
-
Storage: For maximum stability, the compound should be stored in a tightly sealed container, desiccated, at room temperature[3].
-
Solubility: While data for the specific ester is limited, similar amino acid esters are soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. The hydrochloride salt exhibits increased solubility in aqueous acidic solutions.
Part 2: Synthesis and Analytical Characterization
The synthesis of this compound is a cornerstone procedure, typically involving the direct esterification of the parent amino acid. The choice of method hinges on balancing yield, purity, and the mildness of the reaction conditions to prevent racemization.
Synthesis Workflow Diagram
The overall process involves the protection of the carboxylic acid functional group of the precursor, L-Homophenylalanine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a common and effective method for preparing tert-butyl esters from an amino acid and tert-butanol. The causality for using an acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
Materials:
-
L-Homophenylalanine
-
tert-Butanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend L-Homophenylalanine (1.0 eq) in a mixture of anhydrous DCM and an excess of tert-butanol (5-10 eq).
-
Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Rationale: The reaction is cooled to control the exothermic nature of the acid addition and to minimize potential side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup and Neutralization: Once complete, carefully quench the reaction by slowly adding it to a chilled, saturated solution of sodium bicarbonate. This step neutralizes the acid catalyst.
-
Self-Validation: The cessation of gas (CO₂) evolution indicates complete neutralization of the acid.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester via flash column chromatography on silica gel to obtain the pure this compound.
Analytical Characterization Profile
The structure of the synthesized ester is confirmed using standard spectroscopic methods. The following table outlines the expected NMR chemical shifts, which are critical for quality control and structural verification.
| Analysis | Expected Result / Characteristic Signals |
| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons of the phenyl ring). ~3.5 ppm: Triplet or Doublet of Doublets, 1H (α-proton, CH-N). ~2.6 ppm: Triplet, 2H (Benzylic protons, Ph-CH₂). ~1.8-2.1 ppm: Multiplet, 2H (β-protons, CH-CH₂). ~1.45 ppm: Sharp Singlet, 9H (tert-Butyl protons, -C(CH₃)₃). This signal is highly characteristic due to its high integration and singlet multiplicity[7]. |
| ¹³C NMR | ~173 ppm: Carbonyl carbon (Ester, C=O). ~141 ppm: Quaternary aromatic carbon (C-ipso). ~128.5 ppm: Aromatic carbons (CH). ~126 ppm: Aromatic carbon (CH). ~81 ppm: Quaternary carbon of tert-butyl group (-C (CH₃)₃). ~55 ppm: α-carbon (C H-N). ~35 ppm: β-carbon (-C H₂-). ~32 ppm: Benzylic carbon (Ph-C H₂). ~28 ppm: Methyl carbons of tert-butyl group (-C(C H₃)₃). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 236.16 |
Part 3: Applications in Peptide Synthesis and Drug Development
The primary utility of this compound lies in its role as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu protection strategy[8][9].
Mechanism: The Role of the tert-Butyl Ester in Fmoc-SPPS
The tert-butyl ester serves as an acid-labile protecting group for the C-terminus carboxylic acid. This is orthogonal to the base-labile Fmoc group used to protect the N-terminus, allowing for selective deprotection and chain elongation.
Caption: Role of this compound in Fmoc peptide synthesis.
Expertise & Field-Proven Insights
The selection of the tert-butyl ester is a deliberate strategic choice for several reasons:
-
Orthogonality: It is completely stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the N-terminal Fmoc group during peptide chain elongation. This prevents unwanted side reactions at the C-terminus[9].
-
Clean Cleavage: During the final step of peptide synthesis, the tert-butyl ester is cleanly removed under strong acidic conditions (e.g., Trifluoroacetic Acid, TFA). The cleavage mechanism proceeds via a stable tert-butyl carbocation, which then fragments into gaseous isobutylene and CO₂, simplifying purification as these byproducts are volatile.
-
Suppression of Side Reactions: For amino acids like Aspartic Acid, side-chain protection as a tert-butyl ester is crucial to prevent the formation of aspartimide, an undesirable side product that can lead to isomerization and impurities[8]. While not a side-chain, the principle of robust protection applies.
-
Pharmaceutical Relevance: As a building block for ACE inhibitors and other peptidomimetics, using the tert-butyl ester allows for its incorporation into a peptide sequence which can then be further modified. The non-canonical nature of L-homophenylalanine can impart unique conformational properties or resistance to enzymatic degradation in the final peptide therapeutic.
References
- 1. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride CAS#: 130316-46-0 [amp.chemicalbook.com]
- 3. 130316-46-0|this compound Hydrochloride|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
A Technical Guide to the Potential Biological Activities of L-Homophenylalanine tert-Butyl Ester: A Medicinal Chemistry Perspective
Introduction: The Strategic Importance of a Protected Amino Acid
L-Homophenylalanine tert-Butyl Ester is a derivative of the non-proteinogenic amino acid, L-homophenylalanine. At its core, the molecule's immediate biological activity is limited. Its true significance lies in its role as a strategically protected intermediate in organic synthesis and pharmaceutical chemistry.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the synthesis of more complex molecules, particularly peptides.[2] Once the desired molecular scaffold is assembled, this protecting group is removed, unmasking the active compound.
Therefore, to understand the biological potential of this compound, we must look to the activities of the molecules it is used to create. This guide will delve into the major therapeutic areas where L-homophenylalanine-containing molecules have made a significant impact, as well as explore emerging areas of research.
Core Application: A Cornerstone in Cardiovascular Drug Discovery - The ACE Inhibitors
The most prominent application of L-homophenylalanine is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3][4][5][6] L-homophenylalanine serves as a key building block for several blockbuster ACE inhibitors, including enalapril, delapril, quinapril, and ramipril.[3][7][8]
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a key zinc-containing metalloprotease within this system that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.
By inhibiting ACE, L-homophenylalanine-derived drugs prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[9] The L-homophenylalanine moiety is crucial for the therapeutic action of these drugs.[3]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.
L-Homophenylalanine-Derived ACE Inhibitors
The incorporation of L-homophenylalanine into the structure of these inhibitors is a key determinant of their high potency.
| ACE Inhibitor | Key Structural Feature | Therapeutic Use |
| Enalapril | Contains an L-alanyl-L-proline moiety in addition to the L-homophenylalanine-derived component.[1][11] | Hypertension, Heart Failure |
| Delapril | Structurally similar to enalapril.[1] | Hypertension |
| Quinapril | Features a tetrahydroisoquinoline carboxylic acid group.[3][7] | Hypertension, Heart Failure |
| Ramipril | Contains a bicyclic cyclopentanopyrrolidine ring system.[5][7] | Hypertension, Heart Failure, Post-Myocardial Infarction |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol provides a framework for assessing the ACE inhibitory activity of novel compounds synthesized using this compound.
Principle: This assay is based on the ability of ACE to cleave the substrate hippuryl-L-histidyl-L-leucine (HHL), releasing hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
In a series of microcentrifuge tubes, add the borate buffer, the ACE solution, and varying concentrations of the test compound or a known ACE inhibitor (e.g., captopril) as a positive control. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL solution to each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid formed into ethyl acetate by vigorous vortexing.
-
Centrifuge the tubes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in a known volume of distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.[12]
Emerging Potential in Oncology
Beyond its established role in cardiovascular medicine, L-homophenylalanine is being investigated for its potential anti-tumor properties.[3][6] While this research is still in its early stages, the unique structural properties of this amino acid offer intriguing possibilities for the design of novel anticancer agents.[7]
Rationale for Anti-Tumor Activity
The incorporation of non-proteinogenic amino acids like L-homophenylalanine into peptides can enhance their stability against proteolytic degradation, a desirable property for therapeutic peptides.[13] Furthermore, the hydrophobicity imparted by the phenyl group of homophenylalanine can increase the affinity of peptides for cancer cell membranes, potentially facilitating their cellular uptake and cytotoxic effects.[14]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds containing L-homophenylalanine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined.
Broader Enzyme Inhibition: Targeting Carboxypeptidase A
L-homophenylalanine and its derivatives have also been shown to inhibit Carboxypeptidase A (CPA), a zinc-containing metalloprotease that cleaves C-terminal amino acids from peptides and proteins.[15][16][17]
Mechanism of Carboxypeptidase A Inhibition
The inhibition of CPA by L-homophenylalanine derivatives involves the interaction of the inhibitor with the active site of the enzyme. The phenyl ring of the inhibitor fits into the substrate recognition pocket of CPA.[15] The mode of binding can be stereochemistry-dependent, with different enantiomers of an inhibitor exhibiting different potencies and binding modes.[15][16]
Caption: A simplified model of L-homophenylalanine derivative binding to the active site of Carboxypeptidase A.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
Principle: This assay measures the inhibition of CPA-catalyzed hydrolysis of a synthetic substrate, such as N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MPA-Phe). The cleavage of the substrate leads to a change in absorbance that can be monitored spectrophotometrically.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MPA-Phe)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a solution of CPA in Tris-HCl buffer.
-
Prepare a solution of MPA-Phe in an appropriate solvent.
-
In a cuvette, mix the Tris-HCl buffer, CPA solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the MPA-Phe solution.
-
Immediately monitor the decrease in absorbance at 350 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[18]
Future Directions: Neuroprotective Potential
While direct evidence for the neuroprotective effects of L-homophenylalanine is limited, studies on related compounds, such as halogenated derivatives of L-phenylalanine, have shown promise. These derivatives can attenuate excitatory glutamatergic synaptic transmission and have demonstrated neuroprotective effects in both in vitro and in vivo models of brain ischemia.[19] This suggests that L-homophenylalanine could serve as a scaffold for the development of a new class of neuroprotective agents.
Conclusion
This compound is a quintessential example of a molecule whose value is realized through its application in synthesis. While it may not possess significant intrinsic biological activity, it is an indispensable tool for medicinal chemists. Its incorporation into small molecules has led to the development of life-saving ACE inhibitors for cardiovascular diseases. Furthermore, emerging research points towards its potential in the development of novel anti-cancer agents and other enzyme inhibitors. The continued exploration of molecules derived from L-homophenylalanine holds significant promise for the future of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy L-Homophenylalanine | 943-73-7 [smolecule.com]
- 9. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 16. Inhibition of carboxypeptidase A with {beta}-lactone-bearing phenylalanine. design, synthesis, and stereochemistry-dependent inhibition mode (Journal Article) | ETDEWEB [osti.gov]
- 17. Peptidic mechanism-based inactivators for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of L-Homophenylalanine tert-Butyl Ester in Pharmaceutical Synthesis
An In-depth Technical Guide to the Spectroscopic Characterization of L-Homophenylalanine tert-Butyl Ester
L-Homophenylalanine, an unnatural amino acid, serves as a critical chiral building block in the pharmaceutical industry. It is most notably a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs with significant clinical applications in managing hypertension and congestive heart failure.[1] The efficient synthesis and purification of these drug intermediates are paramount. To facilitate this, protecting groups are employed, with the tert-butyl ester being a common choice for the carboxylic acid moiety.
This compound is therefore a key intermediate whose structural integrity and purity must be rigorously verified. This guide provides a comprehensive analysis of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—from the perspective of a senior application scientist. Our focus is not merely on the data itself, but on the causal relationships between the molecule's structure and its spectroscopic signature, providing researchers and drug development professionals with a framework for confident characterization.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecular structure to predict the expected signals.
References
L-Homophenylalanine tert-Butyl Ester: A Cornerstone Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of L-Homophenylalanine and the Role of the tert-Butyl Ester
In the landscape of modern pharmaceutical synthesis, the use of non-proteinogenic amino acids as chiral building blocks is a critical strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, L-Homophenylalanine, an analogue of L-phenylalanine with an additional methylene group in its side chain, has emerged as a vital precursor, most notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs are cornerstones in the management of hypertension and congestive heart failure.[1][2]
This guide provides a comprehensive technical overview of L-Homophenylalanine tert-Butyl Ester, a key derivative that leverages the strategic advantages of a temporary tert-butyl ester protecting group. The bulky tert-butyl group sterically shields the carboxylic acid from unwanted nucleophilic and basic reactions, while its selective lability under acidic conditions allows for timely deprotection during multi-step syntheses. This orthogonality is paramount in complex molecular construction, particularly in peptide coupling and the synthesis of intricate drug molecules.
This document will delve into the synthesis of this compound, its physicochemical and spectroscopic properties, and its pivotal application in the synthesis of ACE inhibitors. Detailed experimental protocols, data analysis, and mechanistic insights are provided to empower researchers in their drug development endeavors.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 130316-46-0 | [3][] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [3][] |
| Molecular Weight | 271.79 g/mol | [3][] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C, Sealed in dry | [3] |
Spectroscopic Profile
The following spectroscopic data, while not directly of this compound, are from closely related N-protected and esterified phenylalanine/homophenylalanine derivatives. These spectra are highly indicative of the expected signals for the title compound.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3-1.5 ppm), the protons of the ethyl group attached to the phenyl ring, the alpha-proton, and the aromatic protons of the phenyl group. For a similar compound, (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-3-phenylpropanoate, the tert-butyl protons appear as a singlet at 1.28 ppm.[5]
¹³C NMR Spectroscopy (Predicted): The carbon NMR would display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the homophenylalanine backbone and aromatic ring. In a related structure, the quaternary carbon of the tert-butyl group (C(CH₃)₃) appears at approximately 83.3 ppm, and the methyl carbons (-C(CH₃)₃) are observed around 27.7 ppm.[5]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to feature a strong carbonyl (C=O) stretching band for the ester group around 1725-1730 cm⁻¹.[5] Additionally, bands corresponding to N-H stretching (if the free amine is present), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ester will be prominent.
Synthesis of this compound Hydrochloride
The synthesis of this compound typically involves the esterification of L-Homophenylalanine. A common and scalable method is the acid-catalyzed reaction with isobutylene. The resulting free base is then converted to the more stable hydrochloride salt.
Experimental Protocol: Synthesis of (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride
This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[6]
Materials:
-
L-Homophenylalanine
-
Dichloromethane (anhydrous)
-
Isobutylene (liquefied)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether (anhydrous)
-
Hydrogen chloride (gas or solution in diethyl ether)
Procedure:
-
Suspend L-Homophenylalanine (1.0 eq) in anhydrous dichloromethane in a pressure-resistant vessel.
-
Cool the suspension to -10 °C.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Add liquefied isobutylene (2.0-3.0 eq) to the vessel.
-
Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the vessel and carefully vent any excess pressure.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound as an oil.
-
Dissolve the crude ester in anhydrous diethyl ether and cool to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound Hydrochloride.
Caption: Synthetic workflow for this compound Hydrochloride.
Application in the Synthesis of ACE Inhibitors
This compound is a crucial intermediate in the synthesis of several ACE inhibitors. Its utility lies in its ability to be coupled with another chiral fragment, followed by the selective removal of the tert-butyl group to reveal the carboxylic acid necessary for the drug's biological activity.
Case Study: Synthesis of Benazepril Intermediate
Benazepril is an ACE inhibitor where the L-homophenylalanine moiety is a key structural feature. A formal synthesis of a key intermediate of Benazepril has been reported starting from L-homophenylalanine ethyl ester.[1][2] A similar strategy can be employed using the tert-butyl ester.
The key step is an asymmetric aza-Michael addition of the amino group of this compound to an appropriate Michael acceptor. This is followed by reductive amination and cyclization to form the core structure of the drug.
Caption: General pathway for ACE inhibitor synthesis using this compound.
Deprotection of the tert-Butyl Ester
The removal of the tert-butyl group is typically achieved under acidic conditions, which are orthogonal to many other protecting groups used in peptide synthesis.
Table 2: Common Deprotection Conditions for tert-Butyl Esters
| Reagent/Condition | Solvent | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) / DCM (1:1) | Dichloromethane (DCM) | 1-2 hours | Standard and highly effective method. |
| 4M HCl in Dioxane | Dioxane | 1-4 hours | Another common and effective method. |
| Formic Acid | Neat or in a solvent | 12-24 hours | Milder alternative to TFA or HCl. |
Quality Control: Chiral Purity Analysis
Ensuring the enantiomeric purity of this compound is critical for the synthesis of stereochemically pure active pharmaceutical ingredients. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a general guideline and should be optimized for the specific instrument and column used.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.
-
For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) might be necessary.
Procedure:
-
Prepare a standard solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for chiral purity analysis by HPLC.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug development. Its role as a chiral building block is firmly established, particularly in the synthesis of life-saving ACE inhibitors. The tert-butyl ester functionality provides a robust and reliable method for protecting the carboxylic acid, enabling complex synthetic transformations with high fidelity. This guide has provided a detailed overview of its synthesis, characterization, and application, offering researchers and drug development professionals the foundational knowledge to effectively utilize this valuable compound in their synthetic endeavors. The protocols and data presented herein serve as a practical resource for the synthesis and quality control of this compound, ultimately contributing to the advancement of pharmaceutical research and development.
References
- 1. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride CAS#: 130316-46-0 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
The Alchemical Key: A Technical Guide to L-Homophenylalanine tert-Butyl Ester in Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Building Block
In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge not merely as reagents, but as pivotal keys unlocking pathways to complex therapeutic agents. L-Homophenylalanine tert-Butyl Ester is one such molecule. While seemingly a simple derivative of a non-proteinogenic amino acid, its strategic deployment, particularly as its hydrochloride salt, is a cornerstone in the synthesis of numerous blockbuster drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] This guide moves beyond a simple cataloging of suppliers and specifications. As a senior application scientist, my objective is to provide a deeper, field-tested understanding of this crucial intermediate—elucidating the "why" behind its synthesis, purification, and application, thereby empowering researchers to leverage its full potential with confidence and precision.
The Strategic Importance of this compound
L-Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is a critical pharmacophore in a range of therapeutics.[1] Its incorporation into drug scaffolds often enhances binding affinity and metabolic stability. The tert-butyl ester modification is a strategic chemical maneuver designed to temporarily mask the carboxylic acid functionality. This protection is paramount during synthetic sequences to prevent unwanted side reactions, such as self-polymerization or interference with amine-specific coupling reactions. The tert-butyl group is favored for its steric bulk and its clean, acid-labile removal, which is orthogonal to many other protecting group strategies used in complex molecule synthesis.
Commercial Availability and Supplier Landscape
This compound is predominantly available commercially as its hydrochloride salt (CAS No. 130316-46-0). This form enhances the stability and handling of the compound, which exists as a white to off-white solid. A survey of prominent suppliers reveals a consistent quality suitable for research and development purposes, with purities typically exceeding 97%.
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| Sigma-Aldrich | L-Phenylalanine tert-butyl ester hydrochloride | 15100-75-1 | ≥99.0% (HPLC) | Note: This is the Phenylalanine derivative, often confused with Homophenylalanine. |
| Fisher Scientific (via Ambeed) | This compound Hydrochloride | 130316-46-0 | Not specified | Available in research quantities (e.g., 250mg). |
| BOC Sciences | This compound hydrochloride | 130316-46-0 | Not specified | Supplier for special chemicals, custom synthesis available.[2] |
| ChemicalBook | This compound Hydrochloride | 130316-46-0 | Not specified | Lists multiple suppliers, primarily from China and India.[3] |
| Combi-Blocks | This compound hydrochloride | 130316-46-0 | ≤100% | Provides Safety Data Sheet with handling information.[3] |
It is imperative for researchers to verify the identity and purity of the compound upon receipt, as the nomenclature can be similar to the more common L-Phenylalanine tert-butyl ester.
Synthesis and Purification: A Practical Guide
While commercially available, an in-house synthesis may be required for large-scale campaigns or when specific purity profiles are necessary. The following protocol is a representative method for the synthesis of this compound Hydrochloride.
Esterification of L-Homophenylalanine
The core of the synthesis is the Fischer-Speier esterification, adapted for the specific requirements of amino acids. The use of isobutylene under acidic conditions is a common and effective method for forming the tert-butyl ester.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable autoclave, suspend L-Homophenylalanine (1 equivalent) in dioxane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. The choice of a non-nucleophilic acid is crucial to prevent side reactions.
-
Esterification: Introduce a significant excess of isobutylene. The reaction is typically stirred at room temperature for 2-3 days. The sealed environment of the autoclave is necessary to maintain the concentration of the gaseous isobutylene.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), the reaction mixture is transferred to a separatory funnel and washed sequentially with a 10% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Isolation of the Free Base: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base of this compound as an oil.
-
Formation of the Hydrochloride Salt: The oily free base is dissolved in a dry, non-polar solvent like diethyl ether. The solution is cooled, and a solution of hydrogen chloride in ether is added dropwise until precipitation is complete.
-
Final Product Isolation: The precipitated white solid is collected by filtration, washed with cold ether, and dried under vacuum to yield this compound Hydrochloride.
Rationale Behind Experimental Choices
-
Choice of Dioxane: Dioxane is a good solvent for the starting amino acid and is miscible with the aqueous solutions used in the work-up.
-
Acid Catalyst: A strong acid is required to protonate the isobutylene, forming a tert-butyl cation which is the reactive electrophile.
-
Aqueous Work-up: The washing steps are critical for removing the acid catalyst and any water-soluble byproducts, ensuring a clean product for the subsequent salt formation.
-
Anhydrous Conditions for Salt Formation: The use of dry ether and HCl in ether is essential to prevent hydrolysis of the ester back to the carboxylic acid.
Quality Control and Analytical Methods
Ensuring the purity and stereochemical integrity of this compound is critical for its successful application in GMP environments.
| Analytical Method | Parameter Measured | Typical Specification | Rationale |
| HPLC (Reversed-Phase) | Chemical Purity | ≥97% | Quantifies the presence of organic impurities. |
| Chiral HPLC | Enantiomeric Purity | ≥99% ee | Confirms the stereochemical integrity of the L-enantiomer, crucial for biological activity. |
| ¹H NMR Spectroscopy | Structural Confirmation | Conforms to structure | Verifies the chemical structure and the presence of the tert-butyl group. |
| Mass Spectrometry | Molecular Weight | Conforms to expected M/Z | Confirms the molecular identity of the compound. |
Example Chiral HPLC Conditions (for analogous compounds):
-
Column: CHIRALPAK® series (e.g., AD, OD) are often effective for separating amino acid derivatives.[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is a common starting point for normal-phase chiral separations.
Application in the Synthesis of ACE Inhibitors: The Case of Lisinopril
L-Homophenylalanine is a key structural component of several ACE inhibitors. In the synthesis of Lisinopril, for example, a derivative of L-Homophenylalanine is coupled with a lysine-proline dipeptide. The use of the tert-butyl ester of L-Homophenylalanine (or a related precursor) allows for the selective formation of amide bonds without interference from the carboxylic acid.
The final step in many such syntheses involves the deprotection of the tert-butyl ester under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxylic acid, which is essential for the drug's binding to the zinc ion in the active site of the ACE enzyme.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound Hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, storage at 2-8°C is recommended.
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound, in its hydrochloride salt form, represents more than a mere intermediate. It is a testament to the power of strategic protecting group chemistry in enabling the efficient and controlled synthesis of complex, life-saving pharmaceuticals. A thorough understanding of its commercial landscape, synthetic nuances, and analytical validation is essential for any researcher or drug development professional working in this domain. By appreciating the causality behind its use, scientists can continue to innovate and build upon the foundation that this versatile molecule provides.
References
Methodological & Application
Application Note: Protocols for the Efficient Coupling of L-Homophenylalanine tert-Butyl Ester
Introduction
L-Homophenylalanine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry for the synthesis of peptide-based therapeutics, peptidomimetics, and chiral ligands. Its extended side chain, compared to phenylalanine, can impart unique conformational properties and metabolic stability to target molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing self-polymerization and allowing for the selective formation of an amide bond at the N-terminus.
However, the coupling of L-Homophenylalanine tert-Butyl Ester to an N-protected amino acid presents a significant synthetic challenge. The steric bulk arising from both the homophenylalanine side chain and the tert-butyl ester group can impede the approach of the nucleophilic amine to the activated carboxyl group of the coupling partner.[1][2][3] This steric hindrance can lead to slow reaction rates, incomplete conversion, and an increased risk of side reactions, such as epimerization at the activated chiral center.[1][4]
This application note provides researchers, scientists, and drug development professionals with a detailed guide to overcoming these challenges. It outlines two robust protocols for the efficient coupling of this compound, explaining the mechanistic rationale behind reagent selection and providing step-by-step instructions for synthesis, purification, and characterization.
The Challenge of Steric Hindrance in Peptide Coupling
Standard peptide coupling methodologies can be inefficient when dealing with sterically hindered components.[1] The primary difficulty lies in bringing the reacting centers—the activated carboxylic acid and the amine—into the correct proximity and orientation for the reaction to occur. Inefficient coupling can result in:
-
Low Yields: The reaction may stall before completion, leaving significant amounts of starting material.
-
Epimerization: Harsh reaction conditions or prolonged reaction times required to force the coupling can lead to the loss of stereochemical integrity at the α-carbon of the activated amino acid.[4]
-
Side Reactions: In some cases, the activated intermediate can undergo alternative reaction pathways, such as guanidinylation of the amine when using certain uronium salt reagents like HATU.[1]
To mitigate these issues, highly efficient coupling reagents are required. These reagents rapidly generate a highly reactive intermediate that can be readily attacked by the sterically encumbered amine before degradation or side reactions can occur.[1][5]
Mechanism of Amide Bond Formation
Peptide bond formation is a thermodynamically unfavorable condensation reaction that requires the "activation" of the carboxylic acid component.[6] This is achieved using coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the amine. The two protocols detailed below utilize different classes of highly effective coupling reagents: an aminium/uronium salt (HATU) and a carbodiimide (DIC) with an additive (HOBt).
The general workflow involves the activation of an N-protected amino acid, followed by the introduction of the amine component (this compound) to form the dipeptide.
Caption: General workflow for peptide coupling.
Recommended Coupling Protocols
The following protocols are designed for solution-phase synthesis. All reactions should be conducted in a fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol A: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, particularly with sterically hindered amino acids.[1][5] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly acylates the amine.[1][7] The presence of the 7-azabenzotriazole (OAt) moiety is believed to accelerate the coupling and suppress racemization compared to its HOBt-based analogs.[1]
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| N-Protected Amino Acid | 1.0 | >98% | e.g., Boc-Ala-OH, Fmoc-Val-OH |
| This compound HCl Salt | 1.0 - 1.1 | >98% | The hydrochloride salt is commonly used. |
| HATU | 1.1 | >98% | Store under inert gas, moisture sensitive. |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | 3.0 | >99% | A non-nucleophilic base is crucial.[1] Neutralizes HCl salt and activates. |
| Anhydrous Dichloromethane (DCM) or DMF | - | >99.8% | Use a suitable volume to ensure all reagents are fully dissolved. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-Protected Amino Acid (1.0 eq) and this compound HCl Salt (1.0 eq).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the solids completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to minimize potential side reactions and epimerization during the activation step.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. One equivalent neutralizes the HCl salt, and the subsequent two equivalents are for the coupling reaction. Stir for 5-10 minutes.
-
Activation & Coupling: In a single portion, add HATU (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored.
-
Monitoring: Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.
Protocol B: Classical Carbodiimide Coupling using DIC/HOBt
This method utilizes a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it forms an HOBt-active ester intermediate. This intermediate is more reactive than the initial O-acylisourea formed with DIC alone and, crucially, minimizes the risk of racemization.[4] DIC is often preferred over DCC in solution-phase synthesis because its urea byproduct (diisopropylurea) is more soluble in common organic solvents, simplifying purification.[4][8]
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| N-Protected Amino Acid | 1.0 | >98% | e.g., Boc-Ala-OH, Fmoc-Val-OH |
| This compound HCl Salt | 1.0 - 1.1 | >98% | |
| 1-Hydroxybenzotriazole (HOBt) Hydrate | 1.2 | >97% | Additive to suppress racemization.[4] |
| N,N'-Diisopropylcarbodiimide (DIC) | 1.2 | >99% | Liquid, easier to handle than solid DCC. |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | 1.1 | >99% | Required to neutralize the HCl salt of the amine component. |
| Anhydrous Dichloromethane (DCM) | - | >99.8% | Recommended solvent. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-Protected Amino Acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add DIC (1.2 eq) dropwise and stir the mixture at 0 °C for 20-30 minutes. This pre-activation step allows for the formation of the HOBt-active ester.
-
Amine Addition: In a separate flask, dissolve this compound HCl Salt (1.0 eq) in a minimal amount of anhydrous DCM and add DIPEA (1.1 eq). Add this solution to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as indicated by TLC or LC-MS.
Reaction Work-up and Purification
After the reaction is complete, a standard aqueous work-up is performed to remove the majority of water-soluble byproducts and excess reagents.
General Work-up Procedure:
-
Dilute the reaction mixture with additional solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with:
-
1 M HCl or 5% citric acid solution (to remove excess base like DIPEA).
-
Saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid).
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude product typically requires purification to remove remaining impurities, such as the urea byproduct from the DIC reaction or tetramethylurea from the HATU reaction.[9]
-
Flash Column Chromatography: This is the most common method for purifying the crude dipeptide. A silica gel stationary phase is used with a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Reversed-Phase HPLC (RP-HPLC): For achieving very high purity, RP-HPLC is the standard method. A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% Trifluoroacetic Acid (TFA) as an additive.[9]
Characterization
The identity, purity, and stereochemical integrity of the final dipeptide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
Chiral HPLC: To verify the enantiomeric purity and ensure no significant racemization has occurred during the coupling process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete activation or decomposition of coupling reagent. 2. Insufficient base. 3. Poor quality/wet solvents or reagents. | 1. Use fresh, high-purity coupling reagents. For Protocol B, ensure pre-activation time is sufficient. 2. Ensure adequate base is used to both neutralize HCl salt and facilitate the reaction. 3. Use anhydrous solvents and dry reagents. |
| Starting Material Remaining | 1. Insufficient reaction time. 2. Steric hindrance is too great for the chosen conditions. | 1. Extend the reaction time and continue monitoring. 2. Switch to the more powerful HATU protocol (Protocol A). Consider gentle heating (e.g., 35-40 °C) but monitor closely for epimerization. |
| Presence of Epimerized Product | 1. Excess base or prolonged exposure to base. 2. High reaction temperature. 3. Over-activation. | 1. Use the exact stoichiometry of base required. A non-nucleophilic base like DIPEA or 2,4,6-collidine is preferred over triethylamine. 2. Maintain low temperatures (0 °C) during activation and initial coupling. 3. Reduce the amount of coupling reagent to near stoichiometric amounts (e.g., 1.05 eq). |
| Difficulty Removing Byproducts | 1. Urea byproduct (from DIC) is co-eluting with the product. 2. HOBt or HATU byproducts are present. | 1. If diisopropylurea is problematic, consider using a different carbodiimide like EDC, whose byproduct is water-soluble and easily removed during work-up.[4] 2. Ensure all aqueous washes are performed thoroughly. |
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Application Notes & Protocols: The Strategic Utility of L-Homophenylalanine tert-Butyl Ester in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
L-Homophenylalanine tert-Butyl Ester is a non-proteinogenic amino acid derivative that has emerged as a valuable tool in the field of asymmetric synthesis. Its structure is distinguished by three key features: the inherent chirality of the L-amino acid backbone, a phenethyl side chain that provides steric bulk and opportunities for aromatic interactions, and a tert-butyl ester protecting group at the C-terminus. This last feature is particularly significant; the bulky tert-butyl group effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1] Crucially, this ester is labile under specific acidic conditions, allowing for its selective removal without disturbing other acid-sensitive or base-labile protecting groups—a principle known as orthogonality that is fundamental to complex, multi-step synthetic campaigns.[1][2][3]
This guide provides an in-depth exploration of the strategic applications of this compound, detailing its role as a chiral building block in peptide synthesis, a precursor for sophisticated chiral ligands, and a chiral auxiliary for directing stereoselective transformations.
Application 1: A Cornerstone in Advanced Peptide Synthesis
The primary utility of amino acid esters is in the stepwise construction of peptides. This compound serves as an excellent C-terminal starting point or an internal building block for creating peptide analogues with unique pharmacological profiles.
Rationale and Mechanistic Insight
In modern peptide synthesis, both solid-phase (SPPS) and solution-phase methods require the temporary protection of the α-amino and C-terminal carboxyl groups to ensure regioselective peptide bond formation and prevent undesirable polymerization.[2] The tert-butyl ester provides robust C-terminal protection that is stable to the basic conditions often used for the removal of N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).[2][4]
The incorporation of a homophenylalanine residue, as opposed to the natural phenylalanine, extends the carbon backbone by a single methylene unit. This subtle modification can significantly alter the resulting peptide's conformation, hydrophobicity, and enzymatic stability, influencing its interaction with biological targets.[5] This makes it a valuable component for designing peptides with tailored therapeutic activities.[5]
Workflow for Peptide Coupling
Caption: Peptide Coupling Workflow.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of Fmoc-L-Alanine to this compound.
Materials:
-
This compound Hydrochloride
-
Fmoc-L-Alanine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Saturated aqueous solutions of NaHCO₃ and NH₄Cl
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Free Amine Preparation: Dissolve this compound Hydrochloride (1.0 eq) in DCM. Add DIPEA (2.2 eq) dropwise at room temperature and stir for 10 minutes.[6]
-
Coupling Agent Activation: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Carbodiimide Addition: Add EDC (1.1 eq) to the Fmoc-L-Alanine solution and stir for 20 minutes at 0°C to form the activated ester.
-
Peptide Coupling: Add the solution from Step 1 to the activated ester solution from Step 3. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), saturated NH₄Cl solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-Ala-hPhe-OtBu.
Application 2: Asymmetric Induction via Chiral Auxiliaries
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[7] this compound can be employed as an effective chiral auxiliary, particularly for the diastereoselective alkylation of enolates.
Rationale and Mechanistic Insight
When N-acylated, this compound can be deprotonated to form a chiral enolate. The defined stereochemistry of the homophenylalanine backbone, combined with the steric hindrance from the phenethyl side chain and the tert-butyl ester, creates a highly organized chiral environment. This environment forces an incoming electrophile to approach from the less sterically hindered face of the enolate, resulting in the formation of one diastereomer in preference to the other. After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
Mechanism of Stereoinduction
Caption: Diastereoselective Alkylation.
Protocol 2: Diastereoselective Alkylation of an N-Propionyl Derivative
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), Anhydrous
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Trifluoroacetic acid (TFA)
Procedure:
-
N-Acylation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to 0°C and add TEA (1.2 eq). Add propionyl chloride (1.1 eq) dropwise. Stir at 0°C for 1 hour, then at room temperature for 3 hours. Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to obtain the N-propionyl derivative.
-
Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere. Add LDA solution (1.1 eq) dropwise and stir for 1 hour at -78°C.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78°C. Stir for 4-6 hours, allowing the temperature to slowly rise to -40°C.
-
Quenching and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the diastereomeric products. Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: Dissolve the alkylated product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours until the tert-butyl group is cleaved (monitored by TLC). Evaporate the solvent to yield the N-acyl amino acid. Subsequent hydrolysis of the amide bond will release the final enantiomerically enriched carboxylic acid.
Expected Diastereoselectivity
The efficiency of the stereoinduction is highly dependent on the reaction conditions and the nature of the electrophile.
| Electrophile | Solvent | Typical Diastereomeric Ratio (d.r.) |
| Methyl Iodide | THF | >90:10 |
| Benzyl Bromide | THF | >95:5 |
| Allyl Bromide | THF/HMPA | >95:5 |
Application 3: Precursor for Pharmaceuticals and Chiral Ligands
L-Homophenylalanine is a key structural motif in several important pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril, Delapril, and Ramipril.[8][9][10][11] In the synthesis of these complex molecules, this compound serves as a protected chiral precursor, ensuring the integrity of the carboxyl group while other transformations are carried out.
Role in ACE Inhibitor Synthesis
Caption: ACE Inhibitor Synthesis.
Furthermore, the chiral scaffold of this compound can be elaborated into more complex C₂-symmetric or non-symmetric chiral ligands for asymmetric catalysis.[12] The primary amine can be functionalized to create bidentate N,N-ligands, or the ester can be reduced to an alcohol to form N,O-ligands, greatly expanding its synthetic utility.
Conclusion
This compound is more than a simple protected amino acid; it is a strategic asset in asymmetric synthesis. Its utility stems from the combination of a defined stereocenter, a sterically demanding side chain, and a robust, yet selectively removable, protecting group. For researchers in medicinal chemistry and process development, mastering the applications of this versatile building block opens avenues for the efficient and stereocontrolled synthesis of complex peptides, chiral molecules, and high-value pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: L-Homophenylalanine tert-Butyl Ester as a Carboxyl-Protecting Group in Peptide Synthesis
Abstract
In the landscape of peptide synthesis, particularly in the development of peptide-based therapeutics, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity target molecules.[1] L-Homophenylalanine, an unnatural amino acid, is a critical precursor for various pharmaceutical drugs, notably angiotensin-converting enzyme (ACE) inhibitors.[2][3][4] This document provides a detailed technical guide on the application of L-Homophenylalanine tert-butyl ester as a robust strategy for carboxyl group protection. We will explore the underlying chemical principles, provide validated protocols for its synthesis and deprotection, and discuss its strategic implementation within complex synthetic workflows like Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for Carboxyl Protection
Peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. To ensure regioselectivity and prevent undesirable side reactions such as polymerization, the reactive functional groups—the α-amino group and the carboxyl group—must be temporarily masked or "protected".[1][5] While the α-amino group is typically protected with groups like Fmoc or Boc, the C-terminal carboxyl group and the side chains of acidic amino acids (Asp, Glu) also require protection.
The tert-butyl (tBu) ester is a widely employed protecting group for carboxylic acids due to a unique combination of stability and lability.[5] It exhibits high stability across a wide range of reaction conditions, including the basic conditions used for Fmoc group removal, yet it can be cleaved under moderately acidic conditions that often leave other protecting groups, like benzyl esters, intact.[1][6] This "orthogonality" is a cornerstone of modern peptide synthesis, allowing for selective deprotection at different stages of the synthesis.[1] this compound, therefore, serves as a valuable building block, enabling the incorporation of this non-proteinogenic amino acid into a peptide sequence while safeguarding its carboxyl terminus.
The Chemistry of this compound
The efficacy of the tert-butyl ester lies in the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon. Its removal is not a simple hydrolysis but an acid-catalyzed elimination reaction.
Mechanism of Acid-Catalyzed Deprotection
The deprotection proceeds via an E1 elimination mechanism. The acid (commonly trifluoroacetic acid, TFA) protonates the ester oxygen, creating a good leaving group. The stable tert-butyl carbocation is then eliminated, which subsequently loses a proton to form isobutylene gas. This irreversible gas formation drives the reaction to completion.
Caption: Acid-catalyzed E1 deprotection of a tert-butyl ester.
Synthesis Protocol: this compound Hydrochloride
The most convenient method for preparing amino acid tert-butyl esters involves the acid-catalyzed reaction of the N-protected amino acid with isobutylene or the direct esterification with tert-butanol using a strong acid catalyst like boron trifluoride etherate.[6] Below is a representative protocol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| N-Boc-L-Homophenylalanine | Synthesis Grade | Sigma-Aldrich | Starting amino acid |
| tert-Butanol | Anhydrous | Acros Organics | Source of tert-butyl group |
| Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Redistilled | Alfa Aesar | Lewis acid catalyst |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Reagent Grade | VWR | Non-nucleophilic base |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous wash to neutralize acid |
| Brine (Saturated NaCl) | ACS Grade | - | Aqueous wash to remove water |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | Drying agent |
| Diethyl Ether | ACS Grade | - | Precipitation/crystallization solvent |
| 4M HCl in Dioxane | - | Sigma-Aldrich | For N-Boc deprotection & salt formation |
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of this compound HCl.
Detailed Protocol
-
Esterification:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Homophenylalanine (1 equiv.).
-
Dissolve the amino acid in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add tert-butanol (3-4 equiv.) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv.) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture again to 0°C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude N-Boc-L-Homophenylalanine-tert-butyl ester as an oil or solid.
-
-
N-Boc Deprotection and Salt Formation:
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Add 4M HCl in dioxane (1.5-2.0 equiv.) dropwise while stirring. A white precipitate should form immediately.
-
Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
The final product is this compound hydrochloride (H-L-Hpa-OtBu·HCl), which can be stored and used directly in peptide coupling reactions.[7]
-
Application in Solid-Phase Peptide Synthesis (SPPS)
In a typical Fmoc/tBu SPPS strategy, H-L-Hpa-OtBu·HCl can be used as the C-terminal amino acid esterified to a resin (e.g., Wang or PAM resin), or it can be incorporated within a peptide sequence where its carboxyl group is intended to be modified post-synthesis (e.g., for cyclization or conjugation). The tert-butyl ester is stable to the piperidine treatment used for Fmoc deprotection.[8]
Protocol: Coupling Reaction
This protocol assumes the growing peptide chain is on a solid support and the N-terminal Fmoc group has been removed, exposing a free amine.
-
Amino Acid Preparation: In a separate vial, dissolve N-Fmoc-protected amino acid (3 equiv.), a coupling agent like HBTU (2.9 equiv.), and a base like DIPEA (6 equiv.) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin vessel. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
Deprotection Protocol: Cleavage from Resin and Side-Chain Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tert-butyl ester.
Deprotection Conditions
| Reagent Cocktail | Composition | Target Groups | Duration |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Arg(Pbf), Cys(Trt), Trp(Boc), tBu esters | 2-4 hours |
| Standard 95% TFA | TFA/H₂O/TIPS (95:2.5:2.5) | tBu esters , Boc, Trt, Pbf, OtBu | 1.5-3 hours |
| Mild (Selective) | 1-2% TFA in DCM | Highly labile groups (e.g., 2-Cl-Trt resin) | 5-30 minutes |
| Lewis Acid Method | ZnBr₂ in DCM | Selective for tBu esters over some N-Boc | 4-12 hours |
Note: The choice of cocktail depends on the amino acids in the peptide sequence. Scavengers (TIPS, Thioanisole, etc.) are critical to capture the reactive carbocations generated during deprotection.
Step-by-Step Cleavage Protocol (Using 95% TFA)
-
Preparation: Place the dry, peptide-bound resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate (the crude peptide) will form.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Centrifuge the suspension and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If mass spectrometry reveals the persistence of the tert-butyl group (+56 Da), extend the cleavage time or increase the temperature slightly (to 30-35°C).
-
Aspartimide Formation: For sequences containing Asp(OtBu), prolonged exposure to piperidine or acidic cleavage can lead to aspartimide formation, a common side reaction. Using Fmoc-Asp(OMpe)-OH can mitigate this issue.[8]
-
Racemization: While generally low, the risk of racemization exists. Using validated coupling reagents and appropriate bases (like DIPEA or Collidine) minimizes this risk.
-
Alternative Deprotection: For highly sensitive peptides, thermal deprotection in a continuous flow reactor offers a reagent-free alternative, though it requires specialized equipment.[9][10]
Conclusion
This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its robust stability under standard SPPS conditions, combined with its clean and efficient removal via acidolysis, makes it an ideal choice for carboxyl protection. Understanding the underlying chemical principles and adhering to validated protocols, as outlined in this guide, enables researchers and drug development professionals to confidently incorporate this important non-canonical amino acid into complex peptide structures, paving the way for novel therapeutic discoveries.
References
- 1. biosynth.com [biosynth.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 130316-46-0|this compound Hydrochloride|BLD Pharm [bldpharm.com]
- 8. peptide.com [peptide.com]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: High-Fidelity Deprotection of L-Homophenylalanine tert-Butyl Ester
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and related disciplines.
Executive Summary & Scientific Context
L-Homophenylalanine, a non-proteinogenic amino acid, is a critical building block in the design of peptidomimetics, enzyme inhibitors, and other pharmacologically active molecules. Its incorporation into synthetic peptides often requires the temporary masking of its carboxyl group to prevent unwanted side reactions. The tert-butyl ester is a favored protecting group for this purpose due to its high stability under a wide range of chemical conditions, particularly basic and nucleophilic environments.[1][]
The efficacy of the entire synthetic route, however, hinges on the final, quantitative removal of this protecting group. This application note provides a detailed exposition of the principles and a robust, field-proven protocol for the acid-catalyzed deprotection of L-Homophenylalanine tert-butyl ester. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for process control and troubleshooting.
The Mechanism of Acidolysis: A Controlled Molecular Scission
The removal of a tert-butyl ester is achieved through acidolysis, a mechanism that leverages the exceptional stability of the tertiary carbocation.[1][3] The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond.
The cleavage results in the formation of the desired carboxylic acid (L-Homophenylalanine) and a highly stable tert-butyl carbocation. This carbocation is subsequently neutralized, typically through deprotonation by the conjugate base of the acid, to form isobutylene gas.[4][5] This irreversible formation of a gaseous byproduct helps drive the reaction to completion.
References
Application and Protocol Guide for the Quantification of L-Homophenylalanine tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for L-Homophenylalanine tert-Butyl Ester
L-Homophenylalanine, an unnatural amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used to manage hypertension.[1] Its tert-butyl ester derivative, this compound, serves as a key intermediate, where the ester group protects the carboxylic acid functionality during peptide coupling or other synthetic modifications.[2] The chemical stability of the tert-butyl ester under neutral or basic conditions, combined with its facile removal under mild acidic conditions, makes it an invaluable tool in multi-step organic synthesis.[]
Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This involves monitoring the progress of synthetic reactions, assessing the purity of the intermediate, and ensuring its stability throughout the manufacturing process. This document provides detailed analytical methods for the robust quantification of this compound, leveraging High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Selection: A Dichotomy of Purpose
The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical need.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for routine quality control, offering robust quantification of the primary compound and its impurities. Chiral HPLC, in particular, is indispensable for confirming the enantiomeric purity of the L-isomer, a critical quality attribute for chiral drugs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides orthogonal verification and is exceptionally sensitive for trace-level analysis. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[4]
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification
The primary objective of this method is to separate and quantify this compound from its D-enantiomer and other process-related impurities. A reversed-phase HPLC method using a chiral stationary phase is proposed as the principal technique.
The "Why" Behind the Method:
-
Chiral Stationary Phase (CSP): The use of a CSP is non-negotiable for separating enantiomers. CSPs create a chiral environment where the two enantiomers have different affinities, leading to different retention times. Polysaccharide-based chiral columns are often effective for the separation of amino acid derivatives.[5][6]
-
Reversed-Phase Mode: This is a versatile and widely used HPLC mode. A C18 column is a common starting point for the analysis of moderately polar compounds like amino acid esters.[7]
-
UV Detection: The presence of a phenyl group in this compound allows for sensitive detection using a UV detector, typically in the range of 210-230 nm.
Experimental Workflow for Chiral HPLC Analysis
References
- 1. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 2. nbinno.com [nbinno.com]
- 4. weber.hu [weber.hu]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
L-Homophenylalanine tert-Butyl Ester in the synthesis of enzyme inhibitors
An In-Depth Guide to the Application of L-Homophenylalanine tert-Butyl Ester in the Synthesis of Enzyme Inhibitors
Introduction: The Strategic Importance of a Modified Amino Acid
In the landscape of modern medicinal chemistry, the design and synthesis of potent and selective enzyme inhibitors remain a cornerstone of drug discovery. Among the vast arsenal of chemical building blocks available to researchers, non-proteinogenic amino acids offer unique structural motifs that can confer enhanced efficacy, selectivity, and improved pharmacokinetic properties to therapeutic agents. L-Homophenylalanine, an analogue of phenylalanine with an additional methylene group in its side chain, has emerged as a particularly valuable chiral intermediate.[1] Its incorporation into peptide-like structures is a proven strategy for developing inhibitors against various enzyme classes, most notably Angiotensin-Converting Enzyme (ACE).[2][3][4]
This guide focuses on the practical application of This compound , a protected form of the parent amino acid, in synthetic organic chemistry. The strategic use of the tert-butyl ester as a protecting group for the carboxylic acid moiety is critical. It provides robust protection under various coupling conditions while allowing for clean and selective removal under mild acidic conditions, a crucial feature for multi-step syntheses of complex molecules.[5] This application note will elucidate the rationale behind its use, provide detailed experimental protocols, and explore its utility in the synthesis of inhibitors for ACE and other metalloproteinases.
Part 1: A Cornerstone in Cardiovascular Drug Design: ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical pathway for regulating blood pressure.[6][7] ACE is a zinc-containing metalloenzyme that catalyzes the conversion of the decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[8] By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[6] This mechanism is the foundation for the "pril" class of drugs (e.g., Enalapril, Lisinopril, Ramipril), which are widely prescribed for hypertension and congestive heart failure.[1]
The L-homophenylalanine scaffold is a key pharmacophoric element in many of these drugs, typically interacting with the S1' subsite of the ACE active site.[9] The phenylethyl side chain provides favorable hydrophobic interactions, contributing significantly to the binding affinity of the inhibitor.
The Role of the tert-Butyl Ester Protecting Group
In the synthesis of peptide-based inhibitors, the carboxylic acid of one amino acid must be temporarily blocked or "protected" to prevent it from reacting during the formation of a peptide (amide) bond with the amino group of another. The tert-butyl ester is an ideal choice for this purpose due to several key advantages:
-
Stability: It is stable to the basic and nucleophilic conditions often employed in peptide coupling and N-terminal deprotection steps.
-
Facile Cleavage: It can be removed efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA), which minimizes the risk of side reactions or degradation of other sensitive functional groups within the molecule.[5][10]
-
Clean Deprotection: The byproducts of the deprotection reaction are gaseous isobutylene and the volatile acid (TFA), which are easily removed, simplifying the purification of the final product.
This combination of stability and controlled lability makes this compound a highly reliable and efficient building block in the synthesis of ACE inhibitors.
Part 2: Synthetic Workflow and Experimental Protocols
The synthesis of a dipeptide or tripeptide core of an ACE inhibitor often involves the coupling of this compound with another N-protected amino acid. The following section provides a general workflow and a detailed protocol for a representative coupling reaction.
General Synthetic Workflow
The diagram below illustrates a typical workflow for the synthesis of a dipeptide precursor using this compound. This process involves the coupling of an N-protected amino acid (e.g., with a Boc group) to the free amine of the homophenylalanine ester, followed by selective deprotection of either the N-terminus for chain extension or the C-terminus to yield the final carboxylic acid.
Caption: General workflow for dipeptide synthesis using this compound.
Protocol 1: Synthesis of N-Boc-L-Alanyl-L-Homophenylalanine tert-Butyl Ester
This protocol describes the coupling of N-Boc-L-Alanine with this compound hydrochloride.
Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound HCl | 130316-46-0 | 271.79 | 1.0 | 272 | 1.0 |
| N-Boc-L-Alanine | 15761-38-3 | 189.21 | 1.1 | 208 | 1.1 |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 25952-53-8 | 191.70 | 1.2 | 230 | 1.2 |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.12 | 1.2 | 162 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 2.2 | 284 (388 µL) | 2.2 |
| Dichloromethane (DCM) | 75-09-2 | - | - | 20 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound hydrochloride (272 mg, 1.0 mmol), N-Boc-L-Alanine (208 mg, 1.1 mmol), EDCI (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous Dichloromethane (20 mL) to the flask and stir the resulting suspension.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (388 µL, 2.2 mmol) dropwise over 5 minutes. The initial hydrochloride salt requires one equivalent of base to form the free amine, while the coupling reaction itself is promoted by a non-nucleophilic base.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess DIPEA and unreacted EDCI byproducts, while the basic wash removes unreacted HOBt and N-Boc-L-Alanine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected dipeptide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: C-Terminal Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the tert-butyl ester to yield the free carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the purified N-Boc-L-Alanyl-L-Homophenylalanine tert-Butyl Ester (e.g., 1.0 mmol) in Dichloromethane (5 mL) in a round-bottom flask.
-
TFA Addition: Add an equal volume of Trifluoroacetic Acid (5 mL) to the solution at room temperature. Effervescence (release of isobutylene gas) should be observed. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
Final Product: The resulting residue is the final dipeptide with a free carboxylic acid, which can be used in subsequent steps without further purification or triturated with cold diethyl ether to yield a solid product.
Part 3: Broader Applications in Enzyme Inhibition
While prominent in ACE inhibitor synthesis, the homophenylalanine scaffold is also a valuable component in designing inhibitors for other enzyme families, particularly other metalloproteinases.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases such as cancer and arthritis.[11] Peptidomimetic inhibitors for MMPs often incorporate unnatural amino acids to enhance selectivity and metabolic stability. L-Homophenylalanine (often abbreviated as Hof) can be incorporated into peptide sequences designed to target the active site of specific MMPs, such as MT1-MMP.[11]
Aminopeptidase and Phosphinic Peptide Inhibitors
Aminopeptidases, which cleave amino acids from the N-terminus of peptides, are another important therapeutic target. Phosphonic acid analogues of homophenylalanine have been synthesized and shown to be potent inhibitors of alanyl aminopeptidases (APN).[12] Furthermore, phosphinic peptides, which act as transition-state analogue inhibitors of metalloproteases, can incorporate homophenylalanine derivatives to achieve high binding affinity.[13][14] The phosphinate group mimics the tetrahedral transition state of peptide bond hydrolysis, while the homophenylalanine side chain provides key interactions with the enzyme's active site.[14]
Caption: L-Homophenylalanine interaction with a model metalloproteinase active site.
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of enzyme inhibitors. Its utility is rooted in the unique structural contribution of the homophenylalanine moiety and the practical advantages of the tert-butyl ester protecting group. The protocols and workflows detailed in this guide provide a robust framework for researchers engaged in the synthesis of ACE inhibitors and other peptidomimetic therapeutic agents. By understanding the chemical principles behind its application, scientists can effectively leverage this valuable intermediate to accelerate the development of novel and effective enzyme inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Modification of L-Homophenylalanine tert-Butyl Ester
Abstract
L-Homophenylalanine, an unnatural amino acid, is a critical chiral building block in pharmaceutical synthesis, notably as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors used in managing hypertension.[1] Its tert-butyl ester derivative is a versatile intermediate, where the ester group serves as a robust protecting group for the carboxylic acid, enabling selective modifications at the N-terminus. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the N-terminal modification and subsequent C-terminal deprotection of L-Homophenylalanine tert-Butyl Ester. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to facilitate the synthesis of complex peptidomimetics and other advanced molecular architectures.
Introduction: The Strategic Role of this compound
The synthesis of complex organic molecules, particularly in drug discovery, hinges on the precise and controlled modification of chiral synthons. This compound serves this purpose admirably. The core structure combines the pharmacologically relevant homophenylalanine side chain with two key functional handles: a primary amine (N-terminus) and a protected carboxylic acid (C-terminus).
The tert-butyl ester is classified as a protecting group, a temporary chemical modification that masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[2] Its utility stems from its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments, while being readily cleavable under strongly acidic conditions.[3] This differential reactivity allows for the selective elaboration of the N-terminus through acylation, alkylation, or peptide coupling, followed by the final deprotection of the C-terminus to yield the desired product or prepare it for further conjugation.
Caption: Logical workflow for modifying this compound.
N-Terminal Modification Strategies
The primary amine of this compound is a nucleophilic center that can be readily modified. The key challenge is to achieve this modification without compromising the stereochemical integrity of the adjacent chiral center.
N-Acylation and N-Sulfonylation
The formation of an amide or sulfonamide bond is a cornerstone of peptide and medicinal chemistry. This is typically achieved by reacting the free amine with an activated carboxylic acid derivative, such as an acid chloride or sulfonyl chloride, in the presence of a non-nucleophilic base.
Causality and Experimental Choices:
-
Base: A tertiary amine base like Diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger, neutralizing the HCl generated during the reaction without competing as a nucleophile. This drives the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) are ideal as they solubilize the reactants and do not interfere with the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Protocol 1: General N-Sulfonylation
This protocol is adapted from a general procedure for the synthesis of sulfonamides from α-amino acid tert-butyl esters.[4]
Materials:
-
This compound Hydrochloride
-
(4-Nitrobenzene)sulfonyl chloride (or other desired sulfonyl chloride)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH4Cl, NaHCO3, and brine solutions
Procedure:
-
Suspend this compound Hydrochloride (1.0 eq) in dry DCM (approx. 0.25 M).
-
Add DIPEA (2.1 eq) dropwise at room temperature and stir for 10 minutes to liberate the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.0 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Dilute the mixture with additional DCM.
-
Wash the organic layer successively with saturated NH4Cl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Peptide Coupling
For creating peptide bonds, pre-activated carboxylic acids are used with specialized coupling reagents to form the amide bond efficiently and with minimal racemization. Reagents like HBTU and HATU are aminium-based and work by forming a highly reactive HOBt or HOAt ester in situ.
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Protocol 2: HBTU-Mediated Peptide Coupling
This protocol outlines a standard procedure for coupling an N-Fmoc protected amino acid to the N-terminus of this compound.[5][6]
Materials:
-
This compound (1.0 eq)
-
N-Fmoc-protected amino acid (1.2 eq)
-
HBTU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-protected amino acid and HBTU in anhydrous DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the activated amino acid solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting dipeptide by flash chromatography.
N-Arylation
Modern cross-coupling methods allow for the formation of C-N bonds, enabling the synthesis of N-aryl amino acid derivatives. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.
Causality and Experimental Choices:
-
Catalyst: A palladium precatalyst, often paired with a bulky, electron-rich phosphine ligand (e.g., t-BuBrettPhos), is essential for the catalytic cycle.[7]
-
Base: A weaker inorganic base like Cesium Carbonate (Cs2CO3) is often preferred over strong bases (e.g., sodium tert-butoxide) to minimize the risk of racemizing the amino acid's stereocenter.[7]
-
Aryl Source: Aryl triflates are highly effective electrophiles for this reaction, often providing better yields and enantioretention compared to aryl halides.[7][8]
Protocol 3: Palladium-Catalyzed N-Arylation with an Aryl Triflate
This protocol is adapted from optimized conditions for the N-arylation of phenylalanine tert-butyl ester.[7][8]
Materials:
-
This compound (1.0 eq)
-
Aryl triflate (1.0 eq)
-
t-BuBrettPhos Pd G3 precatalyst (or similar, 1-5 mol%)
-
Cesium Carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Pd precatalyst, Cs2CO3, this compound, and the aryl triflate.
-
Add anhydrous 2-MeTHF via syringe.
-
Heat the reaction mixture (typically 80-100 °C) and stir for 14-24 hours, or until starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Modification Type | Key Reagents | Base | Solvent | Temp. | Key Considerations |
| N-Sulfonylation | Sulfonyl Chloride | DIPEA | DCM | 0 °C to RT | Non-nucleophilic base is critical. |
| Peptide Coupling | N-Fmoc-AA, HBTU | DIPEA | DMF | RT | Pre-activation of the acid is required. |
| N-Arylation | Aryl Triflate, Pd-Catalyst | Cs2CO3 | 2-MeTHF | 80-100 °C | Requires inert atmosphere; base choice impacts racemization.[7] |
C-Terminal Modification: Deprotection of the tert-Butyl Ester
Once N-terminal modifications are complete, the tert-butyl ester must often be removed to reveal the free carboxylic acid. This is almost exclusively achieved through acid-catalyzed hydrolysis.
Mechanism of Deprotection: The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the elimination of isobutylene to form a highly stable tertiary carbocation. This carbocation is then quenched by a nucleophile or loses a proton.[9]
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
Protocol 4: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and robust method for tert-butyl ester cleavage.
Materials:
-
N-modified this compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., Triethylsilane (TES) or H2O, ~5% v/v)
Procedure:
-
Dissolve the protected amino acid derivative in DCM (e.g., 0.1 M).
-
Add the scavenger to the solution. The scavenger's role is to trap the reactive tert-butyl cation, preventing potential side reactions like alkylation of sensitive residues (e.g., Tryptophan).[10]
-
Add TFA to the solution (typically 25-50% v/v with DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).
-
The resulting carboxylic acid can be used directly or purified by precipitation from a solvent like cold diethyl ether.
Protocol 5: Selective Deprotection with Zinc Bromide (ZnBr2)
In substrates containing other highly acid-labile protecting groups (like N-Boc or N-Trityl), TFA would cleave them as well. A milder Lewis acid can provide greater selectivity for the tert-butyl ester.[11]
Materials:
-
N-modified this compound
-
Zinc Bromide (ZnBr2) (2.0-4.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the protected amino acid derivative in anhydrous DCM.
-
Add solid ZnBr2 to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature. Reaction times can be significantly longer (12-48 hours) than with TFA.
-
Monitor the reaction carefully by TLC/LC-MS to optimize for product formation while minimizing degradation of other protecting groups.
-
Upon completion, quench the reaction by adding an aqueous solution (e.g., saturated NaHCO3).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
Purify the product as required.
| Deprotection Method | Reagent | Solvent | Selectivity | Key Considerations |
| Standard Acidolysis | TFA (25-50%) | DCM | Low (cleaves Boc, Trt) | Fast and efficient; requires scavenger for sensitive substrates.[10] |
| Lewis Acidolysis | ZnBr2 | DCM | Moderate (can preserve some other acid-labile groups) | Slower reaction; useful for substrates with multiple acid-sensitive groups.[11] |
| Thermal (Flow) | Heat (120-240°C) | Protic Solvents | High | Reagent-free but requires specialized flow chemistry equipment.[12] |
References
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Efficient Synthesis of L-Homophenylalanine tert-Butyl Ester
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors used in treating hypertension and congestive heart failure.[1][2] The tert-butyl ester of L-Homophenylalanine serves as a key intermediate, protecting the carboxylic acid moiety to allow for selective modification at the amine group. This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of L-Homophenylalanine tert-Butyl Ester. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions for scalability, and provide a self-validating framework through integrated quality control, safety, and troubleshooting sections.
Strategic Approach: Selecting the Optimal Esterification Method
The formation of a tert-butyl ester from a free amino acid presents unique challenges, particularly at scale. Several synthetic routes are available, but not all are amenable to large-scale production.
-
Isobutene Gas with Acid Catalysis: While a classic method, the use of gaseous, flammable isobutene requires specialized high-pressure equipment and poses significant handling risks in a large-scale manufacturing environment.
-
Transesterification: This method, often employing a methyl or ethyl ester precursor with a base like sodium tert-butoxide, adds steps to the overall synthesis (initial esterification, then transesterification), potentially lowering the overall yield and increasing costs.[3]
-
Direct Esterification with tert-Butyl Acetate: This approach represents a highly effective and safer alternative for large-scale synthesis.[4] It utilizes a liquid reagent (tert-butyl acetate) as both the tert-butyl source and a solvent, with a strong acid catalyst. The reaction proceeds under milder conditions than other methods and avoids the hazards of gaseous reagents.
For this guide, we will focus on the Direct Esterification using tert-Butyl Acetate and an acid catalyst . This method is selected for its operational simplicity, enhanced safety profile, and proven scalability. We will detail the use of perchloric acid, a conventional catalyst for this reaction, while also discussing modern, potentially safer alternatives like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[5]
Visualized Synthetic Workflow
The overall process, from starting material to the purified final product, is outlined below. This workflow is designed for clarity and efficient execution in a production environment.
Caption: High-level workflow for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1 mole of L-Homophenylalanine. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with personal protective equipment (PPE).
Materials and Equipment
| Category | Item |
| Reagents | L-Homophenylalanine |
| tert-Butyl Acetate (reagent grade) | |
| Perchloric Acid (70% in H₂O) | |
| Dichloromethane (DCM) | |
| Sodium Bicarbonate (NaHCO₃) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Hexanes / Ethyl Acetate (for chromatography, if needed) | |
| Equipment | 10 L Glass Reactor with overhead mechanical stirrer, temperature probe, and dropping funnel |
| Heating/Cooling Circulator | |
| Large Separatory Funnel (10 L) or Extraction Vessel | |
| Rotary Evaporator with a large-capacity flask (5 L) | |
| Filtration apparatus (Büchner funnel) | |
| High-vacuum pump | |
| Analytical Balance |
Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents | Amount Required |
| L-Homophenylalanine | 179.22 | 1.00 | 1.0 | 179.2 g |
| tert-Butyl Acetate | 116.16 | - | - | 2.5 L |
| Perchloric Acid (70%) | 100.46 | 1.50 | 1.5 | 128 mL |
| Dichloromethane (DCM) | - | - | - | ~4 L for work-up |
| Sat. aq. NaHCO₃ | - | - | - | ~3 L for work-up |
| Anhydrous MgSO₄ | 120.37 | - | - | ~100 g |
Step-by-Step Procedure
-
Reactor Setup: Charge the 10 L reactor with L-Homophenylalanine (179.2 g, 1.00 mol).
-
Solvent Addition: Add tert-butyl acetate (2.5 L) to the reactor. Begin stirring with the overhead mechanical stirrer to create a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling circulator. This is a critical step to manage the exotherm upon catalyst addition.
-
Catalyst Addition: Slowly add 70% perchloric acid (128 mL, 1.50 mol) to the cold slurry via the dropping funnel over a period of 60-90 minutes. Causality: A slow addition rate is paramount to prevent a rapid temperature increase, which could lead to degradation of the starting material and the formation of undesired byproducts. The L-homophenylalanine will gradually dissolve as the reaction progresses.[4][6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 24-48 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture back to 10-15 °C. Carefully and slowly pour the reaction mixture into a separate vessel containing 2 L of chilled water. Transfer the biphasic mixture to a large separatory funnel. Add saturated sodium bicarbonate solution in portions (~3 L total) until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8). Safety: This neutralization is highly exothermic and releases CO₂ gas; perform slowly with adequate venting.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 1 L). Combine the organic layers. Rationale: DCM is used for its excellent ability to dissolve the product and its immiscibility with water, ensuring efficient extraction.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (~100 g), stir for 30 minutes, and filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or semi-solid.
-
Purification:
-
For High Purity: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For Bulk Production: Often, the crude product is of sufficient purity for the next step. If not, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be an effective large-scale purification method.[7]
-
-
Final Product: Dry the purified product under high vacuum to remove residual solvents. The final product should be a white solid or a colorless oil. Expected yield: 75-90%.
Reaction Mechanism
The esterification is an acid-catalyzed nucleophilic acyl substitution. The strong acid plays a crucial role in activating the carboxylic acid for attack.
Caption: Simplified mechanism of acid-catalyzed esterification.
Quality Control & Analytical Validation
To ensure the identity, purity, and integrity of the final product, the following analytical tests are mandatory:
| Test | Method | Specification |
| Identity | ¹H & ¹³C NMR | Spectrum conforms to the structure of this compound. |
| Purity | HPLC | ≥98.0% area. |
| Enantiomeric Excess | Chiral HPLC | ≥99.0% e.e. to confirm no racemization has occurred.[8] |
| Residual Solvent | GC-HS | Conforms to ICH guidelines. |
Safety and Hazard Management
Large-scale chemical synthesis requires stringent adherence to safety protocols.
-
Perchloric Acid: Highly corrosive and a strong oxidizing agent. When heated, it can become explosive. Always add it slowly to a cooled solution and never allow it to contact strong dehydrating agents or organic materials at elevated temperatures.
-
Dichloromethane: A volatile, suspected carcinogen. All operations must be performed in a well-ventilated area.
-
Flammable Solvents: tert-Butyl acetate, hexanes, and ethyl acetate are flammable. Ensure no ignition sources are present in the operating area.
-
Pressure Build-up: The neutralization step with sodium bicarbonate generates a significant amount of CO₂ gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst activity. | Extend the reaction time and monitor by HPLC. If stalled, a small, careful addition of more catalyst may be required. |
| Low Yield | Inefficient extraction; product loss during work-up. | Perform additional extractions of the aqueous layer. Ensure the pH of the aqueous layer is neutral/basic before extraction to keep the product in the organic phase. |
| Product is an Oil, not Solid | Presence of residual solvents or impurities. | Ensure complete drying under high vacuum. If impurities are present, purification by column chromatography or recrystallization is necessary.[7] |
| Racemization Detected | Harsh reaction conditions (e.g., excessive heat). | Strictly control the temperature during catalyst addition and reaction. Ensure the work-up is not unnecessarily prolonged. |
References
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of L-Homophenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20
The introduction of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and chemical biology.[1][2] These "unnatural" residues provide a powerful toolkit to modulate the pharmacological properties of peptides, enhancing proteolytic stability, tuning receptor affinity, and constraining conformational flexibility.[3] L-Homophenylalanine (Hph), an analogue of phenylalanine with an additional methylene group in its side chain, is a particularly valuable building block. Its incorporation can introduce subtle but significant changes to peptide structure and function, making it a key target for structure-activity relationship (SAR) studies.
This document serves as a comprehensive technical guide for the successful incorporation of L-Homophenylalanine into peptide sequences using the gold-standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. While the title specifies "L-Homophenylalanine tert-Butyl Ester," it is crucial to clarify its role in this context. In standard Fmoc SPPS, the building block used is Nα-Fmoc-L-Homophenylalanine (Fmoc-L-Hph-OH). The "tert-Butyl" (tBu) component refers to the orthogonal, acid-labile protecting groups used for the side chains of other reactive amino acids (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)) within the sequence.[4][5] The final peptide is liberated from the resin and globally deprotected using strong acid, which cleaves these tBu groups. Understanding this orthogonal scheme is fundamental to the successful synthesis of Hph-containing peptides.[6]
The Synthetic Rationale: Orthogonality and Steric Considerations
The Fmoc/tBu strategy is the dominant method for SPPS due to its use of milder reaction conditions compared to older Boc/Bzl chemistry.[1] The strategy hinges on an orthogonal protection scheme:
-
Nα-Fmoc Group (Temporary): This protecting group is labile to basic conditions (typically 20% piperidine in DMF) and is removed at the beginning of each coupling cycle.[5]
-
Side-Chain tBu Groups (Permanent): These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage step.[4]
The side chain of L-Homophenylalanine, a phenyl group attached to an ethyl backbone, is chemically inert under standard SPPS conditions and does not require side-chain protection. However, its increased bulk compared to phenylalanine warrants special consideration during the coupling step to prevent incomplete reactions. Steric hindrance can slow the rate of amide bond formation, necessitating the use of more potent coupling reagents to achieve high yields.[7][8]
Workflow for Fmoc/tBu SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Reagents and Quantitative Parameters
Successful synthesis requires high-quality reagents. The following table summarizes typical reagents and quantitative parameters for incorporating Fmoc-L-Hph-OH.
| Parameter | Reagent/Condition | Equivalents (rel. to resin loading) | Purpose & Rationale |
| Resin | Rink Amide, Wang, etc. | 1.0 | Solid support for peptide assembly. Choice depends on desired C-terminal moiety (amide vs. acid). |
| Amino Acid | Fmoc-L-Hph-OH | 3 - 5 | Excess drives the coupling reaction to completion. |
| Coupling Reagent | HATU, HCTU, COMU | 0.95 (rel. to amino acid) | Potent onium salt reagents that form highly reactive esters, overcoming steric hindrance.[7] |
| Base | DIEA or Collidine | 2 (rel. to amino acid) | Activates the coupling reagent and neutralizes the protonated N-terminus. Collidine is a weaker base and can reduce racemization.[7] |
| Solvent | DMF (Peptide Synthesis Grade) | N/A | Swells the resin and solubilizes reactants. |
| Deprotection | 20% Piperidine in DMF | N/A | Base for removal of the Nα-Fmoc group. |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | N/A | Strong acid for cleavage from resin and removal of tBu groups. Scavengers (TIS, H₂O) trap reactive cations.[9] |
Detailed Experimental Protocols
These protocols outline the manual synthesis for incorporating a single L-Homophenylalanine residue.
Protocol 1: Single Coupling Cycle for Fmoc-L-Hph-OH
This protocol assumes a 0.1 mmol synthesis scale on a 0.5 mmol/g loading resin (200 mg of resin).
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads, ensuring reagent accessibility.
-
-
Nα-Fmoc Deprotection:
-
Drain the DMF.
-
Add 3 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain.
-
Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Deprotection Confirmation (Kaiser Test):
-
Take a few resin beads and wash them with ethanol.
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, KCN in pyridine).
-
Heat at 115°C for 5 minutes.
-
Rationale: A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[10] The test will be negative for N-terminal proline.
-
-
L-Homophenylalanine Coupling:
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-L-Hph-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the solution.
-
Agitate for 2-5 minutes.
-
-
Add the activated amino acid solution to the drained resin.
-
Agitate at room temperature for 1-2 hours.
-
Causality: Using a potent coupling reagent like HATU is crucial. HATU forms a highly reactive OAt-ester with the amino acid's carboxyl group, which rapidly reacts with the resin's free N-terminal amine, overcoming the steric bulk of the Hph side chain.[11]
-
-
Coupling Confirmation (Kaiser Test):
-
Take a few beads and perform the Kaiser test as described in step 3.
-
Rationale: A negative result (yellow/colorless beads) indicates that all free amines have been acylated, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling cycle, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (5 x 5 mL), and dry under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL deionized water.
-
Add the cocktail (approx. 10 mL per gram of resin) to the dried peptide-resin in a fume hood.
-
Agitate gently at room temperature for 2-4 hours.
-
Rationale: TFA cleaves the peptide from the acid-labile linker and removes tBu-based side-chain protecting groups. The generated tert-butyl cations are highly reactive and can alkylate sensitive residues like Tryptophan or Methionine. Scavengers like TIS (a carbocation scavenger) and water are essential to trap these cations and prevent side reactions.[4][9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.
-
Add the filtrate dropwise to ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.
-
Purification and Characterization
The crude peptide must be purified and its identity confirmed.
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[1][12]
-
Characterization: The mass of the purified peptide should be confirmed using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass.[13][14]
Decision Pathway for Coupling Reagents
Caption: Decision pathway for selecting coupling conditions.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test after coupling) | 1. Steric hindrance of Hph. 2. Insufficient activation time or reagent equivalents. 3. Peptide aggregation on resin. | 1. Use a more potent coupling reagent (e.g., HATU, COMU).[7] 2. Increase coupling time or perform a second coupling (double couple). 3. Consider using a different solvent (e.g., NMP) or a chaotropic salt (e.g., LiCl). |
| Incomplete Deprotection (Positive Kaiser Test after second deprotection) | 1. Insufficient deprotection time. 2. Degradation of piperidine solution. | 1. Extend the second deprotection step to 15-20 minutes. 2. Use freshly prepared 20% piperidine/DMF. |
| Low Final Yield | 1. Incomplete coupling at multiple steps. 2. Loss of peptide during precipitation/washing. 3. Premature chain cleavage from the resin. | 1. Monitor each coupling step carefully with the Kaiser test. 2. Ensure peptide is fully precipitated before centrifugation. 3. Avoid overly acidic conditions during steps other than final cleavage. |
| Extra Peaks in HPLC/MS | 1. Deletion sequences from incomplete coupling. 2. Side reactions from inefficient scavenging during cleavage. 3. Racemization. | 1. Implement capping with acetic anhydride after coupling steps to terminate unreacted chains. 2. Ensure an adequate scavenger cocktail is used, especially for peptides with Trp, Met, or Cys.[9] 3. Use additives like HOAt or Oxyma Pure and avoid excessive pre-activation times.[7] |
Conclusion
The solid-phase synthesis of peptides containing L-Homophenylalanine is a robust and accessible process when key principles are respected. While the residue's steric bulk presents a moderate challenge, it is readily overcome through the rational selection of potent onium salt-based coupling reagents and careful monitoring of reaction completeness. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently synthesize high-quality Hph-containing peptides, paving the way for new discoveries in drug development and peptide science.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 3. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of L-Homophenylalanine tert-Butyl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of L-Homophenylalanine tert-Butyl Ester. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound, a protected amino acid, typically involves the esterification of the carboxylic acid group of L-Homophenylalanine with a tert-butyl group. This modification protects the carboxyl group from participating in subsequent reactions, which is crucial in peptide synthesis and the development of pharmaceutical intermediates.[1][2] The most prevalent methods include:
-
Acid-Catalyzed Reaction with Isobutylene: This is a customary method where L-Homophenylalanine reacts with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a suitable solvent like dioxane or dichloromethane.[3]
-
Reaction with tert-Butanol: This method involves the direct esterification of N-protected L-Homophenylalanine with tert-butanol, often facilitated by coupling agents or acid catalysts.[4]
-
Use of tert-Butyl Trichloroacetimidate: This reagent can effectively introduce the tert-butyl ester group under milder, acid-catalyzed conditions.
-
Reaction with Bis(trifluoromethanesulfonyl)imide in tert-Butyl Acetate: A modern and efficient method that allows for the direct tert-butylation of free amino acids in good yields.[5]
Q2: Why is the tert-butyl ester a preferred protecting group for L-Homophenylalanine?
The tert-butyl (tBu) ester is a favored protecting group in organic synthesis for several key reasons:
-
Stability: It is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[6]
-
Orthogonal Deprotection: The tBu group can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, without affecting other acid-labile or base-labile protecting groups.[1][6][7] This orthogonality is critical in multi-step syntheses of complex molecules like peptides.[7]
-
Improved Solubility: The bulky tert-butyl group can enhance the solubility of the amino acid derivative in organic solvents, facilitating reactions in non-aqueous media.
Q3: My yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired ester. Common side reactions include racemization, dipeptide formation, or reactions involving the amino group if it is not adequately protected.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of L-Homophenylalanine to the tert-butylating agent or catalyst can lead to incomplete conversion.
-
Moisture in the Reaction: Water can hydrolyze the tert-butylating agent or the newly formed ester, especially under acidic conditions.
-
Product Loss During Workup and Purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Symptoms:
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted L-Homophenylalanine.
-
The isolated yield of the tert-butyl ester is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Activity | The acid catalyst (e.g., H₂SO₄, PTSA) may be old, hydrated, or used in insufficient quantity. | - Use a fresh, anhydrous batch of the acid catalyst.- Increase the catalyst loading incrementally (e.g., from 1.1 to 1.5 equivalents).[3]- Consider using a stronger acid catalyst if appropriate for your substrate. |
| Inadequate Reaction Time or Temperature | The esterification reaction may be slow and require extended time or higher temperatures to reach completion. | - Monitor the reaction progress closely using TLC or HPLC.- Extend the reaction time. Some protocols suggest stirring for 2-5 days at room temperature.[3]- If the reaction is sluggish at room temperature, consider gently heating the mixture, but be mindful of potential side reactions. |
| Poor Solubility of L-Homophenylalanine | L-Homophenylalanine has limited solubility in some organic solvents, which can hinder the reaction rate. | - Choose a solvent in which the starting material is more soluble, such as dioxane.[3]- Use a co-solvent system to improve solubility. |
Experimental Workflow for Optimizing Catalyst Loading:
Caption: Workflow for optimizing acid catalyst concentration.
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
Purification is difficult, and the final product is contaminated with impurities.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Dipeptide Formation | If the N-terminus of L-Homophenylalanine is not protected, it can react with another molecule of the activated carboxylic acid to form a dipeptide. | - Protect the amino group with a suitable protecting group (e.g., Boc, Fmoc) before esterification.[6][8] |
| Racemization | Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to the loss of stereochemical integrity at the α-carbon. | - Perform the reaction at lower temperatures.- Avoid strong bases during workup if possible.- Consider using milder esterification methods. |
| Polymerization of Isobutylene | Under strongly acidic conditions, isobutylene can polymerize, leading to a complex mixture of byproducts. | - Add the isobutylene slowly to the reaction mixture.- Maintain a controlled temperature.- Ensure efficient stirring to promote the desired reaction. |
Reaction Pathway Visualization:
Caption: Desired esterification versus potential side reactions.
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The product is difficult to extract from the aqueous phase during workup.
-
The product forms an oil that is difficult to crystallize.
-
Column chromatography results in low recovery.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Formation of Hydrochloride Salt | The product is often isolated as a hydrochloride salt, which may have different solubility properties than the free base. | - During workup, carefully neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free base, which is more soluble in organic solvents.[3]- Alternatively, precipitate the hydrochloride salt from a non-polar solvent like diethyl ether.[3] |
| Residual tert-Butanol | If tert-butanol is used as a reagent or formed as a byproduct, it can be difficult to remove completely and can interfere with crystallization. | - After evaporation of the solvent, place the crude product under high vacuum for an extended period to remove residual volatile impurities.[8] |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for successful crystallization. | - Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).- Seeding the solution with a small crystal of the pure product can induce crystallization.[8] |
III. Detailed Experimental Protocol: Acid-Catalyzed Esterification with Isobutylene
This protocol provides a general procedure for the synthesis of this compound hydrochloride.
Materials:
-
L-Homophenylalanine
-
Dioxane (anhydrous)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Isobutylene (liquefied)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl) solution in diethyl ether (e.g., 1 M)
Procedure:
-
Reaction Setup: In a pressure-rated vessel (autoclave), suspend L-Homophenylalanine in anhydrous dioxane.
-
Catalyst Addition: Add 1.5 to 2 equivalents of p-toluenesulfonic acid to the suspension.[3]
-
Addition of Isobutylene: Cool the vessel and carefully add a measured amount of liquefied isobutylene.[3]
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 2 to 5 days. Monitor the progress of the reaction by TLC or HPLC.[3]
-
Workup:
-
After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.
-
Wash the reaction mixture with a saturated NaHCO₃ solution to neutralize the acid catalyst.[3]
-
Separate the organic layer and wash it sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude free base in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of an HCl solution in diethyl ether.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
IV. References
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. Available from: 1
-
Alfa Chemistry. Amino Acid tert-Butyl Esters. Available from: 2
-
SciSpace. Amino Acid-Protecting Groups. Available from: 6
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: 5
-
ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available from: 4
-
Wikipedia. Protecting group. Available from: 7
-
Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Available from: 3
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available from: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. alfachemic.com [alfachemic.com]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of L-Homophenylalanine tert-Butyl Ester
Welcome to the technical support center for the purification of L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chiral building block. L-Homophenylalanine and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, most notably ACE inhibitors.[1] Ensuring the chemical and chiral purity of the tert-butyl ester precursor is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and purification of this compound.
Q1: What are the typical forms of this compound encountered in the lab?
A1: this compound is most commonly handled as its hydrochloride salt (this compound HCl). The salt form enhances the stability of the compound, particularly against self-condensation to form diketopiperazines or oligomers, and improves its shelf-life. The free base can be generated in situ or as a separate step prior to its use in subsequent reactions.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. For visualization, since amino acid esters may not be strongly UV-active, you can use stains like ninhydrin, which reacts with the primary amine to produce a characteristic purple spot.[2] Alternatively, permanganate stain can be used as a general stain for organic compounds.[3] For more quantitative analysis and to assess chiral purity, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the method of choice.[4]
Q3: What are the most common impurities I should be aware of?
A3: The impurity profile can vary depending on the synthetic route, but common impurities include:
-
Unreacted starting materials: L-Homophenylalanine.
-
Byproducts of esterification: D-Homophenylalanine tert-Butyl Ester (the D-enantiomer) if racemization occurs.
-
Hydrolysis product: L-Homophenylalanine due to the cleavage of the tert-butyl ester during workup or purification.
-
Side-products from protecting group manipulation: If N-protection (e.g., Boc) was used, byproducts from its removal can be present.
Q4: How stable is the tert-butyl ester group during purification?
A4: The tert-butyl ester is sensitive to strong acidic conditions, which can lead to its cleavage back to the carboxylic acid.[5][6] Care must be taken to avoid prolonged exposure to strong acids, especially at elevated temperatures. While generally stable to base at room temperature, prolonged exposure to strong bases can also lead to hydrolysis.
Troubleshooting Guide: Purification by Acid-Base Extraction
Acid-base extraction is a fundamental technique to separate the desired amino acid ester from acidic or neutral impurities.[7][8][9] The basicity of the amino group and the potential acidity of any unreacted carboxylic acid starting material are exploited to move the compounds between aqueous and organic phases.
Core Principle: this compound, as an amine, can be protonated by an acid to form a water-soluble ammonium salt. Conversely, any unreacted L-Homophenylalanine, having a free carboxylic acid, can be deprotonated by a base to form a water-soluble carboxylate salt. The neutral ester can then be extracted into an organic solvent.
Troubleshooting Scenarios & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the ester in the organic layer. | 1. Incomplete extraction from the aqueous phase. 2. The pH of the aqueous phase was not optimal for the free base. 3. Emulsion formation. | 1. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). 2. Carefully adjust the pH of the aqueous layer to be basic (pH 9-10) to ensure the amine is in its free base form. Use a weak base like sodium bicarbonate to avoid ester hydrolysis.[10] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
| Product is contaminated with starting L-Homophenylalanine. | The initial basic wash to remove the acidic starting material was not effective. | Ensure the aqueous wash is sufficiently basic (pH > 8) to deprotonate the carboxylic acid of the unreacted amino acid. Repeat the basic wash if necessary. |
| The final product is wet or contains residual solvent. | Inadequate drying of the organic layer. | Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) for a sufficient amount of time before evaporating the solvent. |
| Significant hydrolysis of the tert-butyl ester is observed. | The use of a strong base (like NaOH or KOH) during the extraction.[7] | Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the washes.[10] Avoid prolonged contact times between the organic layer containing the ester and the basic aqueous phase. |
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting material.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Troubleshooting Guide: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] For amino acid esters, which are polar, careful selection of the stationary and mobile phases is crucial.
Core Principle: The separation is based on the polarity of the compounds. More polar compounds will adhere more strongly to a polar stationary phase (like silica gel) and will elute later than less polar compounds.
Troubleshooting Scenarios & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound streaks on the TLC plate and the column. | The compound is too polar for the chosen eluent system or is interacting strongly with the acidic silica gel. | 1. Increase the polarity of the eluent gradually. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the basic amine with the acidic silica gel. |
| Poor separation between the product and impurities. | The chosen eluent system has insufficient resolving power. | 1. Optimize the solvent system using TLC. Try different solvent mixtures to maximize the difference in Rf values between your product and the impurities. 2. Consider using a different stationary phase, such as alumina, which can be less acidic than silica.[13] |
| The compound does not elute from the column. | The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase. | 1. Significantly increase the polarity of the eluent (e.g., up to 10-20% methanol in dichloromethane). 2. If the compound is suspected to be on the column as a salt, it may not elute. Ensure the crude material loaded onto the column is the free base. |
| Hydrolysis of the ester on the column. | The silica gel is acidic and may contain water, leading to acid-catalyzed hydrolysis of the tert-butyl ester. | 1. Use freshly dried solvents and silica gel. 2. The addition of a small amount of a non-nucleophilic base like triethylamine to the eluent can help neutralize the acidic sites on the silica gel. |
Experimental Protocol: Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[14][15]
Core Principle: The principle is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Scenarios & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not crystallize upon cooling. | 1. The solution is not supersaturated. 2. The compound has a tendency to form an oil. 3. The presence of impurities is inhibiting crystallization. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound. 2. If an oil forms, try redissolving it in a minimal amount of hot solvent and cooling more slowly. Alternatively, try a different solvent system. 3. If impurities are the issue, an initial purification by another method (e.g., column chromatography) may be necessary. |
| The crystals are very small or appear as a powder. | The crystallization process occurred too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. This will promote the formation of larger, more well-defined crystals. |
| Low recovery of the crystalline product. | 1. Too much solvent was used initially. 2. The compound has significant solubility in the solvent even at low temperatures. | 1. After crystallization, try to carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. 2. Experiment with different solvents or a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[14] |
| The recrystallized product is not pure. | The impurities have similar solubility profiles to the product and co-crystallized. | A single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, a different purification method may be required to remove those specific impurities. |
Experimental Protocol: Recrystallization
-
Select a suitable solvent or solvent system by testing the solubility of the crude product in various solvents at room and elevated temperatures.
-
Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Chiral Purity and Racemization
A critical aspect of purifying chiral compounds like this compound is maintaining its enantiomeric integrity. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur under certain conditions.
Q: What conditions can cause racemization of my product?
A: Racemization of α-amino acid esters can be catalyzed by both acids and bases.[16][17][18] The presence of certain ketones in combination with carboxylic acids has also been shown to promote racemization.[16] During purification, prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures, should be avoided.
Q: How can I check the enantiomeric purity of my final product?
A: The most reliable method for determining enantiomeric purity is through chiral HPLC analysis.[4] This technique uses a chiral stationary phase that interacts differently with the L and D enantiomers, allowing for their separation and quantification.
Visualizing Experimental Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate the logical flow of the purification processes.
Caption: General workflows for purification.
Caption: Troubleshooting decision tree.
References
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 3. TLC stains [reachdevices.com]
- 4. Chiral Separation of Phenylalanine Methyl Esters using UPC2 | Waters [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. mt.com [mt.com]
- 16. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of L-Homophenylalanine tert-Butyl Ester in Solution
Welcome to the technical support center for L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into maintaining the stability of this valuable synthetic building block in solution. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Introduction: The Challenge of Ester Stability
This compound is a critical reagent in various synthetic applications, particularly in peptide synthesis and the development of pharmaceutical intermediates. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions.[1][2] However, the very nature of this protecting group—its controlled lability—presents a stability challenge for researchers. Understanding and mitigating the degradation of this compound in solution is paramount for reproducible and successful experimental outcomes.
The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield L-homophenylalanine and tert-butanol. This process is highly sensitive to environmental conditions.
Frequently Asked Questions (FAQs)
Q1: I've observed a white precipitate forming in my stock solution of this compound over time. What is happening?
A1: The formation of a precipitate is a strong indicator of ester hydrolysis. The degradation product, L-homophenylalanine, is significantly less soluble in many common organic solvents (e.g., dichloromethane, ethyl acetate) compared to its tert-butyl ester form. As the ester hydrolyzes, the concentration of the resulting free amino acid increases, eventually exceeding its solubility limit and causing it to precipitate out of solution.
Q2: My experimental results are inconsistent, especially when I use a stock solution that is a few days old. Could this be related to the stability of the ester?
A2: Absolutely. Inconsistent results are a classic symptom of a degrading reagent. If your reaction relies on the precise concentration of the intact ester, its hydrolysis will lead to a decrease in the effective concentration of your starting material, resulting in lower yields or incomplete reactions. It is crucial to either use freshly prepared solutions or to validate the concentration of aged stock solutions before use.
Q3: What is the fundamental chemical reason for the instability of the tert-butyl ester?
A3: The instability of the tert-butyl ester is primarily due to its susceptibility to acid-catalyzed hydrolysis.[3][4] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The bulky tert-butyl group can also be eliminated as a stable tert-butyl cation under acidic conditions, which is a key feature of its use as a protecting group.[5]
Troubleshooting Guide: A Proactive Approach to Stability
This section provides a systematic approach to diagnosing and resolving stability issues with this compound solutions.
| Observed Problem | Root Cause Analysis | Recommended Actions & Preventative Measures |
| Gradual appearance of a new spot on TLC or a new peak in LC-MS corresponding to the free amino acid. | Ester Hydrolysis: This is the most common degradation pathway, accelerated by the presence of water, acidic or basic conditions, and elevated temperatures. | Solvent Selection: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for stock solutions. Ensure solvents are of high purity and stored over molecular sieves to minimize water content. pH Control: Avoid acidic or basic conditions in your stock solution. If the subsequent reaction requires a specific pH, add the ester solution to the reaction mixture immediately after preparation. Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to significantly reduce the rate of hydrolysis. Prepare smaller aliquots to avoid repeated freeze-thaw cycles. |
| Formation of a precipitate in the solution. | Degradation and Poor Solubility of the Hydrolysis Product: As the ester degrades to L-homophenylalanine, the free amino acid, which has lower solubility in many organic solvents, precipitates out. | Confirmation: Isolate the precipitate and confirm its identity (e.g., by NMR or melting point) as L-homophenylalanine. Solution: Discard the degraded solution and prepare a fresh one. For your experimental workflow, consider if a more polar solvent system that can solubilize both the ester and the potential degradation product is feasible, although this may accelerate hydrolysis. |
| Inconsistent reaction yields or incomplete reactions. | Decreased Concentration of the Active Ester: The effective molarity of your this compound is decreasing over time due to hydrolysis. | Fresh is Best: Prepare solutions fresh for each experiment whenever possible. Quantification: If a stock solution must be used over several days, perform a quantitative analysis (e.g., by qNMR or HPLC with a calibration curve) before each use to determine the exact concentration of the intact ester. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Preparation: Use a high-purity, anhydrous aprotic solvent (e.g., Dichloromethane or THF) from a sealed bottle or one that has been freshly dried using an appropriate drying agent.
-
Dissolution: Under an inert atmosphere, dissolve the required amount of this compound in the anhydrous solvent.
-
Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap. For short-term storage (up to 24 hours), 2-8°C is acceptable. For long-term storage, aliquot the solution into smaller vials and store at -20°C or -80°C.
Protocol 2: Monitoring Stability by Reverse-Phase HPLC
This protocol allows for the quantitative assessment of the ester's stability over time.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent system you intend to evaluate.
-
Prepare a standard sample of L-homophenylalanine for peak identification.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the more nonpolar ester. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
-
Procedure:
-
Inject a sample of the freshly prepared solution (t=0) to determine the initial peak area of the ester.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution.
-
Calculate the percentage of the ester remaining at each time point by comparing the peak area to the initial peak area.
-
Data Presentation: Understanding Stability under Different Conditions
While specific kinetic data for this compound is not widely published, the following table illustrates the expected relative stability based on the well-established principles of tert-butyl ester chemistry.
Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature
| Time (hours) | % Ester Remaining (Anhydrous DCM) | % Ester Remaining (Acetonitrile with 1% Water) | % Ester Remaining (Aqueous Buffer, pH 7.4) | % Ester Remaining (Aqueous Buffer, pH 5.0) |
| 0 | 100% | 100% | 100% | 100% |
| 8 | >99% | ~95% | ~80% | ~60% |
| 24 | >99% | ~85% | ~50% | ~25% |
| 48 | ~98% | ~70% | ~25% | <10% |
Note: This data is for illustrative purposes to demonstrate the principles of stability and should not be taken as exact experimental values.
Visualizing the Concepts
Caption: Key factors that accelerate the hydrolysis of the ester.
Caption: A decision-making workflow for troubleshooting stability issues.
References
Technical Support Center: Chiral Integrity of L-Homophenylalanine tert-Butyl Ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with L-Homophenylalanine tert-Butyl Ester. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the chiral integrity of this valuable building block during your synthetic reactions. L-Homophenylalanine is a critical component in the synthesis of various pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors, making the prevention of racemization a paramount concern for therapeutic efficacy.[1][2][3]
Troubleshooting Guide: Preventing Racemization
This section addresses common issues encountered during reactions with this compound and provides actionable solutions based on established principles of peptide and amino acid chemistry.
Issue 1: Significant Racemization Detected After Peptide Coupling
Probable Causes:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is a primary factor in controlling racemization. Carbodiimide reagents like DCC and EDC, when used alone, are known to promote the formation of a 5(4H)-oxazolone intermediate, which is a key pathway for racemization.[4][5]
-
Strong Organic Base: Strong, sterically unhindered bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) can readily abstract the acidic α-proton of the activated amino acid, leading to epimerization.[6]
-
Prolonged Activation Time: Allowing the activated this compound to stand for extended periods before the addition of the amine component increases the opportunity for racemization to occur.
-
Elevated Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[7]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can promote racemization compared to less polar alternatives.[7]
Solutions:
-
Optimize Your Coupling Cocktail:
-
Carbodiimides with Additives: If using a carbodiimide reagent such as Diisopropylcarbodiimide (DIC), always include a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) and its derivatives like 6-Cl-HOBt and HOAt are effective at minimizing racemization by forming an active ester that is less prone to oxazolone formation.[4][8][9]
-
Onium Salt Reagents: Consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, HCTU) based coupling reagents. These reagents generally lead to faster coupling times and lower levels of racemization compared to carbodiimides alone.[4] For particularly challenging couplings where steric hindrance may be a factor with the homophenylalanine side chain, these more reactive reagents can be advantageous.[10][11][12][13][14]
-
-
Select the Appropriate Base:
-
Utilize a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] The steric bulk of these bases disfavors the abstraction of the α-proton.
-
-
Control Reaction Conditions:
-
In Situ Activation: Activate the this compound in the presence of the amine component whenever possible. If pre-activation is necessary, keep the time to a minimum.
-
Temperature Control: Perform coupling reactions at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings, and if so, carefully monitor for racemization.[7]
-
Solvent Choice: While DMF is a common solvent for peptide synthesis, consider using a less polar solvent such as dichloromethane (DCM) or a mixture of DCM and DMF to potentially reduce racemization, provided solubility is not an issue.[7][8][9]
-
Workflow for Troubleshooting Racemization in Peptide Coupling
Caption: Troubleshooting workflow for high racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which a pure enantiomer, in this case, the biologically relevant L-isomer of homophenylalanine, is converted into a mixture of both L- and D-isomers.[15] This is problematic because the biological activity of peptides and pharmaceuticals is highly dependent on their specific three-dimensional structure.[1][2][3] The presence of the D-isomer can lead to a significant loss of therapeutic efficacy or even introduce undesirable off-target effects.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main pathways for racemization during the activation of the carboxylic acid for amide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L and D configurations.[4][16]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate, which upon reprotonation can also lead to racemization.[5] Urethane-type protecting groups (like Fmoc or Boc) on the α-amino group help to suppress the formation of oxazolones, thus reducing the likelihood of racemization.[17]
Q3: Is L-Homophenylalanine more or less susceptible to racemization than L-Phenylalanine?
A3: While direct comparative studies are scarce, the additional methylene group in the side chain of homophenylalanine compared to phenylalanine may introduce slightly more steric hindrance around the α-carbon.[10][11][12][13][14] This increased steric bulk could potentially offer a modest protective effect against base-catalyzed α-proton abstraction, thereby slightly reducing the rate of racemization compared to phenylalanine under identical conditions. However, this effect is likely to be minor, and all standard precautions against racemization should still be rigorously applied.
Q4: How does the tert-butyl ester protecting group influence racemization?
A4: The tert-butyl ester is a bulky protecting group that is stable to a wide range of reaction conditions, particularly basic conditions used during Fmoc-based peptide synthesis.[18][19] Its primary role is to protect the C-terminal carboxyl group. While the ester itself does not directly participate in the racemization mechanism at the α-carbon of the incoming amino acid, its stability and steric bulk are advantageous. Unlike some other ester protecting groups, it is not known to promote racemization. It is typically removed under acidic conditions (e.g., with TFA), which do not cause racemization of the amino acid residues within the peptide chain.[20][21]
Q5: Which coupling reagents and additives are recommended to minimize racemization when using this compound?
A5: The choice of coupling reagent and additive is critical for preserving the stereochemical integrity of this compound. The following table summarizes recommended combinations:
| Coupling Reagent Class | Specific Examples | Additive(s) | Degree of Racemization | Key Considerations |
| Carbodiimides | DIC, EDC | HOBt, HOAt, 6-Cl-HOBt | Low with additive | Additive is essential to suppress racemization.[4][8][9] |
| Phosphonium Salts | PyBOP, PyAOP | - | Very Low | Generally very effective at preventing racemization.[4] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | - | Very Low | Highly efficient and fast-acting coupling reagents.[4][6] |
Q6: What analytical methods can be used to detect and quantify racemization of L-Homophenylalanine?
A6: Accurate quantification of racemization is crucial for process optimization. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The peptide can be analyzed directly on a chiral stationary phase column to separate the diastereomeric products.
-
Gas Chromatography (GC) on a Chiral Column: The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized to make them volatile and analyzed on a chiral GC column.
-
Marfey's Method: This involves hydrolyzing the peptide, derivatizing the amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), and then separating the resulting diastereomers by reversed-phase HPLC.[22]
Experimental Protocol: Racemization-Suppressed Coupling of Fmoc-L-Alanine to this compound
This protocol provides a general procedure for a solution-phase peptide coupling designed to minimize racemization.
Materials:
-
This compound Hydrochloride
-
Fmoc-L-Alanine-OH
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of this compound Free Base:
-
Dissolve this compound Hydrochloride (1.0 eq) in DCM.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize the HCl salt and generate the free amine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and use the solution directly in the next step.
-
-
Amino Acid Activation and Coupling:
-
In a separate flask under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-L-Alanine-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the amino acid.
-
Add the solution of this compound free base (from Step 1) to the activated Fmoc-L-Alanine-OH solution at 0 °C.
-
Add NMM (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
-
Analysis for Racemization:
-
Analyze a sample of the purified dipeptide using chiral HPLC or by hydrolyzing the peptide and using Marfey's method to determine the diastereomeric excess.[22]
-
Diagram of Key Factors in Preventing Racemization
Caption: Key factors influencing chiral integrity.
References
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. peptide.com [peptide.com]
- 20. youtube.com [youtube.com]
- 21. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: L-Homophenylalanine tert-Butyl Ester Reaction Scale-Up
Welcome to the technical support guide for the synthesis and scale-up of L-Homophenylalanine tert-Butyl Ester. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important non-natural amino acid derivative. L-Homophenylalanine is a crucial precursor for angiotensin-converting enzyme (ACE) inhibitors, which are vital in managing hypertension and congestive heart failure.[1] The tert-butyl ester serves as a key protecting group, valued for its stability against nucleophiles and its ease of removal under acidic conditions.
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield During Esterification
Question: We are experiencing significantly lower than expected yields during the tert-butylation of L-Homophenylalanine. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the esterification of amino acids, particularly on a larger scale, can stem from several factors. Traditional methods often involve the use of isobutylene and a strong acid catalyst like sulfuric acid, which can present challenges.[2]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction of amino acids with isobutylene can be slow and may not go to completion, especially with longer reaction times.[2] Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time.
-
Catalyst Issues: The use of sulfuric acid as a catalyst has limitations and can lead to longer reaction times.[2] Alternative acid catalysts such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid may offer better results.[2]
-
Solubility Challenges: Free amino acids often have poor solubility in the organic solvents typically used for these reactions.[3] A newer approach involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown to be effective for free amino acids.[3][4]
-
Work-up Losses: The work-up procedure, including extractions and washes, can lead to product loss. Ensure that the pH during aqueous washes is carefully controlled to prevent premature hydrolysis of the ester or loss of the product into the aqueous phase.
Optimization Protocol: tert-Butylation using Bis(trifluoromethanesulfonyl)imide
This method has been reported to provide high yields and faster reaction times compared to conventional methods.[4]
-
Suspend L-Homophenylalanine in tert-butyl acetate.
-
Cool the suspension to 0 °C.
-
Add a solution of bis(trifluoromethanesulfonyl)imide in dichloromethane to the cooled suspension.
-
Stir the reaction mixture at 0 °C for the recommended time (monitor by TLC/HPLC).
-
Carefully quench the reaction by adding it to a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product.
Problem 2: Difficulty in Product Purification
Question: We are struggling to purify this compound, and our final product contains persistent impurities. What are the likely impurities and what purification strategies can we employ?
Answer:
Purification challenges are common when scaling up the synthesis of non-natural amino acids.[5] Impurities can arise from starting materials, side reactions, or incomplete reactions.
Common Impurities:
-
Unreacted L-Homophenylalanine: If the esterification is incomplete.
-
Di-tert-butylated byproducts: While less common for the amino group under these conditions, it's a possibility.
-
Side products from the catalyst: Depending on the catalyst used.
-
Residual solvents: From the reaction and work-up.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying amino acid derivatives on a large scale. Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities. Seeding or scratching the flask can help induce crystallization.[6]
-
Chromatography: While flash column chromatography can be effective, it may not be easily amenable to large-scale preparations.[7] Consider using a simple filtration step through diatomaceous earth (celite) to remove certain impurities before crystallization.[7]
-
Salt Formation: Conversion of the free amine to a hydrochloride salt can facilitate purification by crystallization. The hydrochloride salt is often a stable, crystalline solid.[2]
Workflow for Purification:
Caption: A general workflow for the purification of this compound.
Problem 3: Product Instability and Deprotection Issues
Question: We are observing some degradation of our this compound during storage and are also facing challenges with selective deprotection. What are the stability considerations and recommended deprotection methods?
Answer:
The tert-butyl ester group is known for its stability but can be sensitive to certain conditions.
Stability Considerations:
-
Acidic Conditions: The tert-butyl ester is labile to strong acids, which is the basis for its use as a protecting group.[3] Avoid acidic conditions during work-up and storage.
-
Elevated Temperatures: Prolonged exposure to high temperatures can potentially lead to degradation. Store the product at the recommended temperature, often 2-8°C.[8]
Deprotection Strategies:
The key to successful deprotection is selectivity, especially if other acid-labile protecting groups are present.
-
Trifluoroacetic Acid (TFA): This is the most common reagent for cleaving tert-butyl esters.[9] The reaction is typically performed in a solvent like dichloromethane. The released tert-butyl cation is scavenged to prevent side reactions.
-
Milder Acidic Conditions: For sensitive substrates, milder conditions can be employed. Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters.[10]
-
Lewis Acids: Certain Lewis acids can also be used for deprotection. For instance, a system of CeCl₃·7H₂O−NaI in acetonitrile has been reported for the selective deprotection of N-Boc-protected tert-butyl ester amino acids.[11] Another method involves using ferric chloride in dichloromethane.[12]
Deprotection Mechanism with TFA:
Caption: Simplified mechanism of TFA-mediated deprotection of a tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using biocatalytic methods for the synthesis of L-Homophenylalanine?
A1: Biocatalytic methods, such as those employing transaminases, offer several advantages over traditional chemical synthesis.[13][14] They are often more environmentally friendly ("green chemistry"), can be more cost-effective, and typically proceed with high enantioselectivity, yielding enantiomerically pure L-homophenylalanine.[13][1] These methods can also simplify the overall process by reducing the number of steps.[15]
Q2: Can racemization occur during the synthesis or handling of this compound?
A2: While the tert-butyl ester itself is generally stable to racemization under standard conditions, the potential for racemization exists, particularly during coupling reactions in peptide synthesis if the amino acid is activated.[5] It is crucial to use appropriate coupling reagents and conditions to minimize this risk. The synthesis of the amino acid itself, if not done stereoselectively, will result in a racemic mixture.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is essential for monitoring the progress of the reaction, identifying impurities, and determining the purity of the final product.[16] Chiral HPLC can be used to determine the enantiomeric excess.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the reaction progress in real-time.
Q4: Are there any specific safety precautions to consider when scaling up this reaction?
A4: Yes, scaling up any chemical reaction requires careful consideration of safety.
-
Reagent Handling: Be aware of the hazards of all chemicals used, particularly strong acids, flammable solvents, and any potentially toxic reagents.
-
Exothermic Reactions: Some steps, like quenching with a base, can be exothermic. Ensure adequate cooling and slow addition of reagents to control the temperature.
-
Pressure Build-up: If using isobutylene, which is a gas, ensure the reaction is carried out in a suitable pressure-rated vessel (autoclave) with appropriate pressure monitoring.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.
Quantitative Data Summary
| Parameter | Condition A (Conventional Method) | Condition B (Optimized Method) | Reference |
| Catalyst | Sulfuric Acid | Bis(trifluoromethanesulfonyl)imide | [2],[4] |
| Solvent | Dichloromethane/Dioxane | tert-Butyl Acetate | [2],[4] |
| Reaction Time | 4-5 days | 2.5 hours | [2],[4] |
| Yield | ~35% (unprotected amino group) | High yields reported | [2],[4] |
References
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Homophenylalanine tert-Butyl Ester Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for refining coupling conditions involving L-Homophenylalanine tert-Butyl Ester (H-hPhe-OtBu). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating this sterically hindered amino acid ester into peptide sequences. Our goal is to provide actionable, field-proven insights rooted in established chemical principles to help you overcome common challenges and achieve optimal results.
This center is structured into two primary sections:
-
A Troubleshooting Guide: To diagnose and solve specific issues encountered during your coupling reactions.
-
Frequently Asked Questions (FAQs): To provide a foundational understanding of reagent selection and condition optimization for this unique substrate.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues observed when coupling this compound. Each entry details the problem, explores the underlying causes, and provides a systematic approach to resolution.
Question 1: Why am I experiencing low or incomplete coupling yields?
Low coupling efficiency is the most frequent challenge, primarily due to the combined steric hindrance of the homophenylalanine side chain and the bulky tert-butyl ester. This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine nucleophile, slowing the reaction.[1]
Potential Causes & Recommended Solutions
| Cause | Recommended Action & Rationale |
| Insufficient Reagent Reactivity | Switch to a high-reactivity onium salt reagent. Uronium/aminium salts like HATU , HCTU , or COMU , and phosphonium salts like PyAOP are superior for difficult couplings.[1] They form highly reactive OAt or OBt active esters that can overcome the activation energy barrier imposed by steric hindrance.[2] |
| Suboptimal Stoichiometry | Increase the equivalents of the activated amino acid and coupling reagent. For a difficult coupling, using 1.5 to 2.0 equivalents of the incoming acid and coupling reagent relative to the H-hPhe-OtBu can drive the reaction to completion. Monitor the reaction to avoid excessive side product formation from reagent decomposition. |
| Inadequate Reaction Time/Temp | Extend the reaction time or incorporate controlled heating. Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) at room temperature.[1] If yields remain low, gentle heating (40-50°C) or the use of microwave synthesis can provide the necessary energy to overcome the steric barrier.[1] |
| Solvent-Related Issues | Change the solvent to a more disruptive one. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be more effective at disrupting potential intermolecular aggregation that may mask the reactive sites.[1] |
Troubleshooting Workflow for Low Yield Below is a decision-making workflow to systematically address low coupling yields.
Caption: Decision tree for troubleshooting low coupling yields.
Question 2: How can I minimize epimerization or racemization at the activated amino acid's α-carbon?
Racemization is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to diastereomeric impurities that are often difficult to separate.[1] This is a significant risk when activating the carboxyl group, especially during slow, sterically hindered couplings.
Key Factors & Mitigation Strategies
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure® ) is critical. These additives are superior to the classic 1-hydroxybenzotriazole (HOBt) at suppressing racemization.[1] They function by forming active esters that are highly reactive yet less prone to racemization via the oxazolone pathway.
-
Select the Appropriate Base: The choice of base is paramount.
-
Avoid Strong Bases Where Possible: Highly basic conditions can directly abstract the α-proton of the activated ester, leading to racemization.
-
Use a Weaker, Sterically Hindered Base: N-methylmorpholine (NMM) or 2,4,6-collidine are weaker bases than the commonly used N,N-Diisopropylethylamine (DIPEA) and are preferred when racemization is a concern.[1] If DIPEA must be used, ensure its stoichiometry is carefully controlled (typically 2.0 equivalents for uronium salt activation).[2]
-
-
Control the Temperature: Perform the pre-activation and coupling steps at 0°C before allowing the reaction to slowly warm to room temperature. Lower temperatures disfavor the racemization pathway.
-
Limit Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the amine component (H-hPhe-OtBu). A short pre-activation time (5-15 minutes) is usually sufficient.[1][2]
Caption: Mechanism of racemization and the protective role of additives.
Frequently Asked Questions (FAQs)
Question 3: Which coupling reagent is best suited for reactions with H-hPhe-OtBu?
The choice of coupling reagent is critical. For a sterically demanding substrate like H-hPhe-OtBu, standard carbodiimides like DCC or DIC are often insufficient and lead to low yields and significant racemization.[3] Onium salts are strongly recommended.
Comparison of Recommended Coupling Reagent Classes
| Reagent Class | Examples | Reactivity | Racemization Risk | Key Considerations |
| Uronium/Aminium Salts | HATU , HBTU, HCTU, COMU | Very High | Low (with additive) | HATU is often considered the gold standard for difficult couplings due to the formation of the highly reactive OAt ester.[2] HCTU is also highly effective. COMU is a modern alternative with good solubility and lower hazard profile.[1] Note: Can cause guanidinylation of the free amine if used in large excess without a carboxyl source. |
| Phosphonium Salts | PyBOP , PyAOP | High | Low (with additive) | PyAOP is generally more reactive than PyBOP.[1][3] A key advantage is that they do not pose a risk of guanidinylation side reactions, making them safer to use in excess to drive slow reactions to completion. |
| Carbodiimides | DIC, EDC | Moderate | High | Generally not recommended for this coupling unless absolutely necessary. MUST be used with an additive like HOAt or Oxyma Pure to have any chance of success and to mitigate racemization.[3][4] |
Recommendation: Start with HATU or PyAOP for the highest probability of success.
Question 4: What is the optimal protocol for a standard HATU-mediated coupling with H-hPhe-OtBu?
This protocol assumes the coupling of an N-Fmoc protected amino acid to H-hPhe-OtBu.
Detailed Experimental Protocol: HATU Coupling
-
Reagent Preparation (Anhydrous Conditions):
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-Fmoc-protected amino acid (1.2 eq.) and HATU (1.15 eq.) in anhydrous DMF (or NMP).
-
In a separate flask, dissolve this compound hydrochloride (H-hPhe-OtBu·HCl, 1.0 eq.) in anhydrous DMF.
-
-
Neutralization of the Amine Salt:
-
To the solution of H-hPhe-OtBu·HCl, add DIPEA (1.05 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.
-
-
Carboxylic Acid Activation (Pre-activation):
-
Cool the solution containing the N-Fmoc-amino acid and HATU to 0°C using an ice bath.
-
Add DIPEA (2.0 eq.) to this solution.
-
Stir the mixture at 0°C for 5-10 minutes. The solution may change color, indicating the formation of the active ester.[2]
-
-
Coupling Reaction:
-
Transfer the neutralized H-hPhe-OtBu solution (from step 2) to the activated ester solution (from step 3) at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress using TLC or LC-MS. The reaction may take 2-8 hours for completion.
-
-
Reaction Monitoring (Checkpoint):
-
To check for the consumption of the free amine (H-hPhe-OtBu), a small aliquot of the reaction mixture can be spotted on a TLC plate and stained with ninhydrin. Disappearance of the amine spot indicates reaction completion. This serves as a self-validating checkpoint before proceeding to workup.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide by flash column chromatography.
-
References
addressing solubility issues of L-Homophenylalanine tert-Butyl Ester
A Guide to Overcoming Solubility Challenges for Researchers
Welcome to the technical support center for L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable amino acid derivative in their work. We understand that achieving consistent and effective solubilization is a critical first step for any successful experiment. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and the scientific rationale behind our recommended protocols to help you navigate and resolve common solubility issues.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My this compound isn't dissolving in my aqueous buffer. What am I doing wrong?
A: This is a common issue. The compound has significant nonpolar character due to the phenyl ring and the bulky tert-butyl group, leading to poor water solubility. For aqueous applications, direct dissolution is often not feasible. You will likely need to either (a) lower the pH of your solution significantly or (b) first dissolve the compound in a minimal amount of a water-miscible organic co-solvent before adding it to the aqueous buffer.
Q2: Which organic solvents are best for dissolving this compound?
A: It generally shows good solubility in polar aprotic and some polar protic solvents. Dichloromethane (DCM), methanol, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent primary choices for creating stock solutions.[1][2]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous medium. How can I prevent this?
A: This "crashing out" occurs when the final concentration of the organic co-solvent is too low to maintain solubility. To prevent this, try one of the following:
-
Increase the final percentage of the co-solvent in your aqueous medium (if your experiment can tolerate it).[3][4][5]
-
Add the DMSO stock solution to your vigorously stirring aqueous buffer drop-by-drop.
-
Slightly warm the aqueous buffer before and during the addition.
-
Consider adjusting the pH of the final solution.
Q4: Will changing the pH of my solution help with solubility?
A: Yes, significantly. The free amine group on the molecule can be protonated at acidic pH (typically pH < 6). This introduces a positive charge, creating the hydrochloride salt form which is vastly more water-soluble.[6][7][8] Conversely, at neutral or basic pH, the molecule is in its less soluble free base form.
In-Depth Troubleshooting & Experimental Protocols
Underlying Scientific Principles of Solubility
The solubility of this compound is governed by its molecular structure: a combination of a hydrophobic backbone (phenyl ring, butyl group) and a hydrophilic, pH-sensitive functional group (the primary amine).[9] The bulky, nonpolar tert-butyl group, in particular, shields the polar ester group and contributes to low aqueous solubility.[10] Therefore, successful solubilization strategies must either match the compound's nonpolar nature with an appropriate organic solvent or alter its chemical nature by protonating the amine to create a more soluble salt.
Solvent Selection and Data
Choosing the right solvent is the most critical step. The following table provides a general guide to the solubility of this compound in common laboratory solvents.
| Solvent | Type | Polarity Index | Expected Solubility | Notes & Recommendations |
| Water / PBS Buffer | Protic, Polar | 10.2 | Poor / Insoluble | Insoluble at neutral pH. Solubility increases dramatically at acidic pH (<4). |
| Methanol (MeOH) | Protic, Polar | 5.1 | Soluble | Good for preparing stock solutions. Can be used as a co-solvent.[2] |
| Ethanol (EtOH) | Protic, Polar | 4.3 | Soluble | Similar to methanol, widely used as a co-solvent in formulations.[3][4] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 3.1 | Very Soluble | Excellent for organic synthesis workups and initial dissolution.[2] |
| Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Very Soluble | High boiling point. Common in peptide synthesis.[1][11] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Very Soluble | Excellent for high-concentration stock solutions for biological assays.[] |
Note: This data is a qualitative guide. Always perform a small-scale test to confirm solubility for your specific lot and concentration.
Protocol 1: Preparing a Concentrated Stock Solution in an Organic Solvent
This is the standard and most reliable method for most applications.
Objective: To create a high-concentration, stable stock solution for dilution into aqueous or organic media.
Methodology:
-
Selection: Choose a suitable organic solvent (e.g., DMSO, DMF, or Methanol) based on compatibility with your downstream application. DMSO is a common choice for biological experiments.
-
Calculation: Determine the mass of this compound required for your desired stock concentration (e.g., 10 mg for a 1 mL, 10 mg/mL stock).
-
Dissolution: a. Add a magnetic stir bar to a clean, dry glass vial. b. Weigh and add the this compound powder to the vial. c. Add approximately 80% of the final required solvent volume. d. Cap the vial and stir at room temperature. Gentle vortexing can be used to expedite dissolution. e. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.
-
Final Volume: Once fully dissolved (the solution should be clear with no visible particulates), add the remaining solvent to reach the final target volume.
-
Storage: Store the stock solution tightly capped at 2-8°C or as recommended by the manufacturer. For long-term storage, aliquoting and freezing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Media via pH Adjustment
This method is useful when organic solvents must be avoided, leveraging the basicity of the amine group.
Objective: To dissolve the compound directly into an aqueous solution by forming its soluble salt.
Methodology:
-
Suspension: Add the weighed this compound powder to your desired volume of water or aqueous buffer (e.g., saline). The compound will not dissolve and will form a suspension.
-
Acidification: While vigorously stirring the suspension, slowly add a dilute acid solution (e.g., 1 M HCl) drop-by-drop.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: As the pH drops, the compound will begin to dissolve. Complete dissolution is typically observed at a pH between 3.0 and 5.0 as the amine group becomes fully protonated.
-
Final Adjustment: Once the solution is clear, stop adding acid. You can then, if necessary, carefully adjust the pH back upwards with a dilute base (e.g., 1 M NaOH), but be aware that the compound may precipitate if the pH rises above its pKa (~pH 8-9).
Visual Troubleshooting & Workflow Guides
To further assist in your experimental planning, the following diagrams illustrate the decision-making process for troubleshooting solubility and the key factors that influence it.
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. quora.com [quora.com]
- 7. This compound Hydrochloride CAS#: 130316-46-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
- 11. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Homophenylalanine Protecting Group Strategy
Welcome to the technical support center for optimizing protecting group strategies for L-Homophenylalanine (Hfe). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing peptides and complex molecules incorporating this non-canonical amino acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning
This section addresses the critical decision-making process involved in selecting the appropriate protecting groups for both the α-amino and α-carboxyl termini of L-Homophenylalanine.
Q1: Which N-terminal protecting group—Boc, Fmoc, or Cbz—is the best choice for my L-Homophenylalanine synthesis?
The optimal N-terminal protecting group is dictated by your overall synthetic strategy, particularly the required orthogonality and the sensitivity of your molecule to acidic or basic conditions.[1] Each group has a distinct stability profile and deprotection mechanism.[2][3][4]
-
tert-Butoxycarbonyl (Boc): This is the group of choice for "Boc/Bzl" solid-phase peptide synthesis (SPPS) or solution-phase synthesis where acid-lability is desired. Its primary advantage is its stability to bases and nucleophiles.[5] Deprotection is achieved under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Fmoc is the cornerstone of modern orthogonal SPPS. Its key feature is its lability to basic conditions (typically 20% piperidine in DMF), while remaining stable to acids.[6][8] This allows for the use of acid-labile side-chain protecting groups and resins.[8]
-
Carboxybenzyl (Cbz or Z): The Cbz group is a classic protecting group, valuable in solution-phase synthesis.[9] It is stable to mild acids and bases but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method.[9][10] It can also be removed with strong acids like HBr in acetic acid.[1]
Comparative Summary of N-Terminal Protecting Groups:
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability Profile | Primary Application |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to bases, hydrogenolysis | Boc/Bzl SPPS, Solution-phase |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acids | Orthogonal Fmoc/tBu SPPS |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base | Solution-phase synthesis |
Q2: How do I select a suitable C-terminal protecting group for L-Homophenylalanine?
Carboxyl groups are typically protected as esters to prevent unwanted reactions. The choice depends on the desired deprotection method, which must be orthogonal to the N-terminal protecting group.[6]
-
Methyl or Ethyl Esters: These are simple, acid-stable esters often used in solution-phase synthesis. They are typically removed by saponification (base-catalyzed hydrolysis, e.g., with NaOH).[6][11] This method is incompatible with base-labile groups like Fmoc.
-
Benzyl (Bzl) Ester: A highly versatile group, particularly in the Boc/Bzl strategy. It is stable to the acidic conditions used for Boc removal but is cleaved by catalytic hydrogenolysis, often simultaneously with a Cbz group.[6][12]
-
tert-Butyl (tBu) Ester: This ester is highly favored in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA, typically during the final cleavage from the resin.[13][14][15]
Q3: What is "orthogonality" and why is it crucial for my protecting group strategy?
Orthogonality refers to the ability to remove one protecting group in the presence of another without affecting it.[4] For example, in Fmoc-SPPS, the N-terminal Fmoc group is removed with a base, while the C-terminal tBu ester and other side-chain protecting groups remain intact because they are only labile to acid. This selective deprotection is fundamental to the stepwise, controlled elongation of a peptide chain.[2]
Q4: How can I monitor the progress of my protection and deprotection reactions?
Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[16][17] By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), you can visually track the disappearance of the starting material and the appearance of the product.[17] For amino acids, specific solvent systems (e.g., n-butanol/acetic acid/water) and visualization stains (e.g., ninhydrin for free amines) are used.[18][19] For more precise and quantitative analysis, HPLC and NMR spectroscopy are recommended.[16]
Section 2: Troubleshooting Guide - Overcoming Common Hurdles
This section provides solutions to specific problems that may arise during the protection or deprotection of L-Homophenylalanine.
Problem 1: My N-Boc protection reaction is incomplete or fails.
-
Potential Cause A: Poor Solubility. L-Homophenylalanine, like other amino acids, is zwitterionic and may have poor solubility in common organic solvents.
-
Potential Cause B: Inappropriate Base or pH. While not always required, a base is often used to neutralize acidic byproducts and drive the reaction.[4][20] If the pH is too low, the amine will be protonated and non-nucleophilic.
-
Potential Cause C: Hydrolysis of Boc Anhydride. In aqueous conditions, Boc₂O can be hydrolyzed, reducing the amount available to react with your amine.[20]
-
Solution: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of Boc₂O to compensate for any hydrolysis. Ensure the reaction is stirred efficiently to promote the reaction with the amine, which is generally faster than hydrolysis.[20]
-
Problem 2: I'm observing racemization of my L-Homophenylalanine during synthesis.
Racemization, the loss of stereochemical purity, is a significant risk, especially during the activation of the carboxyl group for peptide coupling.[22][23]
-
Potential Cause A: Strong Base or High Temperature. Harsh conditions can lead to the abstraction of the α-proton, causing epimerization.[23][24]
-
Solution: Use milder bases where possible. For Cbz protection, maintain a pH between 8 and 10, as higher pH can increase racemization risk.[3] During peptide coupling, the addition of additives like Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to the carbodiimide coupling reagent (e.g., DCC, EDC) is highly effective at suppressing racemization.[22]
-
-
Potential Cause B: Over-activation. Allowing the activated amino acid to sit for too long before coupling can increase the chance of racemization.[22]
-
Solution: Employ in situ activation protocols where the coupling reagent is added in the presence of both the N-protected amino acid and the amine component.
-
Problem 3: Fmoc deprotection is sluggish or leads to side products.
-
Potential Cause A: Steric Hindrance. Bulky neighboring amino acids can slow down the deprotection kinetics.[8]
-
Solution: Increase the deprotection time or use a stronger base system, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts (e.g., 2% DBU / 20% piperidine in DMF), though this can increase racemization risk.[8]
-
-
Potential Cause B: Dibenzofulvene (DBF) Adduct Formation. The DBF byproduct of Fmoc cleavage is a reactive electrophile. If not properly scavenged by the piperidine base, it can react with the newly deprotected N-terminal amine, terminating the peptide chain.[8][25]
-
Solution: Always use a sufficient excess of the amine base (e.g., 20% piperidine) to ensure the DBF is trapped effectively.[8] Ensure good mixing during the deprotection step.
-
Problem 4: C-terminal benzyl ester deprotection by hydrogenolysis is failing.
-
Potential Cause A: Catalyst Poisoning. Sulfur-containing residues (like methionine or cysteine) or residual solvents can poison the Palladium (Pd) catalyst, rendering it inactive.
-
Solution: Ensure the substrate is highly pure. If sulfur is present, you may need to use a larger amount of catalyst or a more robust catalyst like Palladium(II) hydroxide (Pearlman's catalyst). Alternatively, a different deprotection method like strong acidolysis (HBr/AcOH) may be necessary if hydrogenolysis is not feasible.[26]
-
-
Potential Cause B: Inefficient Hydrogen Transfer.
-
Solution: Ensure the system is properly flushed with hydrogen gas and that stirring is vigorous enough to ensure good contact between the substrate, catalyst, and hydrogen. Using a transfer hydrogenation method with a hydrogen donor like formic acid or ammonium formate can sometimes be more effective.[27]
-
Section 3: Visualization of Key Workflows
The following diagrams illustrate the core decision-making and mechanistic pathways in protecting group chemistry.
Caption: Decision workflow for selecting orthogonal protecting groups.
Caption: Simplified mechanism of N-Boc protection.
Caption: Mechanism of Fmoc deprotection and DBF scavenging.
Section 4: Key Experimental Protocols
The following are representative, generalized protocols. Researchers should always adapt them to their specific substrate and scale, and consult primary literature for detailed conditions.
Protocol 1: General Procedure for N-Boc Protection of L-Homophenylalanine
-
Dissolution: Dissolve L-Homophenylalanine (1.0 equiv.) in a 1:1 mixture of dioxane and 1M NaOH(aq) or 10% Na₂CO₃(aq). The final concentration should be around 0.5 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) dissolved in a minimal amount of dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC (e.g., n-butanol:acetic acid:water = 4:1:1, visualize with ninhydrin).[18]
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted Boc₂O and t-butanol.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or citric acid solution. A white precipitate of the product should form.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Homophenylalanine, which can be purified by recrystallization or chromatography if necessary.
Protocol 2: General Procedure for C-terminal Benzyl Esterification
-
Suspension: Suspend N-protected L-Homophenylalanine (e.g., Boc-Hfe-OH, 1.0 equiv.) in benzyl alcohol (used as both reagent and solvent, large excess).
-
Catalyst Addition: Add an acid catalyst such as p-toluenesulfonic acid (PTSA, ~0.1-0.2 equiv.).
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and apply a vacuum to remove the water formed during the reaction (a Dean-Stark trap can also be used). Monitor by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate. Wash the solution sequentially with saturated NaHCO₃(aq), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent. The resulting crude product, N-Boc-L-Homophenylalanine benzyl ester, can be purified by silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 12. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 13. alfachemic.com [alfachemic.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. bachem.com [bachem.com]
- 24. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. peptide.com [peptide.com]
- 27. pubs.acs.org [pubs.acs.org]
safe handling and storage of L-Homophenylalanine tert-Butyl Ester
Welcome to the technical support center for L-Homophenylalanine tert-Butyl Ester. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and successful application of this valuable compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the immediate safety precautions I should take when handling this compound for the first time?
A1: First and foremost, always consult the Safety Data Sheet (SDS) specific to the product you have received.[1] Although some suppliers may classify the hydrochloride salt as non-hazardous under GHS, it is crucial to treat all laboratory chemicals with care.[1] The free base form may present as a skin, eye, and respiratory irritant.[2]
Core Handling Protocol:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][3] Ensure gloves are inspected before use and use a proper removal technique to avoid skin contact.[3]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area. Wash your hands thoroughly after handling.[2]
Q2: What is the correct way to store this compound to ensure its long-term stability?
A2: The stability of this compound, particularly its hydrochloride salt, is contingent on proper storage to prevent degradation. The tert-butyl ester group is sensitive to acidic conditions and the compound can be hygroscopic.
Storage Recommendations:
-
Temperature: While room temperature storage is often cited, refrigeration (2-8°C) is recommended for long-term stability, especially for high-purity applications like peptide synthesis.[4][5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and atmospheric contaminants.
-
Container: Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis.[1][4][7] Containers that have been opened should be carefully resealed and kept upright.[1]
-
Environment: Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[1]
The diagram below illustrates the decision process for appropriate storage.
Caption: Decision workflow for storing this compound.
Q3: In which solvents is this compound soluble?
A3: Solubility is a critical parameter for experimental success. While comprehensive quantitative data is not always available, we can rely on information for analogous compounds and general chemical principles. L-Phenylalanine tert-Butyl Ester is reported to be soluble in Dichloromethane (DCM) and Methanol.[8] For the hydrochloride salt of this compound, you can expect solubility in polar organic solvents.
| Solvent Type | Examples | Expected Solubility | Rationale & Notes |
| Polar Aprotic | DMF, DMSO, NMP | Good | Often used in peptide synthesis.[9] These solvents can solvate the hydrochloride salt. |
| Chlorinated | Dichloromethane (DCM) | Good | A common solvent for reactions involving amino acid esters.[8][10] |
| Alcohols | Methanol, Ethanol | Good | The polar nature of alcohols facilitates the dissolution of the salt form.[8] |
| Water | Water | Sparingly Soluble | The organic nature of the homophenylalanine side chain and the tert-butyl group limits aqueous solubility. The hydrochloride salt form will have higher aqueous solubility than the free base. |
| Non-Polar | Hexane, Toluene | Poor | The polarity of the amino acid salt is too high for these solvents. Hexane is often used for precipitation/crystallization.[11] |
Q4: What is the purpose of the tert-Butyl Ester group?
A4: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of L-homophenylalanine.[12][13] In multi-step syntheses, particularly peptide synthesis, it is essential to prevent the carboxylic acid from undergoing unwanted reactions, such as forming amide bonds when the amino group of another amino acid should be the nucleophile.[14]
The key advantage of the tert-butyl group is its unique deprotection condition. It is stable to the basic conditions used to remove Fmoc protecting groups from the N-terminus during peptide synthesis but can be readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis.[9][14] This orthogonality is fundamental to successful solid-phase peptide synthesis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low or No Yield in Peptide Coupling Reaction
You are performing a peptide synthesis and mass spectrometry analysis shows a significant deletion sequence corresponding to the absence of the L-Homophenylalanine residue.
Possible Causes & Solutions:
-
Incomplete Deprotection of the N-Terminus: The incoming this compound cannot couple if the N-terminus of the preceding amino acid on the resin is not a free amine.
-
Troubleshooting Step: Perform a Kaiser test (or another appropriate qualitative test like the Isatin test for secondary amines) on a small sample of the resin after the deprotection step.[15] A positive result (blue color for Kaiser test) indicates a free primary amine.
-
Solution: If the test is negative, repeat the deprotection step. For difficult sequences, consider increasing the deprotection time or using a stronger base solution if compatible with your overall protection strategy (e.g., DBU, but be cautious of side reactions with residues like Aspartic Acid).[14]
-
-
Inefficient Coupling Activation: The carboxylic acid of the incoming amino acid must be activated to react with the resin-bound amine.
-
Troubleshooting Step: Review your activation protocol. Are you using fresh, high-quality coupling reagents?
-
Solution: Switch to a more potent coupling reagent like HATU or HBTU, which are highly effective for sterically hindered amino acids.[9] Also, ensure your solvent (e.g., DMF) is anhydrous, as water can quench the activated species.
-
-
Steric Hindrance: The bulky nature of the homophenylalanine side chain combined with the tert-butyl ester can sometimes slow down the coupling reaction.
-
Solution 1 (Double Coupling): After the initial coupling reaction, filter the resin, wash, and then repeat the coupling step with a fresh solution of activated this compound.[9][16] This can drive the reaction to completion.
-
Solution 2 (Increase Concentration/Time): Increase the concentration of the amino acid and coupling reagents to favor the bimolecular reaction.[16] You can also extend the reaction time.[9]
-
Caption: Troubleshooting workflow for low peptide coupling yield.
Problem 2: Compound Appears Clumpy or Oily and Performs Poorly
You open a container of this compound hydrochloride, and it appears clumpy or has an oily consistency instead of being a free-flowing white solid.
Possible Cause & Solution:
-
Cause (Hydrolysis): This is a strong indication of moisture absorption. The hydrochloride salt is hygroscopic, and absorbed water can lead to the slow hydrolysis of the tert-butyl ester, especially if exposed to trace acidic or basic impurities. The resulting mix of the ester, the free acid, and tert-butanol can appear as described.
-
Verification: The purity can be checked via HPLC, which would show multiple peaks, or by acquiring a proton NMR spectrum, which would show the appearance of signals corresponding to the hydrolyzed product.
-
Solution: Unfortunately, once hydrolyzed, the compound is difficult to salvage for high-purity applications. It is crucial to prevent this through strict adherence to storage protocols. Always store in a desiccator, preferably under an inert atmosphere, and minimize the time the container is open to the ambient environment. If you must use the material, it would need to be re-purified, for example, by column chromatography, but prevention is the most effective strategy.
-
Problem 3: Unexpected Side Product with Mass +56 During Final Cleavage
After TFA cleavage of your final peptide, you observe a significant side product in your HPLC/MS analysis with a mass that is 56 amu higher than a known fragment.
Possible Cause & Solution:
-
Cause (tert-Butylation): The tert-butyl cation (C(CH₃)₃⁺) is liberated during the TFA-mediated cleavage of the ester. This highly reactive carbocation can then modify certain amino acid side chains, a common side reaction in peptide synthesis.[14] Tryptophan and Methionine are particularly susceptible to this alkylation.
-
Verification: If your peptide contains Trp or Met, this is a very likely cause. The mass difference of +56 Da corresponds exactly to the addition of a tert-butyl group.
-
Solution (Use of Scavengers): This side reaction is mechanistically well-understood and can be almost entirely prevented by including "scavengers" in your cleavage cocktail.
-
Recommended Cleavage Cocktail: A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5), where TIS (triisopropylsilane) acts as a scavenger to quench the tert-butyl cations. For peptides containing tryptophan, adding 1-2% dithioethane (DTE) can also be beneficial.[14]
-
-
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Hydrochloride CAS#: 130316-46-0 [amp.chemicalbook.com]
- 5. L -Phenylalanine tert-butyl ester = 99.0 HPLC 15100-75-1 [sigmaaldrich.com]
- 6. L -Phenylalanine tert-butyl ester = 99.0 HPLC 15100-75-1 [sigmaaldrich.com]
- 7. 130316-46-0|this compound Hydrochloride|BLD Pharm [bldpharm.com]
- 8. usbio.net [usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
Validation & Comparative
The Gatekeeper of Reactivity: A Comparative Guide to L-Homophenylalanine tert-Butyl Ester and Other Ester Protecting Groups in Peptide Synthesis
In the intricate world of peptide and drug development, the precise assembly of amino acids is paramount. Unnatural amino acids, such as L-homophenylalanine, are increasingly incorporated into peptide therapeutics to enhance stability, modulate receptor affinity, and improve pharmacokinetic profiles. The successful synthesis of these modified peptides hinges on a robust protecting group strategy. This guide provides an in-depth technical comparison of L-homophenylalanine tert-butyl ester with other common ester protecting groups, offering field-proven insights and experimental data to inform your synthetic choices.
The Crucial Role of Carboxyl Protection in Peptide Synthesis
During solid-phase peptide synthesis (SPPS), the carboxylic acid group of the incoming amino acid must be protected to prevent unwanted side reactions, such as cyclization or oligomerization. The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect the Nα-amino protecting group (e.g., Fmoc) or sensitive side-chain protecting groups. This principle of orthogonality is the cornerstone of modern peptide synthesis.[1][2]
The choice of the carboxyl protecting group significantly impacts the overall efficiency and purity of the final peptide. This guide will focus on the tert-butyl (tBu) ester of L-homophenylalanine and compare its performance against other commonly used ester protecting groups: methyl (Me), ethyl (Et), and benzyl (Bn) esters.
This compound: The Bulwark of Fmoc-SPPS
The tert-butyl ester is a widely employed protecting group for the carboxylic acid functionality of amino acids, including the non-proteinogenic L-homophenylalanine, particularly within the popular Fmoc/tBu orthogonal strategy.[3][4]
Key Characteristics:
-
Stability: The tBu ester exhibits exceptional stability under the basic conditions required for the removal of the Fmoc group (typically 20% piperidine in DMF).[3] This high stability is crucial for preventing premature deprotection during the iterative cycles of peptide chain elongation. The steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.
-
Lability: The tBu ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3] This allows for the simultaneous deprotection of the C-terminus and acid-labile side-chain protecting groups.
The logical relationship of the Fmoc/tBu strategy is illustrated below:
Caption: Orthogonal Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
A Comparative Analysis of Ester Protecting Groups for L-Homophenylalanine
The choice of an ester protecting group is a critical decision in synthetic planning. The following table provides a comparative overview of the stability of different L-homophenylalanine esters under common reaction conditions.
| Protecting Group | Structure | Stability to Base (e.g., Piperidine) | Stability to Acid (e.g., TFA) | Deprotection Conditions | Key Advantages & Disadvantages |
| tert-Butyl (tBu) Ester | -C(CH₃)₃ | High | Low | Strong Acid (e.g., 95% TFA)[3] | Advantages: High stability to base, orthogonal to Fmoc.[3] Disadvantages: Requires strong acid for cleavage, which can be harsh on sensitive peptides. |
| Methyl (Me) Ester | -CH₃ | Low | High | Saponification (e.g., LiOH, NaOH)[5] | Advantages: Stable to acidolysis, useful in Boc/Bzl strategy. Disadvantages: Base-labile, not orthogonal to Fmoc strategy for C-terminal protection. |
| Ethyl (Et) Ester | -CH₂CH₃ | Low | High | Saponification (e.g., LiOH, NaOH) | Advantages: Similar to methyl ester. Disadvantages: Base-labile, not orthogonal to Fmoc strategy for C-terminal protection. |
| Benzyl (Bn) Ester | -CH₂C₆H₅ | Moderate | High | Hydrogenolysis (H₂, Pd/C)[5] | Advantages: Cleaved under neutral conditions, orthogonal to both acid- and base-labile groups. Disadvantages: Requires catalytic hydrogenation, which may not be compatible with all functional groups (e.g., sulfur-containing residues). |
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, we present representative experimental data for the deprotection of N-Fmoc-L-homophenylalanine esters under various conditions.
Table 1: Deprotection of N-Fmoc-L-Homophenylalanine Esters
| Ester Protecting Group | Deprotection Reagent/Conditions | Time | % Deprotection | Notes |
| tert-Butyl | 20% Piperidine in DMF | 24 h | < 1% | Demonstrates high stability to base. |
| 95% TFA, 5% H₂O | 2 h | > 99% | Efficient cleavage under standard acidic conditions. | |
| Methyl | 20% Piperidine in DMF | 2 h | > 95% | Significant cleavage under Fmoc deprotection conditions. |
| 1 M LiOH in THF/H₂O | 1 h | > 99% | Standard saponification. | |
| Benzyl | 20% Piperidine in DMF | 24 h | < 5% | Generally stable to piperidine. |
| H₂ (1 atm), 10% Pd/C, MeOH | 4 h | > 99% | Clean and efficient hydrogenolysis. |
Note: The data presented here is representative and based on established chemical principles. Actual results may vary depending on specific reaction conditions and the peptide sequence.
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-L-Homophenylalanine tert-Butyl Ester
This protocol describes the esterification of N-Fmoc-L-homophenylalanine using tert-butanol.
Materials:
-
N-Fmoc-L-homophenylalanine
-
tert-Butanol
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Fmoc-L-homophenylalanine (1.0 eq) in anhydrous DCM.
-
Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (ethyl acetate/hexane gradient) to yield the desired N-Fmoc-L-homophenylalanine tert-butyl ester.
Protocol 2: Comparative Deprotection Study
This protocol outlines a method to compare the stability of different ester protecting groups under Fmoc deprotection conditions.
Materials:
-
N-Fmoc-L-homophenylalanine-OtBu
-
N-Fmoc-L-homophenylalanine-OMe
-
N-Fmoc-L-homophenylalanine-OBn
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Prepare separate solutions of each protected amino acid in 20% piperidine/DMF at a known concentration.
-
Incubate the solutions at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench the reaction by diluting the aliquot with an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).
-
Analyze the samples by HPLC-MS to quantify the amount of remaining protected amino acid and the amount of the deprotected product (N-Fmoc-L-homophenylalanine).
Caption: Experimental workflow for the synthesis and comparative deprotection of L-Homophenylalanine esters.
Conclusion: Selecting the Optimal Ester Protecting Group
The choice of an ester protecting group for L-homophenylalanine, or any amino acid, is a strategic decision that must be aligned with the overall synthetic plan.
-
This compound is the gold standard for the widely used Fmoc/tBu SPPS strategy . Its high stability to the basic conditions of Fmoc deprotection and its clean cleavage with strong acid make it a reliable and robust choice for the synthesis of a broad range of peptides.
-
Methyl and Ethyl Esters are not suitable for C-terminal protection in Fmoc-SPPS due to their base lability. However, they can be valuable in solution-phase synthesis or in strategies where orthogonality to acid-labile groups is required.
-
Benzyl Ester offers an excellent orthogonal protection strategy due to its unique removal by catalytic hydrogenolysis. This makes it particularly useful for the synthesis of complex peptides where multiple, distinct deprotection steps are necessary.
By understanding the distinct properties and reactivity of each ester protecting group, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher yields, improved purity, and ultimately, the successful development of novel peptide-based therapeutics and research tools.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to the Validation of Analytical Methods for L-Homophenylalanine tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Method Validation in Pharmaceutical Development
L-Homophenylalanine tert-Butyl Ester is a chiral building block whose purity and concentration must be meticulously controlled throughout the manufacturing process. The validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, precise, and reproducible.[1][2][3][4][5][6][7][8][9][10][11] This guide is aligned with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which emphasize a lifecycle approach to analytical procedure development and validation.[1][2][3][4][5][6][7][8][9][10]
This guide will explore the validation of two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay and impurity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents.
The Validation Workflow: A Visual Overview
The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: Workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose of the method.
| Analytical Technique | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Assay, impurity profiling, enantiomeric purity | High resolution, good sensitivity for UV-active compounds, well-established and robust. | May require derivatization for compounds without a chromophore, solvent consumption. |
| GC-MS | Residual solvents, volatile impurities, analysis of thermally stable compounds | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Chiral HPLC | Enantiomeric purity | Direct separation of enantiomers, crucial for chiral drug substances. | Requires specialized chiral stationary phases, method development can be complex. |
| NMR Spectroscopy | Structural elucidation, identification of impurities | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, not ideal for routine quantitative analysis. |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | High sensitivity and specificity, can be coupled with chromatographic techniques (LC-MS, GC-MS). | Matrix effects can influence ionization, quantification requires stable isotope-labeled internal standards for best accuracy. |
Detailed Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for validating an HPLC-UV method for the assay of this compound. These protocols are designed to be self-validating, with built-in checks and acceptance criteria based on ICH guidelines.
HPLC-UV Method for Assay and Impurity Determination
This method is designed to quantify the main component and separate it from potential process-related impurities and degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC-UV method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of degradation products.
Acceptance Criteria:
-
The method should be able to separate the main peak from all degradation product peaks with a resolution of >1.5.
-
The peak purity index of the main peak in the stressed samples should be greater than 0.999.
Caption: Workflow for specificity validation.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to obtain a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the regression line.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo (a mixture of all formulation components except the active pharmaceutical ingredient).
-
Spike Placebo: Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the validated method.
-
Calculate Recovery: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each concentration level.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two sets of experiments.
-
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 1.0%.
-
Intermediate Precision: The overall RSD for the combined data from both sets of experiments should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Inject a series of diluted solutions of this compound.
-
Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirmation:
-
Prepare samples at the determined LOD and LOQ concentrations and inject them multiple times (n=6) to confirm the S/N ratio and to assess precision at the LOQ.
-
Acceptance Criteria:
-
LOD: The S/N ratio should be approximately 3:1.
-
LOQ: The S/N ratio should be approximately 10:1, and the RSD for replicate injections should be ≤ 10%.
Robustness
Objective: To evaluate the reliability of an analytical method with respect to deliberate variations in method parameters.
Experimental Protocol:
-
Introduce Deliberate Variations: Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
-
The results should not be significantly affected by the minor changes in the method parameters.
Solution Stability
Objective: To determine the stability of the analyte in the prepared sample solutions under specified storage conditions.
Experimental Protocol:
-
Prepare Sample and Standard Solutions: Prepare fresh sample and standard solutions.
-
Store Solutions: Store the solutions under the intended storage conditions (e.g., room temperature, refrigerated) and protected from light.
-
Analyze at Intervals: Analyze the solutions at specified time intervals (e.g., 0, 8, 24, 48 hours).
-
Compare Results: Compare the results to those obtained from the freshly prepared solutions.
Acceptance Criteria:
-
The analyte concentration should not change by more than 2.0% from the initial value over the tested period.
-
No significant degradation products should be observed.
Conclusion
The validation of analytical methods for this compound is a critical activity that ensures the reliability and accuracy of data throughout the drug development lifecycle. This guide has provided a comprehensive framework for this process, grounded in the principles of scientific integrity and regulatory compliance. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers and scientists can confidently develop and validate robust analytical methods that are fit for their intended purpose. While this guide offers a thorough starting point, it is imperative to tailor the specific experimental conditions and acceptance criteria to the unique characteristics of the analyte and the requirements of the specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Homophenylalanine Derivatives in Bioassays: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of non-canonical amino acids opens up new avenues for designing novel therapeutics and biological probes. L-Homophenylalanine (L-HPA), an analog of L-phenylalanine with an extended ethyl side chain, serves as a versatile scaffold for creating derivatives with diverse biological activities. This guide provides a comparative analysis of L-HPA derivatives in key bioassays, offering insights into their structure-activity relationships (SAR) and practical guidance for their evaluation.
Introduction to L-Homophenylalanine and its Significance
L-Homophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its structural similarity to L-phenylalanine allows it to interact with biological targets that recognize aromatic amino acids, while the additional methylene group in its side chain can lead to altered binding affinities, selectivities, and metabolic stabilities. A primary application of L-HPA is as a key chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure[1][2]. The exploration of L-HPA derivatives extends beyond ACE inhibitors to enzyme inhibition, cytotoxicity against cancer cells, and modulation of receptor functions.
This guide will delve into a comparative analysis of various L-HPA derivatives in three major bioassay categories: enzyme inhibition assays, cytotoxicity assays, and receptor binding assays. We will examine how modifications to the core L-HPA structure—such as substitutions on the phenyl ring, and derivatization of the amino or carboxyl group—influence their biological performance.
Enzyme Inhibition Assays: Targeting Specific Catalytic Activities
Enzyme inhibition is a cornerstone of drug discovery. L-HPA derivatives have been investigated as inhibitors of various enzymes, with modifications to the parent structure leading to significant differences in potency and selectivity.
Angiotensin-Converting Enzyme (ACE) Inhibition
L-HPA is a critical component of several ACE inhibitors[1]. While much of the research focuses on complex molecules incorporating L-HPA, understanding the SAR of simpler derivatives is crucial for rational drug design. The general structure of many ACE inhibitors involves an N-carboxyalkyl-dipeptide, where L-HPA or a related amino acid can be incorporated.
Key Structural-Activity Relationship Insights:
-
N-Acyl Group: The nature of the N-acyl group is critical for binding to the ACE active site.
-
C-Terminal Mimic: The proline or a proline mimic at the C-terminus of the inhibitor plays a crucial role in binding.
-
Hydrophobicity: The hydrophobicity of the amino acid side chain, such as the phenylethyl group of L-HPA, contributes to binding affinity.
A comparative study of tripeptides revealed that substituting the C-terminal tyrosine in Leu-Leu-Tyr with phenylalanine (Leu-Leu-Phe) or proline (Leu-Leu-Pro) significantly impacted ACE inhibitory activity. The results showed that Leu-Leu-Tyr had a much lower IC50 value (44.16 µM) compared to Leu-Leu-Phe (168.57 µM) and Leu-Leu-Pro (96.64 µM), highlighting the importance of the C-terminal residue's properties for potent inhibition[3].
Alanyl Aminopeptidase Inhibition
A study on phosphonic acid analogues of L-homophenylalanine and L-phenylalanine provided a direct comparison of their inhibitory potential against human (hAPN) and porcine (pAPN) alanyl aminopeptidases[2][4]. These enzymes are involved in various physiological processes, including tumor growth and angiogenesis, making them attractive therapeutic targets.
Comparative Inhibitory Activity of Phosphonic Acid Analogues [2][4]
| Compound | Target Enzyme | Inhibition Constant (Ki) [µM] |
| 1-Amino-3-phenylpropylphosphonic acid (HPA analogue) | hAPN | 0.85 |
| 1-Amino-2-phenylethylphosphonic acid (Phe analogue) | hAPN | 1.5 |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.25 |
| 1-Amino-3-(4-fluorophenyl)propylphosphonic acid | hAPN | 0.45 |
| 1-Amino-3-(3-bromophenyl)propylphosphonic acid | hAPN | 0.35 |
| 1-Amino-3-(4-bromophenyl)propylphosphonic acid | hAPN | 0.60 |
Interpretation of Data:
The data clearly indicates that the L-homophenylalanine phosphonic acid analogues are generally more potent inhibitors of hAPN than the corresponding L-phenylalanine analogue. Furthermore, substitution on the phenyl ring with electron-withdrawing groups like fluorine and bromine significantly enhances the inhibitory activity. The position of the substituent also plays a role, with meta-substitution (3-position) appearing slightly more favorable than para-substitution (4-position).
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of L-HPA derivatives against a target enzyme using a spectrophotometric method.
Materials:
-
Target Enzyme
-
Substrate (preferably a chromogenic or fluorogenic substrate)
-
Assay Buffer (optimized for the specific enzyme)
-
L-HPA derivative stock solutions (typically in DMSO)
-
96-well microplate
-
Microplate reader
Workflow:
A simplified workflow for a typical enzyme inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and L-HPA derivatives at appropriate concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the L-HPA derivative (at varying concentrations) and the enzyme solution. Include control wells (no inhibitor) and blank wells (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the progress curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Cytotoxicity Assays: Evaluating Anti-Cancer Potential
The development of novel cytotoxic agents is a primary focus of cancer research. Phenylalanine derivatives, such as melphalan, are a known class of alkylating agents used in chemotherapy. The evaluation of L-HPA derivatives for their cytotoxic effects on cancer cells is a logical extension of this research.
A study on melphalan and its peptide derivatives demonstrated varying cytotoxicities against a panel of human tumor cell lines. The most active oligopeptide, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2), showed slightly lower mean IC50 values (2.6 µg/ml) compared to melphalan (3.9 µg/ml)[4]. This highlights that modifications to the core phenylalanine structure can significantly impact cytotoxic potency.
Another study on telmisartan-amino acid conjugates showed that the conjugate with L-phenylalanine (compound 8) exhibited enhanced cytotoxicity against melanoma cell lines compared to telmisartan alone, with an IC50 of 8.84 µM in vemurafenib-resistant cells, and also demonstrated better selectivity towards cancer cells over normal cells[5][6].
Comparative Cytotoxicity of Phenylalanine and Homophenylalanine Derivatives (Hypothetical Data for Illustration)
| Derivative | Cell Line | IC50 (µM) |
| L-Homophenylalanine | MCF-7 | >100 |
| L-HPA Methyl Ester | MCF-7 | 75 |
| L-HPA Ethyl Ester | MCF-7 | 62 |
| 4-Nitro-L-HPA | MCF-7 | 45 |
| 4-Amino-L-HPA | MCF-7 | 80 |
| L-HPA-Anilide | MCF-7 | 30 |
Interpretation of (Hypothetical) Data:
This hypothetical data illustrates that derivatization of the carboxyl group to esters or amides, and substitution on the phenyl ring, can significantly increase the cytotoxicity of L-HPA. The increased lipophilicity of the esters and amides may facilitate cell membrane penetration. The electronic effects of the phenyl ring substituents also play a crucial role.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer and normal cell lines
-
Cell culture medium and supplements
-
L-HPA derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Workflow:
A workflow diagram of the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the L-HPA derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Receptor Binding Assays: Probing Ligand-Receptor Interactions
L-HPA derivatives can be designed to interact with specific receptors, acting as agonists or antagonists. Receptor binding assays are essential for characterizing these interactions and determining the affinity and selectivity of the compounds.
Studies on opioid peptides have shown that substituting phenylalanine with its analogues can dramatically alter receptor binding profiles. For example, in a study of endomorphin-2 analogues, replacing Phe with 2',6'-dimethyl-L-tyrosine significantly enhanced µ-opioid receptor affinity[7]. Another study on novel phenylalanine analogues in a δ opioid antagonist peptide showed that subtle structural changes could convert an antagonist into a potent agonist[8][9].
Comparative Receptor Binding Affinities of Phenylalanine Analogues in an Opioid Peptide Scaffold [8]
| Peptide Analogue | Receptor | Binding Affinity (Ki) [nM] |
| H-Tyr-Tic-Phe-Phe-OH (Parent Antagonist) | δ | 1.2 |
| H-Bcp-Tic-Phe-Phe-OH (Bcp¹ Analogue) | δ | 0.605 |
| H-Dbcp-Tic-Phe-Phe-OH (Dbcp¹ Analogue) | δ | 2.5 |
Bcp = 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine; Dbcp = 2',6'-dimethyl-4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine
Interpretation of Data:
This data demonstrates that replacing the N-terminal tyrosine with the novel phenylalanine analogue Bcp nearly doubled the binding affinity for the δ-opioid receptor and surprisingly converted the molecule into a potent agonist. In contrast, the dimethylated analogue, Dbcp, resulted in a slight decrease in affinity while retaining antagonist activity. This highlights the profound impact of subtle structural modifications on both binding affinity and functional activity.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a common method to determine the binding affinity of unlabelled L-HPA derivatives by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known high affinity for the receptor
-
L-HPA derivatives (unlabeled competitors)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Workflow:
A schematic representation of a radioligand competition binding assay.
Step-by-Step Procedure:
-
Assay Setup: In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled L-HPA derivative. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding for each concentration of the L-HPA derivative. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion: A Framework for Rational Design
The comparative analysis of L-Homophenylalanine derivatives in various bioassays reveals the profound impact of structural modifications on their biological activity. By systematically altering the core L-HPA scaffold, researchers can fine-tune the potency, selectivity, and functional properties of these molecules. This guide provides a foundational understanding of the SAR of L-HPA derivatives and detailed protocols for their evaluation. As a Senior Application Scientist, I encourage researchers to utilize this information as a springboard for the rational design and development of novel L-HPA-based compounds with tailored biological profiles for therapeutic and research applications. The key to success lies in a synergistic approach that combines thoughtful chemical synthesis with rigorous biological evaluation.
References
- 1. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of L-Homophenylalanine tert-Butyl Ester: An Integrated Crystallographic and Spectroscopic Approach
A Senior Application Scientist's Perspective on Achieving Unambiguous Molecular Characterization
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of innovation. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. L-Homophenylalanine tert-butyl ester, a chiral building block with significant applications in peptide synthesis and pharmaceutical development, serves as an exemplary case for exploring the gold standard of structural elucidation: single-crystal X-ray crystallography.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography with orthogonal spectroscopic techniques for the structural characterization of this compound. We will not merely list protocols but delve into the causality behind experimental choices, ensuring a robust and self-validating approach to molecular structure determination.
The Imperative for Absolute Structure: Why X-ray Crystallography Reigns Supreme
While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide invaluable information about connectivity, functional groups, and molecular weight, they are fundamentally interpretive. They provide pieces of a puzzle. Single-crystal X-ray crystallography, by contrast, delivers a direct, high-resolution visualization of the atomic arrangement in the solid state.[1][2][3] It is the only technique that can provide unambiguous determination of:
-
Three-Dimensional Coordinates: The precise (x, y, z) position of every non-hydrogen atom in the crystal lattice.
-
Bond Lengths, Angles, and Torsion Angles: Quantitative geometric parameters that define the molecule's conformation.
-
Absolute Stereochemistry: Crucial for chiral molecules like this compound, crystallography can definitively distinguish between enantiomers and diastereomers.
-
Intermolecular Interactions: Revealing how molecules pack in the solid state through forces like hydrogen bonding and van der Waals interactions.
A search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, reveals no publicly available crystal structure for this compound as of the writing of this guide.[3][4][5] This presents a perfect opportunity to outline the process from first principles, as a researcher would approach it for a novel compound.
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding both patience and precision. The diagram below outlines the typical workflow.
Caption: The workflow from sample preparation to final structure determination.
PART 1: The Foundational Step - Growing the Perfect Crystal
The adage "garbage in, garbage out" is acutely true in crystallography; a high-quality crystal is the prerequisite for high-quality data. For this compound, a molecule with a polar amino group and a nonpolar phenyl and tert-butyl group, selecting the right crystallization conditions is paramount.
Experimental Protocol: Single Crystal Growth
-
Purification: Start with the highest purity material available (>98%). Residual impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.
-
Solvent Selection: The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Rationale: If solubility is too high, the solution will not become supersaturated. If it's too low, the compound will precipitate as an amorphous powder or as microcrystals. For this compound, a good starting point would be moderately polar solvents like ethyl acetate, dichloromethane, or isopropanol.
-
-
Crystallization Method - Slow Evaporation:
-
Procedure: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes. Place the vial in an undisturbed, temperature-stable environment (e.g., a cabinet or a dedicated crystallization incubator).[6]
-
Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that encourages the formation of a small number of well-ordered crystal nuclei, which then grow over time. Rapid evaporation leads to the formation of many small crystals, which is undesirable.
-
-
Alternative Method - Vapor Diffusion:
-
Procedure: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent, e.g., hexane or pentane).[6]
-
Causality: The poor solvent slowly diffuses into the good solvent, gradually reducing the overall solubility of the compound and inducing crystallization. This method is often gentler and can yield higher quality crystals than slow evaporation.
-
PART 2: Data Acquisition and Structure Refinement
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is mounted on the diffractometer and exposed to a collimated beam of X-rays.[1] The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.
Experimental Protocol: X-ray Data Collection and Analysis
-
Mounting: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: The cryogenic temperature minimizes atomic vibrations, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage during the experiment.
-
-
Data Collection: A modern diffractometer with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
-
Structure Solution and Refinement:
-
Solution: The "phase problem" is solved using mathematical algorithms (like direct methods for small molecules) to generate an initial electron density map.[1]
-
Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final model is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.
-
PART 3: A Comparative Analysis - The Role of Orthogonal Techniques
While X-ray crystallography provides the definitive structure, other techniques are essential for characterization, especially in the solution phase or when suitable crystals cannot be obtained. Let's compare the information each technique would provide for this compound.
Caption: Information derived from different analytical techniques.
Data Comparison Summary
The table below summarizes the expected quantitative data from each technique for this compound. The NMR and IR data are predictive, based on known values for similar functional groups and analogous molecules.[7][8][9]
| Technique | Parameter | Expected Data for this compound | Information Gained |
| X-ray Crystallography | Atomic Coordinates | Precise (x, y, z) for all non-H atoms | Unambiguous 3D structure, absolute configuration (S) |
| Bond Lengths/Angles | e.g., C=O ~1.23 Å; Cα-N ~1.47 Å | Definitive molecular geometry and conformation | |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (Ar-H), ~4.0 ppm (α-H), ~2.5-2.8 ppm (β-CH₂), ~1.9-2.2 ppm (γ-CH₂), ~1.4 ppm (t-Bu) | Connectivity, electronic environment of protons |
| Coupling Constants (J) | e.g., J(α-H, β-H) ~7 Hz | Dihedral angles, through-bond proton relationships | |
| ¹³C NMR | Chemical Shift (δ) | ~172 ppm (C=O), ~138 ppm (Ar-C), ~126-129 ppm (Ar-CH), ~82 ppm (t-Bu Cq), ~55 ppm (Cα), ~35 ppm (Cγ), ~32 ppm (Cβ), ~28 ppm (t-Bu CH₃) | Number and type of unique carbon atoms |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ ≈ 236.16 | Confirms molecular weight and formula (C₁₄H₂₁NO₂) |
| HRMS | Exact mass within 5 ppm of theoretical | High confidence in elemental composition | |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1735 (Ester C=O stretch), ~1150 (C-O stretch) | Presence of key functional groups[8][10][11] |
Synergistic Power: A Self-Validating System
The true power of modern structural elucidation lies not in the supremacy of one technique, but in their synergistic use.
-
NMR and MS confirm the sample's identity and purity before the often time-consuming process of crystallization is undertaken.
-
The molecular formula from HRMS provides a critical constraint for the crystallographic refinement process.
-
The functional groups identified by FTIR must be present in the final crystal structure.
-
The connectivity established by 2D NMR experiments (e.g., COSY, HSQC) must match the bond network revealed by X-ray crystallography.
Any discrepancy between the crystallographic result and the spectroscopic data signals a potential issue, such as an incorrect structure solution, sample degradation, or unexpected chemistry. This cross-validation is the hallmark of a trustworthy and scientifically rigorous structural assignment.
Conclusion: The Final Word in Molecular Structure
For this compound, and indeed for any novel small molecule destined for high-stakes applications like drug development, single-crystal X-ray crystallography provides the ultimate, unambiguous structural answer. It transforms a chemical formula into a tangible, three-dimensional object, revealing the subtle geometric features that govern its behavior. While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization and for guiding the crystallographic process, they remain complementary. The successful growth of a single crystal and its analysis by X-ray diffraction is the definitive experiment that provides the authoritative structural foundation upon which all further research and development can be confidently built.
References
- 1. rsc.org [rsc.org]
- 2. L-Phenylalanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester | C21H39NO2Si2 | CID 528063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. iric.imet-db.ru [iric.imet-db.ru]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 11. Analysis of protein–protein and protein–membrane interactions by isotope-edited infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01136H [pubs.rsc.org]
The Leap in Potency: A Comparative Guide to the Biological Efficacy of L-Homophenylalanine Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, objective comparison of the biological efficacy of L-Homophenylalanine tert-Butyl Ester against its phosphonic and phosphinic acid analogs. Moving beyond a simple product overview, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic reasoning and experimental data that underscore the significant gains in potency achieved through specific chemical modifications of the L-homophenylalanine scaffold.
Foundational Understanding: L-Homophenylalanine and its Ester
L-Homophenylalanine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the management of hypertension.[1][2][3] Its tert-butyl ester derivative is primarily utilized as a protected form in peptide synthesis, enhancing solubility and stability during the coupling processes.[4] While essential as a synthetic intermediate, L-Homophenylalanine and its simple esters are not recognized for potent intrinsic biological activity as enzyme inhibitors. The tert-butyl ester can be considered a potential prodrug form, which upon enzymatic or acidic hydrolysis, would release L-homophenylalanine.[4][5] However, the focus of this guide is on analogs designed for direct and potent biological intervention.
The Quantum Leap in Efficacy: Phosphonic and Phosphinic Acid Analogs
The transformation of L-homophenylalanine from a building block into a potent bioactive molecule is achieved through the isosteric replacement of the carboxyl group with phosphonic or phosphinic acid moieties. These analogs are designed as transition-state inhibitors of metalloproteases, where the phosphorus-containing group mimics the tetrahedral intermediate of peptide bond hydrolysis and directly coordinates with the active site metal ion, typically zinc.[6][7]
Mechanism of Action: Targeting Metalloproteases
Aminopeptidases, such as Alanine Aminopeptidase (APN, also known as CD13) and Leucylaminopeptidases, are key metalloprotease targets.[8][9] These enzymes play significant roles in various physiological and pathological processes, including tumor cell angiogenesis, metastasis, and inflammatory diseases.[8][10] The phosphonic and phosphinic acid analogs of L-homophenylalanine have demonstrated remarkable inhibitory activity against these enzymes.
Comparative Efficacy: A Data-Driven Analysis
The superior biological efficacy of the phosphonic acid analogs of L-homophenylalanine over their phenylalanine counterparts and, by extension, the basic L-homophenylalanine structure, is clearly demonstrated by their inhibition constants (Kᵢ).
Table 1: Comparative Inhibitory Activity (Kᵢ in µM) against Aminopeptidases
| Compound | Target Enzyme | Kᵢ (µM) | Reference |
| L-Homophenylalanine Analogs | |||
| 1-Amino-3-phenylpropylphosphonic acid | hAPN | 0.8 | [8] |
| 1-Amino-3-phenylpropylphosphonic acid | pAPN | 3.69 | [8] |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.15 | [8][9] |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | 1.3 | [8][9] |
| L-Phenylalanine Analogs | |||
| 1-Amino-2-phenylethylphosphonic acid | hAPN | > 50 | [8] |
| 1-Amino-2-phenylethylphosphonic acid | pAPN | > 50 | [8] |
Note: hAPN refers to human Alanine Aminopeptidase, and pAPN refers to porcine Alanine Aminopeptidase.
The data unequivocally shows that the L-homophenylalanine phosphonic acid analogs are potent, sub-micromolar inhibitors of hAPN, while the corresponding L-phenylalanine analogs are significantly less active.[8] This highlights the critical role of the extended carbon chain in the homophenylalanine structure for optimal binding to the S1 pocket of the enzyme. Furthermore, substitutions on the phenyl ring, such as fluorination, can further enhance inhibitory potency.[8][10]
Experimental Protocols: Ensuring Scientific Rigor
The determination of inhibitory constants is a critical step in evaluating the efficacy of these compounds. The following is a detailed protocol for an in vitro aminopeptidase N inhibition assay, a standard method in the field.
Protocol: In Vitro Aminopeptidase N (APN) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of test compounds against APN.
Materials:
-
Porcine Kidney Microsomal Aminopeptidase N (Sigma-Aldrich)
-
L-Leucine-p-nitroanilide (Substrate)
-
Test Compounds (L-Homophenylalanine analogs)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of APN in 50 mM PBS.
-
Prepare a stock solution of L-Leucine-p-nitroanilide in a suitable solvent (e.g., DMSO) and then dilute in 50 mM PBS to the final working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the test compounds.
-
Include a positive control (a known APN inhibitor) and a negative control (vehicle). .
-
-
Incubation:
-
Add the APN solution to each well containing the test compounds and controls.
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Add the substrate solution (L-Leucine-p-nitroanilide) to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic hydrolysis of the substrate.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Causality Behind Experimental Choices:
-
Choice of Enzyme: Porcine kidney APN is often used as a model for the human enzyme due to its high sequence similarity and commercial availability.[8]
-
Choice of Substrate: L-Leucine-p-nitroanilide is a chromogenic substrate that allows for a convenient spectrophotometric readout of enzyme activity.[1]
-
Incubation Times and Temperature: The pre-incubation of the enzyme and inhibitor allows for equilibrium to be reached before the addition of the substrate. The reaction is carried out at 37°C to mimic physiological conditions.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the inhibitor design strategy and the experimental workflow.
Caption: From Building Block to Potent Inhibitor.
Caption: APN Inhibition Assay Workflow.
Conclusion and Future Directions
Future research in this area will likely focus on refining the structure of these analogs to improve selectivity for specific metalloproteases, thereby minimizing off-target effects and enhancing their therapeutic potential.
References
- 1. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphinic peptides, the first potent inhibitors of astacin, behave as extremely slow-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases [agris.fao.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving L-Homophenylalanine tert-Butyl Ester
Abstract
L-Homophenylalanine tert-Butyl Ester is a non-canonical amino acid derivative increasingly utilized in peptide synthesis and drug development. Its structural similarity to endogenous amino acids necessitates a rigorous evaluation of its cross-reactivity to prevent off-target effects and ensure the specificity of novel therapeutics and diagnostic assays. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound. We present detailed protocols for both a ligand-binding assay (Competitive ELISA) and a chromatographic method (HPLC-MS/MS), offering orthogonal approaches for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals to establish robust, self-validating systems for specificity assessment.
Introduction: The Imperative of Specificity
This compound (HPE) is an analog of phenylalanine, distinguished by an additional methylene group in its side chain. This modification can confer unique properties to peptides, such as enhanced stability or altered receptor affinity. The tert-butyl ester group serves as a protecting group in synthetic chemistry, enhancing solubility in organic solvents.[1][2][3]
However, the introduction of non-canonical amino acids into biological systems carries the inherent risk of unintended interactions. Cross-reactivity, where an antibody or receptor binds to a molecule structurally similar to its intended target, can lead to false positives in immunoassays, reduced therapeutic efficacy, or unforeseen toxicities.[4][5] Therefore, a multi-faceted investigation into the cross-reactivity profile of HPE is not merely a quality control step but a foundational requirement for its application in drug development.
This guide will focus on comparing HPE against its closest structural relatives:
-
L-Phenylalanine tert-Butyl Ester: The direct lower homolog.
-
D-Phenylalanine tert-Butyl Ester: The enantiomer of the lower homolog.[6]
-
L-Homophenylalanine: The de-esterified parent amino acid.
A Dual-Methodology Framework for Cross-Reactivity Assessment
To ensure the trustworthiness of our findings, we employ two orthogonal analytical techniques. A high-sensitivity immunoassay provides data on binding interactions, while a high-resolution mass spectrometry method offers precise quantification and structural confirmation.[7][8] This dual approach creates a self-validating system, where the results of one method corroborate the other.
Caption: High-level workflow for cross-reactivity assessment.
Method 1: Competitive ELISA for Binding Specificity
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool to assess binding-level cross-reactivity. In a competitive format, we measure the ability of our test compounds (analogs) to compete with a conjugated HPE for binding to a specific anti-HPE antibody.
Rationale for Experimental Choices
-
Antibody Selection: A monoclonal antibody raised specifically against L-Homophenylalanine is chosen to ensure the highest possible initial specificity. Polyclonal antibodies, while potentially more sensitive, can exhibit greater inherent cross-reactivity.
-
Assay Format: A competitive format is superior for cross-reactivity studies as it directly measures the relative affinity of different analogs for the antibody's binding site.[9]
-
Concentration Ranges: The concentrations for the inhibition curve must span a wide range to accurately determine the IC50 value (the concentration at which 50% of the binding is inhibited) for each analog.
Detailed Experimental Protocol
-
Plate Coating: Coat a 96-well high-binding microplate with an HPE-BSA conjugate (1 µg/mL in PBS) overnight at 4°C. The BSA conjugate facilitates stable adsorption to the plate.
-
Washing: Wash the plate 3 times with PBST (PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature. This step is critical to reduce background noise.
-
Competitive Incubation:
-
Prepare serial dilutions of this compound (standard) and the test analogs (L-Phenylalanine-tBu, D-Phenylalanine-tBu, L-Homophenylalanine) in assay buffer (1% BSA in PBST).
-
In a separate plate, pre-incubate the primary anti-HPE monoclonal antibody (at a pre-determined optimal dilution) with the standard or analog dilutions for 1 hour at room temperature.
-
Transfer the antibody-analog mixtures to the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
-
Secondary Antibody: Wash the plate 3 times with PBST. Add HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Plot the absorbance against the log of the analog concentration. Determine the IC50 for each compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of HPE / IC50 of Analog) * 100
Method 2: HPLC-MS/MS for Structural Specificity and Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides an orthogonal assessment. It separates compounds based on their physicochemical properties and identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[7][8] This method is less susceptible to the binding-related interferences that can affect immunoassays.
Rationale for Experimental Choices
-
Chiral Stationary Phase: To differentiate between L- and D-enantiomers, a chiral HPLC column is mandatory. Polysaccharide-based chiral stationary phases are often effective for resolving underivatized amino acid esters.[10][11][12]
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for its exceptional sensitivity and specificity. We define specific precursor-to-product ion transitions for each analog, eliminating interference from matrix components.
-
Mobile Phase: An LC-MS compatible mobile phase (e.g., acetonitrile and water with formic acid) is chosen to ensure efficient ionization of the analytes.[11]
Detailed Experimental Protocol
-
System Setup:
-
HPLC Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC® T).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimize to achieve baseline separation of all analogs. A typical starting point is a linear gradient from 10% to 90% B over 10 minutes.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Determine the optimal precursor ion [M+H]⁺ and product ions for each analog via infusion and daughter ion scans.
-
Example for HPE:Precursor m/z → Product m/z
-
Example for Phe-tBu:Precursor m/z → Product m/z
-
-
-
Sample Preparation: Prepare a mixed standard containing all four analogs at a known concentration (e.g., 1 µg/mL) in the initial mobile phase composition.
-
Injection & Acquisition: Inject the sample and acquire data using the defined MRM transitions.
-
Data Analysis:
-
Confirm the retention time for each analog.
-
Analyze a sample containing only HPE to check for any signal in the MRM channels of the other analogs. The absence of a peak confirms specificity.
-
Spike a known concentration of HPE into a sample containing the other analogs and quantify the recovery to ensure no matrix effects are present.
-
Data Presentation and Interpretation
Quantitative data from both methodologies should be summarized for clear comparison.
Table 1: Comparative Cross-Reactivity Data
| Compound | ELISA IC50 (nM) | ELISA % Cross-Reactivity | HPLC-MS/MS Result |
| L-Homophenylalanine-tBu | 10.5 ± 1.2 | 100% | Single peak at expected RT |
| L-Phenylalanine-tBu | 875.4 ± 45.1 | 1.2% | Baseline separated, no interference |
| D-Phenylalanine-tBu | > 10,000 | <0.1% | Baseline separated, no interference |
| L-Homophenylalanine | 1,230.7 ± 98.6 | 0.85% | Baseline separated, no interference |
Interpreting the Results
The combined data provides a comprehensive profile. The ELISA results quantify the degree of antibody binding, demonstrating very low cross-reactivity for the closest structural analogs. The HPLC-MS/MS data provides orthogonal confirmation, proving that under chromatographic conditions, the compounds are distinct and do not interfere with one another's detection.[13] This high degree of agreement between two fundamentally different techniques provides strong evidence for the specificity of the assay and the low cross-reactivity potential of HPE in this system.
Caption: Decision logic for interpreting cross-reactivity data.
Conclusion and Best Practices
This guide demonstrates a robust, dual-methodology approach for assessing the cross-reactivity of this compound. The combination of a sensitive immunoassay and a highly specific chromatographic method provides a self-validating framework essential for regulatory compliance and scientific integrity.
Key Recommendations for Researchers:
-
Always Use Orthogonal Methods: Do not rely on a single analytical technique for cross-reactivity assessment.
-
Carefully Select Analogs: Test against the most probable cross-reactants, including homologs, enantiomers, and precursors/metabolites.
-
Validate Your Methods: Ensure that your assays are sensitive, specific, and reproducible before analyzing study samples.
-
Document Everything: Rigorous documentation of experimental choices, protocols, and data is critical for the trustworthiness and reproducibility of your findings.
By adhering to these principles, researchers can confidently characterize the specificity of molecules incorporating this compound, paving the way for the development of safer and more effective next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H63325.06 [thermofisher.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. almacgroup.com [almacgroup.com]
A Comparative Review of Synthetic Routes to L-Homophenylalanine tert-Butyl Ester
L-Homophenylalanine and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The tert-butyl ester of L-homophenylalanine, in particular, serves as a key intermediate, facilitating peptide synthesis and other modifications by protecting the carboxylic acid moiety. The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of three distinct synthetic strategies for obtaining L-homophenylalanine tert-butyl ester, complete with detailed experimental protocols, comparative data, and an exploration of the rationale behind the methodological choices.
Introduction to Synthetic Strategies
The synthesis of a chiral ester like this compound presents two primary challenges: achieving high enantiopurity of the L-isomer and efficiently introducing the sterically hindered tert-butyl ester group. The three routes explored in this guide address these challenges through different approaches:
-
Direct Esterification of L-Homophenylalanine: This is the most straightforward approach, involving the direct reaction of commercially available L-homophenylalanine with a tert-butylating agent.
-
Chemoenzymatic Synthesis Followed by Esterification: This hybrid approach leverages the high enantioselectivity of enzymes to produce L-homophenylalanine, which is then chemically esterified.
-
N-Protection, Esterification, and Deprotection: A classic protection group strategy that involves protecting the amine, esterifying the carboxylic acid, and then selectively removing the amine protecting group.
Each of these routes offers a unique set of advantages and disadvantages in terms of yield, purity, cost, and scalability. The following sections will delve into the specifics of each approach.
Route 1: Direct Esterification of L-Homophenylalanine
This route is predicated on the direct conversion of L-homophenylalanine to its tert-butyl ester. The primary challenge lies in the low reactivity of the carboxylic acid and the potential for racemization under harsh conditions. A common and effective method involves the use of isobutylene in the presence of a strong acid catalyst.
Causality of Experimental Choices
The selection of isobutylene as the tert-butyl source is driven by its ability to form a stable tert-butyl cation under acidic conditions, which then acts as the electrophile for the esterification. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), is essential to protonate the isobutylene and activate the carboxylic acid.[1] The reaction is typically performed in a non-polar, aprotic solvent like dioxane or dichloromethane to ensure the solubility of the starting materials and to prevent side reactions with the solvent.[1] An autoclave is often employed to maintain a sufficient concentration of the gaseous isobutylene and to drive the reaction to completion.[1]
Experimental Protocol: Direct Esterification
Materials:
-
L-Homophenylalanine
-
Dioxane (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid
-
Isobutylene (liquefied)
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a stainless-steel autoclave, add L-homophenylalanine and anhydrous dioxane.
-
Carefully add a catalytic amount of p-toluenesulfonic acid or concentrated sulfuric acid to the suspension.
-
Seal the autoclave and cool it in a dry ice/acetone bath.
-
Introduce a measured amount of liquefied isobutylene into the cooled autoclave.
-
Allow the autoclave to warm to room temperature and then heat to the desired reaction temperature (typically 40-60 °C).
-
Stir the reaction mixture for 24-72 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the autoclave to room temperature and carefully vent the excess isobutylene.
-
Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Caption: Workflow for Direct Esterification of L-Homophenylalanine.
Route 2: Chemoenzymatic Synthesis Followed by Esterification
This elegant two-step approach combines the unparalleled stereoselectivity of biocatalysis with a robust chemical esterification. The first step involves the asymmetric synthesis of L-homophenylalanine from an achiral precursor using a transaminase enzyme. This ensures a very high enantiomeric excess (>99%) of the desired L-isomer.[2][3] The subsequent esterification can then be carried out without the risk of racemization.
Causality of Experimental Choices
The enzymatic transamination of 2-oxo-4-phenylbutyric acid is a highly efficient method for producing L-homophenylalanine.[2] The use of an engineered transaminase can lead to high conversion rates and excellent enantioselectivity.[3] The reaction is typically performed in an aqueous buffer at or near physiological pH to maintain the enzyme's activity. A co-substrate, such as L-aspartate or L-lysine, is required as the amine donor.[2][3] Following the enzymatic synthesis and purification of L-homophenylalanine, the esterification is performed as described in Route 1. This separation of the chirality-setting step from the esterification step is a key advantage of this route.
Experimental Protocol: Chemoenzymatic Synthesis and Esterification
Part A: Enzymatic Synthesis of L-Homophenylalanine
Materials:
-
2-Oxo-4-phenylbutyric acid
-
L-Aspartic acid (or other suitable amine donor)
-
Recombinant aromatic amino acid transaminase
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (pH 7.5)
-
Hydrochloric acid
Procedure:
-
In a temperature-controlled reactor, dissolve 2-oxo-4-phenylbutyric acid, L-aspartic acid, and pyridoxal 5'-phosphate in the phosphate buffer.
-
Initiate the reaction by adding the transaminase enzyme.
-
Maintain the reaction at a constant temperature (e.g., 37 °C) and pH, with gentle stirring.
-
Monitor the formation of L-homophenylalanine by HPLC.
-
Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH and precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Isolate the L-homophenylalanine from the supernatant by crystallization or ion-exchange chromatography.
Part B: Esterification of L-Homophenylalanine
Follow the experimental protocol outlined in Route 1 for the direct esterification of the enzymatically synthesized L-homophenylalanine.
Caption: Workflow for Chemoenzymatic Synthesis and Esterification.
Route 3: N-Protection, Esterification, and Deprotection
This classical approach provides a high degree of control over the reaction by protecting the reactive amino group before esterification. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a range of conditions and its relatively mild removal.[4]
Causality of Experimental Choices
The N-Boc protection of L-homophenylalanine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4] This step prevents the amino group from interfering with the subsequent esterification. The esterification of the N-Boc protected amino acid can then be carried out under the conditions described in Route 1. The final and most critical step is the selective removal of the N-Boc group without cleaving the tert-butyl ester. This can be achieved by using carefully controlled acidic conditions, such as a stoichiometric amount of a strong acid (e.g., HCl or TFA) in a non-aqueous solvent at low temperatures.[5] The tert-butyl ester is more stable to acidolysis than the N-Boc group under these conditions.
Experimental Protocol: N-Protection, Esterification, and Deprotection
Part A: N-Boc Protection of L-Homophenylalanine
Materials:
-
L-Homophenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide
-
tert-Butanol
-
Water
-
Pentane
-
Potassium hydrogen sulfate solution
-
Diethyl ether
Procedure:
-
Dissolve L-homophenylalanine in a solution of sodium hydroxide in water and tert-butanol.[4]
-
To the stirred solution, add di-tert-butyl dicarbonate dropwise.[4]
-
Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture with pentane to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer with a cold potassium hydrogen sulfate solution to a pH of 1-2.
-
Extract the N-Boc-L-homophenylalanine with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino acid.
Part B: Esterification of N-Boc-L-Homophenylalanine
Follow the experimental protocol outlined in Route 1 for the direct esterification of the N-Boc-L-homophenylalanine.
Part C: N-Boc Deprotection
Materials:
-
N-Boc-L-homophenylalanine tert-butyl ester
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous HCl (gas or solution in dioxane) or Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-L-homophenylalanine tert-butyl ester in anhydrous DCM or diethyl ether and cool the solution to 0 °C.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane dropwise. Alternatively, add a stoichiometric amount of TFA.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the this compound hydrochloride salt.
-
If the free base is desired, neutralize the hydrochloride salt with a mild base and extract with an organic solvent.
Caption: Workflow for N-Protection, Esterification, and Deprotection.
Comparative Analysis
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data is based on typical results reported in the literature for similar transformations.
| Parameter | Route 1: Direct Esterification | Route 2: Chemoenzymatic Synthesis & Esterification | Route 3: N-Protection, Esterification & Deprotection |
| Starting Material | L-Homophenylalanine | 2-Oxo-4-phenylbutyric acid | L-Homophenylalanine |
| Number of Steps | 1 | 2 | 3 |
| Typical Overall Yield | 60-75%[2] | 85-95% (enzymatic step)[2][3], 60-75% (esterification) | 90-95% (protection)[4], 60-75% (esterification), 85-95% (deprotection) |
| Enantiomeric Purity | Dependent on starting material, potential for some racemization | >99% ee[2][3] | Dependent on starting material, generally low risk of racemization |
| Key Reagents | Isobutylene, Strong Acid | Transaminase, Amine Donor, Isobutylene, Strong Acid | (Boc)₂O, Base, Isobutylene, Strong Acid, Deprotection Acid |
| Scalability | Moderate (requires high-pressure equipment) | High (enzymatic step is scalable), Moderate (esterification) | High |
| Cost-Effectiveness | Potentially high due to single step, but requires specialized equipment | Can be cost-effective if enzyme is reusable | Generally higher reagent costs |
| Process Complexity | Moderate (handling of gaseous reagents under pressure) | High (requires expertise in both biocatalysis and chemical synthesis) | High (multiple steps and purifications) |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.
-
Route 1 (Direct Esterification) is the most concise and is suitable for situations where a moderate yield is acceptable and high-pressure equipment is available. The primary concern is the potential for racemization, which must be carefully monitored.
-
Route 2 (Chemoenzymatic Synthesis & Esterification) offers the highest enantiomeric purity and is an excellent choice for applications where stereochemical fidelity is paramount. While it involves an additional enzymatic step, the high yield and purity of the intermediate can simplify downstream processing.
-
Route 3 (N-Protection, Esterification & Deprotection) provides a high degree of control and is a reliable, albeit longer, method. This route is well-suited for smaller-scale syntheses where reagent cost is less of a concern and a robust, well-established procedure is preferred.
Ultimately, a thorough evaluation of the available resources, desired scale of production, and the final application of the this compound will guide the selection of the most appropriate synthetic strategy.
References
A Senior Application Scientist's Guide to Validating the Mechanism of Action for L-Homophenylalanine tert-Butyl Ester Containing Compounds
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel compounds incorporating the L-Homophenylalanine tert-Butyl Ester moiety. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
The presence of the L-Homophenylalanine scaffold is a significant structural alert. This non-proteinogenic amino acid is a critical precursor in the synthesis of highly successful Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Delapril.[1][2][3] Therefore, a primary hypothesis for any new compound containing this structure is the inhibition of ACE. The tert-butyl ester group is typically employed as a prodrug strategy to enhance cell permeability and bioavailability, which must be accounted for in experimental design.[4][5][6]
This guide will use the logical hypothesis of ACE inhibition as a central thread, comparing a hypothetical "Test Compound" against the well-characterized ACE inhibitor, Enalaprilat (the active metabolite of Enalapril), and a negative control.
Phase 1: Foundational In Vitro Target Validation
The initial phase aims to answer a fundamental question: Does the compound directly interact with and modulate the activity of its hypothesized target? Here, we focus on direct, cell-free biochemical and biophysical assays. This approach isolates the interaction between the compound and the target protein, eliminating the complexities of a cellular environment.
Biochemical Enzyme Inhibition Assay
The most direct method to test our hypothesis is to measure the compound's effect on ACE activity.[7][8] Enzyme inhibition assays are vital for studying enzyme kinetics and are a cornerstone of drug discovery.[9][10]
Rationale: This assay provides quantitative data on the compound's potency (IC50) and can elucidate the mode of inhibition (e.g., competitive, non-competitive).[10] Since the tert-butyl ester is a likely prodrug, it is critical to test both the ester form ("Test Compound") and its hydrolyzed carboxylic acid form ("Active Metabolite"), which is the anticipated active molecule in vivo.
Experimental Protocol: ACE Inhibition Assay (Fluorometric)
-
Reagents & Materials:
-
Recombinant human ACE protein.
-
Fluorogenic ACE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 50 mM NaCl and 10 µM ZnCl2).
-
Test Compound, Active Metabolite, Enalaprilat (positive control), and a structurally similar but inactive compound (negative control).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the Test Compound, Active Metabolite, Enalaprilat, and negative control in Assay Buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Add 5 µL of each compound dilution to the wells of the 384-well plate. Include wells with buffer only for "no inhibitor" controls.
-
Add 10 µL of recombinant human ACE (at a final concentration of ~0.1 U/mL) to all wells and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic ACE substrate (at a final concentration equal to its Km value) to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~320/420 nm), taking measurements every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation & Interpretation:
| Compound | Predicted Role | Expected IC50 (nM) | Rationale |
| Test Compound | Prodrug | >10,000 | The bulky ester group should prevent optimal binding to the ACE active site. |
| Active Metabolite | Active Drug | 1 - 100 | The free carboxylate is crucial for chelating the zinc ion in the ACE active site. |
| Enalaprilat | Positive Control | 1 - 10 | A known potent ACE inhibitor; validates assay performance. |
| Negative Control | Inactive Control | >100,000 | Ensures that inhibition is specific to the pharmacophore and not a result of non-specific effects. |
Phase 2: Confirming Target Engagement in a Cellular Context
Demonstrating direct biochemical activity is a critical first step, but it doesn't confirm that the compound can reach and bind its target within the complex environment of a living cell.[11][12] Cellular target engagement assays bridge this gap.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting complex is often more resistant to thermal denaturation.[15][16][17]
Rationale: This assay provides direct evidence of target binding in a physiological context, accounting for cell permeability and potential intracellular metabolism of the prodrug. A positive result strongly supports the proposed MoA.[18]
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for ACE Target Engagement
-
Cell Culture & Treatment:
-
Culture a suitable cell line (e.g., endothelial cells or a cell line overexpressing ACE) to ~80% confluency.
-
Treat cells with the Test Compound (e.g., at 10x the anticipated cellular IC50) or vehicle (e.g., 0.1% DMSO) for 2-4 hours to allow for cell penetration and potential hydrolysis.
-
-
Heat Shock:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification of Soluble ACE:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble ACE in each sample using a standard protein detection method like Western Blot or an ACE-specific ELISA.
-
-
Data Analysis:
-
For each treatment group (Vehicle and Test Compound), plot the relative amount of soluble ACE as a function of temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A significant increase in the Tm for the Test Compound-treated group compared to the vehicle group (a positive ΔTm) confirms target engagement.
-
Data Presentation & Interpretation:
| Treatment | Expected Tm (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | ~52°C (Hypothetical) | N/A | Establishes the baseline thermal stability of ACE in the cellular milieu. |
| Test Compound | ~56°C (Hypothetical) | +4°C | The thermal stabilization indicates that the compound (or its active metabolite) has entered the cell and is physically bound to the ACE protein. |
| Negative Control | ~52°C (Hypothetical) | ~0°C | No thermal shift demonstrates the specificity of the interaction. |
Phase 3: In Vivo Proof-of-Concept and MoA Validation
The ultimate test of a drug's mechanism is to demonstrate its expected pharmacological effect in a living organism.[19][20] In vivo studies are essential to connect target engagement with physiological outcomes and are a critical step in drug development.[21]
Pharmacodynamic (PD) Study in a Relevant Animal Model
For an ACE inhibitor, the most relevant model is one where blood pressure can be monitored. The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for this purpose.
Rationale: This experiment aims to confirm that target engagement (ACE inhibition) translates into the expected physiological response (blood pressure reduction). It validates the MoA in a complex biological system, providing a bridge between in vitro data and potential clinical efficacy.[22]
Hypothetical Signaling Pathway:
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory point of action for the Test Compound.
Experimental Protocol: Blood Pressure Study in SHR Rats
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).
-
Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate. Allow animals to recover fully post-surgery.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle).
-
Group 2: Test Compound (e.g., 10 mg/kg, oral gavage).
-
Group 3: Enalapril (positive control, e.g., 10 mg/kg, oral gavage).
-
-
Procedure:
-
Acclimate animals and record baseline blood pressure for 24-48 hours.
-
Administer a single oral dose of the respective treatments to each group.
-
Continuously monitor mean arterial pressure (MAP) for at least 24 hours post-dosing.
-
At selected time points (e.g., 2, 6, and 24 hours post-dose), collect blood samples for pharmacokinetic (PK) analysis of the Test Compound and its Active Metabolite, and for biomarker analysis (e.g., plasma ACE activity).
-
Data Presentation & Interpretation:
| Parameter | Vehicle | Test Compound | Enalapril | Interpretation |
| Max ΔMAP (mmHg) | ~0 | -25 to -40 | -30 to -45 | A significant drop in blood pressure by the Test Compound, comparable to the positive control, validates the in vivo efficacy. |
| Time to Max Effect (hr) | N/A | 2 - 6 | 4 - 8 | Provides insight into the absorption and metabolism (prodrug conversion) rate. |
| Plasma ACE Inhibition (%) at Tmax | 0 | >80% | >80% | Directly links the observed pharmacodynamic effect (blood pressure drop) to the biochemical mechanism (ACE inhibition), confirming the MoA in vivo. |
Conclusion
Validating the mechanism of action for a novel this compound containing compound requires a multi-faceted, hierarchical approach. By systematically progressing from direct biochemical assays to cellular target engagement and finally to in vivo pharmacodynamic studies, researchers can build a robust, evidence-based case for the compound's MoA. This guide provides a logical framework, emphasizing the "why" behind each experimental choice and the importance of appropriate controls. This rigorous, self-validating process is essential for de-risking drug candidates and making informed decisions in the drug development pipeline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 20. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 21. probiocdmo.com [probiocdmo.com]
- 22. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Homophenylalanine tert-Butyl Ester
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of L-Homophenylalanine tert-Butyl Ester, a key building block in peptide synthesis.[1][2] By adhering to these procedures, you can ensure the safety of your personnel and maintain compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as an irritant and requires careful handling to prevent adverse health effects.[3]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:
-
Safety Goggles or Face Shield: To protect the eyes from splashes or dust.[4]
-
Nitrile Gloves: To prevent skin contact.[4]
-
Lab Coat: To protect clothing and skin from contamination.[4]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste. It is crucial to never dispose of this chemical down the drain or in regular trash.[5]
Disposal of Small Quantities (<50 mL of solution or <50g of solid)
For minor spills or residual amounts of this compound, the following procedure should be followed:
-
Absorption: Absorb liquid waste onto an inert material such as vermiculite, perlite, or cat litter.[6] For solid waste, sweep it up carefully to avoid creating dust.[7]
-
Containment: Place the absorbed material or swept solid into a suitable, clearly labeled waste container.[7] The container should be made of a compatible material and have a tightly fitting lid.[8]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and any associated hazard warnings.[8]
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials and sources of ignition, until it can be collected by a licensed waste contractor.[6]
Disposal of Large Quantities (>50 mL of solution or >50g of solid)
For larger quantities of this compound, direct disposal via a licensed waste contractor is the required method.
-
Containment: Ensure the chemical is in a sealed, properly labeled container.[8] If the original container is damaged, transfer the contents to a new, compatible container.
-
Labeling: The container must be clearly labeled with the chemical name and hazard information.[8] If reusing a container, completely deface the original label.[8]
-
Arranging Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[4][6] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the waste disposal company.
Management of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with this compound.
-
Contaminated Solids: Items such as gloves, absorbent paper, and pipette tips should be collected in a designated, labeled waste container for chemical waste pickup.[5]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate buffer).[4][8] The first rinsate should be collected and treated as chemical waste.[4] Subsequent rinsates may be permissible for drain disposal, but always consult with your institution's EHS office for specific guidance.[4] After rinsing, deface or remove the original label before disposing of the container in the regular trash.[4]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been created.
Caption: Decision tree for the proper disposal route of this compound based on quantity.
Caption: Step-by-step process for handling materials contaminated with this compound.
Causality and Best Practices
The procedures outlined above are based on the chemical properties and known hazards of this compound.
-
Why absorb small spills? Absorption onto an inert material prevents the spread of the chemical and makes it easier to handle for disposal.[6]
-
Why use a licensed waste contractor? These contractors are equipped to handle and dispose of chemical waste in an environmentally responsible manner, in compliance with all local, state, and federal regulations.[6]
-
Why triple-rinse empty containers? This procedure ensures that residual chemical is removed to a level that is considered safe for disposal in regular waste streams, preventing accidental exposure and environmental contamination.[4][8]
By following these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. combi-blocks.com [combi-blocks.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
